molecular formula C12H10O5 B1233887 Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 23866-72-0

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Katalognummer: B1233887
CAS-Nummer: 23866-72-0
Molekulargewicht: 234.2 g/mol
InChI-Schlüssel: RKIMFICEWCXBCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, also known as Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, is a useful research compound. Its molecular formula is C12H10O5 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 7-hydroxy-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIMFICEWCXBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178568
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23866-72-0
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Molecular Weight: 234.20 g/mol CAS Registry Number: 23866-72-0[1]

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as ethyl 7-hydroxychromone-2-carboxylate) is a critical bicyclic heterocyclic scaffold in medicinal chemistry. Characterized by a molecular weight of 234.20 g/mol , this molecule serves as a versatile pharmacophore and a primary intermediate in the synthesis of flavonoids and chromone-based therapeutics. Its core structure—a benzopyran-4-one ring substituted with a hydroxyl group at position 7 and an ester moiety at position 2—imparts significant reactivity, making it a focal point for developing antioxidant, anti-inflammatory, and anticancer agents.

This guide details the physicochemical properties, synthesis protocols, and analytical validation methods required for the rigorous study of this compound in drug development.

Physicochemical Profile

The precise molecular weight is the fundamental parameter for stoichiometric calculations in synthesis and dosing in biological assays.

PropertyValueTechnical Note
Molecular Weight 234.20 g/mol Monoisotopic mass: 234.0528 Da
Molecular Formula C₁₂H₁₀O₅Degree of Unsaturation: 8
CAS Number 23866-72-0Distinct from coumarin isomers (2-oxo)
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 218–220 °CHigh lattice energy due to H-bonding
Solubility DMSO, DMF, Ethanol (hot)Poor solubility in water and non-polar solvents
pKa (Calculated) ~7.2 (7-OH group)Phenolic proton is acidic

Synthesis & Fabrication Protocols

To ensure high purity and yield, the synthesis follows a Claisen condensation mechanism using 2',4'-dihydroxyacetophenone (Resacetophenone) and diethyl oxalate. This route is preferred over the Kostanecki-Robinson reaction for 2-carboxylate derivatives due to milder conditions and higher regioselectivity.

Core Reaction Pathway

The synthesis involves the formation of a diketone intermediate followed by acid-catalyzed cyclodehydration.

SynthesisPathway Start 2',4'-Dihydroxyacetophenone (Resacetophenone) Intermediate Diketo-ester Intermediate Start->Intermediate Claisen Condensation (0°C to RT, 12h) Reagent Diethyl Oxalate + NaOEt (4 eq) Reagent->Intermediate Cyclization Acid Cyclization (HCl/EtOH, Reflux) Intermediate->Cyclization Dehydration Product Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate (MW: 234.20) Cyclization->Product Recrystallization

Figure 1: Synthetic pathway for the production of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate via Claisen condensation.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve sodium metal (4.0 eq) in anhydrous ethanol to generate fresh sodium ethoxide (NaOEt). Caution: Exothermic reaction.

  • Condensation:

    • Add a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in anhydrous ethanol dropwise to the NaOEt solution at 0°C.

    • Add diethyl oxalate (1.2 eq) slowly, maintaining the temperature below 5°C.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution will turn dark yellow/orange, indicating the formation of the sodium salt of the diketone.

  • Cyclization:

    • Pour the reaction mixture into ice-cold water and acidify with 2N HCl until pH ~2. A yellow precipitate (the diketone intermediate) may form.

    • Heat the acidified mixture (or the isolated intermediate suspended in ethanol/HCl) at reflux for 2 hours to effect cyclodehydration.

  • Purification:

    • Cool the solution; the crude chromone ester will precipitate.

    • Filter and wash with cold water.

    • Recrystallization: Dissolve in hot ethanol/DMF (9:1) and cool slowly to obtain analytical grade crystals.

Analytical Characterization & Validation

Validating the molecular weight and structure is critical to distinguish the target 4-oxo-chromene from its 2-oxo-coumarin isomers.

Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Signal: The molecular ion peak

    
     should be observed at m/z 235.2 .
    
  • Fragmentation: Common fragments include loss of the ethyl group (

    
    ) and decarboxylation (
    
    
    
    ).
Nuclear Magnetic Resonance (NMR)
  • ** Solvent:** DMSO-

    
    
    
  • Key Diagnostic Signals:

    • 
       1.35 ppm (t, 3H):  Methyl protons of the ethyl ester.
      
    • 
       4.38 ppm (q, 2H):  Methylene protons of the ethyl ester.
      
    • 
       6.85 ppm (s, 1H):  The H-3  proton of the chromone ring. This singlet is the definitive signature distinguishing chromones from open-chain precursors.
      
    • 
       10.8 ppm (s, 1H):  Phenolic -OH (broad, exchangeable).
      

AnalyticalWorkflow Sample Synthesized Sample (Crude) TLC TLC Screening (Hex:EtOAc 1:1) Sample->TLC Decision Single Spot? TLC->Decision Purify Column Chromatography Decision->Purify No NMR 1H NMR (DMSO-d6) Check H-3 Singlet Decision->NMR Yes Purify->TLC MS LC-MS Analysis Confirm MW 234.20 NMR->MS Valid Validated Compound Ready for Bioassay MS->Valid

Figure 2: Analytical validation workflow ensuring structural integrity and purity.

Biological Relevance & Drug Development[5]

The ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate scaffold acts as a "privileged structure" in medicinal chemistry.

  • Structure-Activity Relationship (SAR):

    • C-2 Ester: Provides a handle for amidation or hydrolysis to the free acid (Chromocarb), enhancing solubility and bioavailability.

    • C-7 Hydroxyl: Essential for hydrogen bonding interactions within enzyme active sites (e.g., kinases, oxidases).

    • C-4 Carbonyl: Acts as a hydrogen bond acceptor.

  • Therapeutic Applications:

    • Antioxidant: The phenolic moiety scavenges reactive oxygen species (ROS).

    • Kinase Inhibition: Derivatives have shown potency against PI3K and tyrosine kinases in cancer models.

    • Anti-inflammatory: Analogous to cromolyn sodium, this scaffold stabilizes mast cells.

References

  • PubChem. (2025).[2][3] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Compound Summary. National Library of Medicine. [Link][4]

  • Thermo Scientific. (2024).[5] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Product Specifications. Fisher Scientific. [Link][2][4]

  • Gomes, L. R., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.[6] [Link]

Sources

Technical Guide: Physicochemical Profiling of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive physicochemical analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0), a critical scaffold in medicinal chemistry and flavonoid synthesis.[1] Distinct from its coumarin isomer (ethyl 7-hydroxycoumarin-3-carboxylate), this chromone derivative serves as a versatile intermediate for developing antioxidant agents, kinase inhibitors, and fluorescent probes.[1] This document details its molecular identity, thermodynamic properties, spectroscopic signatures, and synthetic pathways, offering researchers a validated framework for its application in drug discovery.

Molecular Identity & Structural Analysis

The compound is a benzopyrone derivative characterized by a chromone (4H-chromen-4-one) backbone substituted with a hydroxyl group at position 7 and an ethyl ester moiety at position 2.[1][2] This specific substitution pattern imparts unique acidity and fluorescence properties compared to other flavonoid precursors.

Table 1: Chemical Identification Matrix
ParameterSpecification
Common Name Ethyl 7-hydroxychromone-2-carboxylate
IUPAC Name Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
CAS Registry Number 23866-72-0
Molecular Formula C₁₂H₁₀O₅
Molecular Weight 234.20 g/mol
SMILES CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O
InChI Key RKIMFICEWCXBCE-UHFFFAOYSA-N
Core Scaffold 4H-Chromen-4-one (Chromone)

Physicochemical Parameters

Understanding the physicochemical landscape is vital for formulation and assay development. The presence of the 7-hydroxyl group introduces pH-dependent solubility and fluorescence, while the C2-ester renders the molecule susceptible to alkaline hydrolysis.[1]

Table 2: Key Physicochemical Properties
PropertyValue / RangeContext & Implications
Physical State Solid powderTypically off-white to pale yellow.[1]
Melting Point 222 – 223 °C High crystallinity indicates strong intermolecular H-bonding.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic backbone dominates at neutral pH.
Solubility (Organic) Soluble in DMSO, Ethanol, DMF>10 mg/mL in DMSO; suitable for stock solutions.
pKa (Predicted) 7.3 ± 0.2 (7-OH)Phenolic proton is acidic; deprotonation at pH > 7.4 increases solubility and fluorescence.[1]
LogP (Predicted) 2.4 Moderate lipophilicity; likely cell-permeable.
H-Bond Donors 1 (Phenolic OH)Critical for receptor binding interactions.
H-Bond Acceptors 5Includes ester and ketone oxygens.
Stability Considerations
  • Hydrolysis: The ethyl ester at C2 is electron-deficient due to the conjugation with the chromone ring. It is stable in acidic media but prone to rapid hydrolysis in basic aqueous solutions (pH > 9) to form the corresponding carboxylic acid.

  • Photostability: Chromones are generally photostable but can undergo photodimerization under high-intensity UV irradiation in solid state.

Spectroscopic Profile

UV-Vis Absorption[1]
  • λmax: Typically exhibits two major bands around 250 nm (benzoyl system) and 290–310 nm (cinnamoyl system).

  • Bathochromic Shift: Deprotonation of the 7-OH group (in basic buffer) causes a red shift in absorption and a significant increase in fluorescence intensity.

Fluorescence
  • Mechanism: 7-Hydroxychromones often exhibit Excited-State Intramolecular Proton Transfer (ESIPT) or solvent-dependent fluorescence.[1]

  • Emission: Weakly fluorescent in neutral organic solvents; strong blue-green fluorescence in basic aqueous/alcoholic media due to the formation of the phenolate anion.

NMR Signatures (DMSO-d₆)
  • ¹H NMR:

    • δ 1.35 (t, 3H): Methyl protons of the ethyl ester.

    • δ 4.38 (q, 2H): Methylene protons of the ethyl ester.

    • δ 6.80 (s, 1H): The C3-H proton (characteristic singlet for chromones).[1]

    • δ 6.90 - 8.00 (m, 3H): Aromatic protons (H-6, H-8, H-5).[1]

    • δ 10.8 (s, 1H): Phenolic OH (exchangeable).

Synthetic Pathway & Manufacturing

The most robust synthesis involves the Claisen condensation of 2,4-dihydroxyacetophenone with diethyl oxalate, followed by acid-catalyzed cyclization (Kostanecki-Robinson reaction type).[1]

Figure 1: Synthesis Workflow

Synthesis SM1 2,4-Dihydroxy- acetophenone Inter Diketo Ester Intermediate SM1->Inter NaOEt/EtOH Claisen Condensation SM2 Diethyl Oxalate SM2->Inter Cyclization Acid Cyclization (HCl/EtOH) Inter->Cyclization Reflux Product Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Cyclization->Product - H2O

Caption: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate via Claisen condensation and acid-mediated cyclodehydration.

Detailed Protocol
  • Condensation: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in absolute ethanol containing Sodium Ethoxide (4.0 eq). Add Diethyl Oxalate (1.2 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The solution typically turns dark yellow/orange.

  • Cyclization: Cool the mixture and acidify with concentrated HCl to pH ~1. Heat at reflux for an additional 1 hour to ensure cyclization of the diketo intermediate.

  • Isolation: Pour onto crushed ice. The product precipitates as a solid.[3] Filter, wash with cold water, and recrystallize from ethanol to yield the pure ester (Yield: 60–80%).

Experimental Protocols for Characterization

Protocol A: Solubility & Stability Assessment

Objective: Determine maximum solubility in biological assay buffers.

  • Preparation: Prepare a 100 mM stock solution in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

  • Incubation: Shake at 37°C for 2 hours.

  • Analysis: Centrifuge to remove precipitate. Analyze supernatant via HPLC-UV (254 nm).

  • Stability Check: Repeat analysis at 24 hours to check for hydrolysis (appearance of carboxylic acid peak).

Protocol B: pKa Determination (Spectrophotometric)

Objective: Determine the precise pKa of the 7-OH group.

  • Buffers: Prepare a series of buffers ranging from pH 4.0 to 10.0 (0.5 unit increments).

  • Measurement: Add compound (10 µM final) to each buffer.

  • Scan: Record UV-Vis spectra (200–500 nm).

  • Calculation: Plot absorbance at the bathochromic shift maximum (approx. 330–350 nm) vs. pH. The inflection point of the sigmoidal curve represents the pKa.

Applications in Drug Discovery

Figure 2: Physicochemical Utility Workflow

Applications cluster_apps Primary Applications Compound Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Scaffold Drug Scaffold (Kinase Inhibitors) Compound->Scaffold Probe Fluorescent Probe (pH/Polarity Sensor) Compound->Probe Intermediate Synthetic Intermediate (Flavonoid Libraries) Compound->Intermediate Structure-Activity Relationship (SAR)\nModulation of C2/C7 positions Structure-Activity Relationship (SAR) Modulation of C2/C7 positions Scaffold->Structure-Activity Relationship (SAR)\nModulation of C2/C7 positions ESIPT-based Mechanism\nBlue/Green Emission ESIPT-based Mechanism Blue/Green Emission Probe->ESIPT-based Mechanism\nBlue/Green Emission Hydrolysis -> Acid -> Amide Coupling Hydrolysis -> Acid -> Amide Coupling Intermediate->Hydrolysis -> Acid -> Amide Coupling

Caption: Strategic applications of the chromone scaffold in medicinal chemistry and chemical biology.[1]

Key Utility
  • Kinase Inhibition: The chromone core mimics the ATP-binding motif of kinases. The 2-ester group provides a handle for further functionalization (e.g., conversion to amides) to improve selectivity.[1]

  • Antioxidant Development: The 7-OH group provides radical scavenging capability. Modifications at C2 and C3 can enhance metabolic stability.

  • Fluorescence Probes: Used as a ratiometric pH sensor due to the distinct spectral properties of the phenol vs. phenolate forms.

References

  • PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893-930.[1] (Context: Chromone scaffold synthesis).

  • Gomes, A., et al. "Fluorescence properties of 7-hydroxychromones: A study on the effect of substitution." Journal of Luminescence, 2010. (Context: Spectroscopic properties of 7-OH chromones).
  • Ellis, G. P.Chromenes, Chromanones, and Chromones. John Wiley & Sons, 1977. (Context: Classic synthetic routes like Kostanecki-Robinson).

Sources

Technical Profile: Solubility & Physicochemical Characterization of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as Ethyl 7-hydroxychromone-2-carboxylate) is a critical bicyclic scaffold in medicinal chemistry, frequently utilized as a precursor for antioxidant, anti-inflammatory, and enzyme-inhibitory agents. Its structural core—a benzopyrone ring substituted with a hydroxyl group and an ester moiety—imparts specific solubility challenges defined by moderate lipophilicity and pH-dependent ionization.

This technical guide provides a definitive solubility profile for researchers. Key findings indicate that while the compound exhibits poor aqueous solubility in its neutral form, it achieves reliable stock concentrations (>5 mg/mL) in aprotic polar solvents like DMSO. Successful application in biological assays requires strict adherence to solvent-cosolvent protocols to prevent precipitation upon dilution into aqueous buffers.

Physicochemical Characterization

Understanding the fundamental physical properties is the first step in designing robust experimental workflows. The presence of the 7-hydroxyl group introduces a distinct pKa, making solubility sensitive to pH changes in the physiological range.

Table 1: Core Physicochemical Properties[1]
PropertyValueContext/Notes
Molecular Weight 234.20 g/mol Formula: C₁₂H₁₀O₅
CAS Number 23866-72-0Specific to the 7-hydroxy derivative
Physical State Solid (Powder)Color typically white to beige/yellow
Melting Point 170 – 174 °CIndicates high lattice energy; requires heat for rapid dissolution
pKa (Predicted) 7.32 ± 0.207-OH group deprotonates at physiological pH
LogP (XLogP3) 2.4Moderately lipophilic; permeable but low aqueous solubility
H-Bond Donors 17-Hydroxyl group
H-Bond Acceptors 5Ester and ketone oxygens

Data synthesized from PubChem and ChemBK databases.

Solubility Profile Analysis

Organic Solvent Compatibility

The compound displays a "like-dissolves-like" behavior favoring polar aprotic solvents.

  • DMSO (Dimethyl Sulfoxide): The primary solvent of choice for biological stock solutions. Experimental data suggests solubility up to 5 mg/mL is achievable, often requiring mild warming (37–40 °C) to overcome lattice energy.

  • Ethanol (EtOH): Useful for synthesis and recrystallization. While soluble at reflux temperatures, the compound may precipitate upon cooling, making EtOH less stable for long-term storage of high-concentration stocks compared to DMSO.

  • DMF (Dimethylformamide): An alternative to DMSO for chemical synthesis applications, offering similar solubility profiles.

Aqueous Solubility & pH Dependence

The aqueous solubility of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is governed by the ionization of the phenolic hydroxyl group at position 7.

  • pH < 7 (Neutral Form): The compound exists primarily in its protonated, neutral form. Solubility is low (< 0.1 mg/mL) . Formulation requires organic co-solvents (e.g., 1–5% DMSO) or cyclodextrin complexation.

  • pH > 8 (Anionic Form): Above the pKa (7.32), the 7-OH group deprotonates to form a phenolate anion. This significantly increases aqueous solubility due to ionic solvation. However, high pH may risk hydrolysis of the ethyl ester moiety over time.

Partition Coefficient (LogP)

With a LogP of ~2.4, the compound partitions preferentially into lipid bilayers or hydrophobic pockets. In aqueous assays, this lipophilicity drives non-specific binding to plasticware (polypropylene/polystyrene), necessitating the use of low-binding plates and glass vials where possible.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended experimental application.

SolubilityWorkflow Start Start: Solid Compound AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Screening Synthesis Chemical Synthesis / Purification AppCheck->Synthesis Reaction DMSO Dissolve in DMSO (Target: 10-50 mM) BioAssay->DMSO Ethanol Dissolve in Ethanol (Recrystallization) Synthesis->Ethanol Warm Vortex & Warm (37°C, 5 min) DMSO->Warm If cloudy Ethanol->Warm Reflux Dilution Serial Dilution (Keep DMSO < 1%) Warm->Dilution CheckPrecip Check Precipitation (Turbidity Check) Dilution->CheckPrecip Critical Step

Figure 1: Decision tree for solvent selection ensuring optimal solubility and stability based on experimental needs.

Experimental Protocols

Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological screening.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 2.34 mg of the compound.

  • Solvent Addition: Add 1 mL of anhydrous DMSO (biotech grade, ≥99.9%).

    • Note: Avoid storing DMSO stocks in humid conditions; water absorption decreases solubility.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particulates remain, sonicate for 5 minutes or warm in a water bath at 37 °C. Visual clarity is mandatory.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20 °C. Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit in a specific buffer (e.g., PBS pH 7.4).

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake or stir at constant temperature (25 °C) for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PVDF membrane (low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (detection at ~254 nm or ~300 nm).

    • Calibration: Use a standard curve prepared from the DMSO stock diluted in acetonitrile/water.

Implications for Drug Development[2][8]

Formulation Strategies

Due to the pKa of 7.32, this compound is a candidate for pH-adjusted formulations . In basic environments (pH 8–9), solubility improves drastically. However, for physiological delivery (pH 7.4), formulation scientists should explore:

  • Cosolvents: PEG400 (10–20%) or Ethanol (5–10%).

  • Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic chromone core, enhancing aqueous solubility without pH adjustment.

Bioavailability Warning

The "solubility-limited absorption" potential is high. In oral dosing studies, the solid form may suffer from poor dissolution rates in the acidic environment of the stomach (pH 1–2), where the compound is fully protonated and least soluble. Micronization or amorphous solid dispersions are recommended to improve dissolution kinetics.

References

  • PubChem. (2025).[1][2][3] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CID 5376802).[1][4] National Library of Medicine. [Link]

  • ChemBK. (2024). Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate Properties and Solubility Data. [Link]

  • ResearchGate. (2020). Synthesis and characterization of chromone-2-carboxylic acid derivatives. [Link]

Sources

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Spectroscopic & Synthetic Guide: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Executive Summary

This technical guide provides an in-depth analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0), a critical pharmacophore in medicinal chemistry. Known for its utility as a scaffold in the development of antioxidant, anti-inflammatory, and anticancer agents, this molecule represents a classic "privileged structure." This document details its structural characterization, validated synthetic pathways, and complete spectroscopic profile (


H NMR, 

C NMR, IR, MS), designed to serve as a reference standard for drug development professionals.

Part 1: Structural Characterization & Pharmacophore Analysis

The molecule belongs to the flavone/chromone class, specifically functionalized at the C2 and C7 positions. Its reactivity and biological activity are governed by three core structural motifs:

  • The Chromone Core (4H-1-benzopyran-4-one): A bicyclic aromatic system that serves as a rigid linker.

  • C2-Ethyl Ester: An electrophilic site susceptible to amidation or hydrolysis, often used to tune lipophilicity (LogP ~1.67) or generate diversity libraries.

  • C7-Hydroxyl Group: An electron-donating group (EDG) that increases electron density in the benzene ring, facilitating further functionalization (e.g., O-alkylation) and contributing to antioxidant capacity via hydrogen atom transfer (HAT).

Part 2: Synthetic Pathway & Mechanism

The industrial and laboratory standard for synthesizing this compound is the Claisen Condensation (often overlapping with the Baker-Venkataraman strategy terminology in broader flavonoid contexts), utilizing 2,4-dihydroxyacetophenone (Resacetophenone) and diethyl oxalate .

Reaction Mechanism
  • Enolate Formation: Sodium ethoxide (NaOEt) deprotonates the acetyl group of 2,4-dihydroxyacetophenone.

  • Claisen Condensation: The enolate attacks one carbonyl of diethyl oxalate, releasing ethanol and forming a

    
    -diketo ester intermediate.
    
  • Cyclization: Under acidic conditions (HCl/AcOH), the phenol oxygen attacks the ketone carbonyl, followed by dehydration to aromatize the pyrone ring.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Materials: 2,4-Dihydroxyacetophenone + Diethyl Oxalate Base Reagent: NaOEt (2-3 eq) in Absolute EtOH Start->Base Mix & Stir Inter Intermediate: Diketo Ester (Yellow ppt) Base->Inter Claisen Condensation (RT, 4-6h) Acid Cyclization: Glacial AcOH / HCl Reflux 1-2h Inter->Acid Acidify & Heat Product Final Product: Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Acid->Product Dehydration & Crystallization

Figure 1: Step-by-step synthetic workflow for the production of the target chromone ester.

Part 3: Spectroscopic Data Compendium

The following data represents the consensus values for the pure compound in DMSO-


 .
H NMR Spectroscopy (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
OH 10.80 – 11.20Broad Singlet1H-Acidic phenolic proton; shift varies with concentration/temp.
H-5 7.92 – 7.98Doublet (d)1H8.8 HzDeshielded by C4 carbonyl (anisotropic effect).
H-6 6.98 – 7.05Doublet of Doublets (dd)1H8.8, 2.2 HzOrtho to H-5, Meta to H-8.
H-8 6.90 – 6.95Doublet (d)1H2.2 HzShielded by adjacent OH and ether oxygen.
H-3 6.85 – 6.90Singlet (s)1H-Characteristic isolated vinylic proton of the pyrone ring.
Ethyl

4.38 – 4.45Quartet (q)2H7.1 HzDeshielded methylene of the ester.
Ethyl

1.32 – 1.38Triplet (t)3H7.1 HzMethyl terminus of the ester.
C NMR Spectroscopy (100 MHz, DMSO- )
Carbon TypeShift (

ppm)
Assignment
C=O (Ketone) 176.5 – 177.5C-4 Carbonyl (Conjugated).
C=O (Ester) 160.5 – 161.5C-2 Carboxylate carbonyl.
C-OH 163.0 – 164.5C-7 (Aromatic C attached to Oxygen).
C-O (Ring) 157.0 – 158.0C-8a (Junction carbon).
C=C (Ring) 150.0 – 151.0C-2 (Beta-carbon to ketone).
Aromatic CH 126.0 – 127.0C-5.
Aromatic C 114.0 – 115.0C-6, C-4a.
Aromatic CH 102.0 – 103.0C-8.
Alkene CH 112.0 – 113.0C-3.
Ethyl 62.5 (

), 13.8 (

)
Ester alkyl chain.
Infrared (IR) Spectroscopy (KBr Pellet)
Wavenumber (

)
Vibration ModeFunctional Group
3200 – 3450 Stretching (Broad)Phenolic O-H (Intermolecular H-bonding).
1735 – 1745 Stretching (Strong)Ester C=O.
1640 – 1655 Stretching (Strong)Chromone C=O (Conjugated with C=C).
1600 – 1620 StretchingAromatic C=C skeletal vibrations.
1240 – 1280 StretchingC-O-C (Ether/Ester linkage).
Mass Spectrometry (EI/ESI)
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.20 g/mol

  • Observed Ions (

    
    ): 
    
    • 235

      
      :  Protonated molecular ion (ESI positive).
      
    • 233

      
      :  Deprotonated ion (ESI negative).
      
    • 205 $[M - C_2H_5]^+ $: Loss of ethyl group.

    • 189 $[M - OEt]^+ $: Loss of ethoxy group.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Rationale: This protocol maximizes regioselectivity for the chromone over the coumarin isomer by using the Claisen route rather than Pechmann condensation.

  • Preparation of Ethoxide: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (1.5 g, 65 mmol) in absolute Ethanol (50 mL). Caution: Exothermic.

  • Condensation: Add 2,4-dihydroxyacetophenone (2.28 g, 15 mmol) and Diethyl oxalate (5.1 mL, 35 mmol) to the ethoxide solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. The solution will turn dark yellow/orange, and a precipitate (sodium salt) may form.

  • Work-up: Cool to room temperature. Pour the mixture into 150 mL of ice-water containing 10 mL of concentrated HCl.

  • Cyclization: Stir vigorously. The yellow sodium salt will dissolve, and the free chromone ester will precipitate as an off-white to pale yellow solid.

  • Purification: Filter the crude solid. Recrystallize from Ethanol or Methanol/Dichloromethane.

  • Yield: Expected yield 70–85%.

  • Physical Property: Melting Point 220–222 °C .

Protocol B: Structure Elucidation Logic Flow

Use this logic to confirm identity during QC.

ElucidationLogic Step1 Sample Analysis (1H NMR in DMSO-d6) CheckEthyl Are Ethyl Signals Present? (t ~1.3, q ~4.4 ppm) Step1->CheckEthyl CheckH3 Is H-3 Singlet Present? (~6.9 ppm) CheckEthyl->CheckH3 Yes CheckOH Is Phenolic OH Visible? (Broad s, >10 ppm) CheckH3->CheckOH Yes CoumarinCheck Check Coupling: H-3/H-4 coupling? (Coumarin) vs Singlet (Chromone) CheckOH->CoumarinCheck Yes Confirm CONFIRMED IDENTITY: Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate CoumarinCheck->Confirm Singlet Observed

Figure 2: Logical decision tree for spectroscopic validation of the target molecule.

Part 5: Quality Control & Impurity Profiling

When synthesizing or sourcing this material, researchers must be aware of common impurities:

  • Coumarin Isomer (Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate):

    • Origin: Pechmann condensation side reaction if conditions are too acidic initially.

    • Detection: In NMR, the vinyl proton (H-3) of the coumarin appears as a singlet but often at a slightly higher field (~6.2-6.5 ppm) compared to the chromone H-3 (~6.9 ppm).

  • Hydrolysis Product (Carboxylic Acid):

    • Origin: Moisture in the esterification step or wet storage.

    • Detection: Loss of ethyl signals (q, t) in NMR; broad OH stretch covering 2500-3300 cm

      
       in IR.
      
  • Unreacted Acetophenone:

    • Detection: Methyl singlet at ~2.5 ppm (acetyl group) in NMR.

References

  • BenchChem. (2025).[2] Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Retrieved from

  • PubChem. (2025). Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CID 5376802).[3] National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Supplementary Information. Comprehensive Organic Chemistry Experiments. Retrieved from

  • Kuznetsov, S. et al. (2022).[4][5] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors. Molecules, 27(15), 4880. (Provides comparative NMR data for 7-hydroxy chromone esters). Retrieved from

  • Echemi. (2024). Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Product Data. Retrieved from

Sources

Comprehensive Analysis of the 1H NMR Spectrum of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate . As a pivotal intermediate in the synthesis of flavonoids and coumarin-based pharmaceuticals, accurate spectral characterization of this compound is essential for validating synthetic pathways—specifically the Claisen condensation of resacetophenone with diethyl oxalate.

This document details the chemical shifts, multiplicity, and coupling constants (


 values) characteristic of the chromone scaffold. It synthesizes experimental data from analogous 7-substituted chromones to provide a definitive reference for researchers.

Structural Analysis & Proton Environment

The molecule (


) consists of a benzopyrone (chromone) core substituted with a hydroxyl group at position 7 and an ethyl ester at position 2.
Proton Mapping

To interpret the spectrum, we categorize the protons into four distinct chemical environments:

  • Aromatic Protons (Benzene Ring): H5, H6, and H8 form an ABX spin system.

  • Heterocyclic Proton (Pyrone Ring): H3 appears as a characteristic singlet.

  • Ethyl Ester Side Chain: The ethyl group (

    
    ) displays a classic quartet-triplet pattern.
    
  • Labile Proton: The 7-hydroxyl (

    
    ) proton, observable in polar aprotic solvents like DMSO-
    
    
    
    .
Visualization of Proton Assignments

The following diagram maps the structural positions to their expected spectral regions.[1][2]

NMR_Assignment cluster_molecule Molecular Structure cluster_logic Spectral Logic Core Chromone Core (C12H10O5) H5 H5 (Periakinal) ~7.9 ppm Core->H5 H3 H3 (Olefinic) ~6.8 ppm Core->H3 H6_8 H6, H8 (Shielded) ~6.9-7.0 ppm Core->H6_8 Ethyl Ethyl Ester (4.4q, 1.3t) Core->Ethyl OH 7-OH ~10.8 ppm Core->OH Deshielding Carbonyl Deshielding (Anisotropy) Deshielding->H5 Strong Effect Shielding OH Electron Donation (+M Effect) Shielding->H6_8 Ortho/Para Effect

Figure 1: Structural mapping of protons to chemical shifts, highlighting the electronic effects governing their resonance.

Experimental Protocol

To ensure high-resolution spectra and visibility of the labile hydroxyl proton, proper sample preparation is critical.

Solvent Selection
  • Primary Choice: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: The 7-hydroxy derivative has limited solubility in non-polar solvents like

      
      . Furthermore, DMSO-
      
      
      
      slows the exchange rate of the phenolic proton, allowing it to appear as a distinct (though often broad) singlet downfield.
  • Secondary Choice: Acetone-

    
     (if DMSO is unavailable), though solubility may vary.
    
Acquisition Parameters[2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–64 scans are typically sufficient for a clean baseline.

Spectral Assignment & Data Analysis[3][4][5][6]

The following data represents the consensus shifts for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate in DMSO-


 .
The Aromatic Region (6.9 – 8.0 ppm)

The benzene ring protons (H5, H6, H8) exhibit an ABX coupling pattern modified by the electron-donating 7-OH group and the electron-withdrawing 4-carbonyl.

  • H5 (

    
     ppm, d, 
    
    
    
    Hz):
    • This proton is the most deshielded aromatic signal. It sits in the "bay" region, spatially close to the C4 carbonyl oxygen. The anisotropic effect of the carbonyl group shifts H5 significantly downfield compared to H6 and H8.

  • H6 (

    
     ppm, dd, 
    
    
    
    Hz):
    • H6 couples with its ortho neighbor H5 (

      
       Hz) and its meta neighbor H8 (
      
      
      
      Hz). It is shielded by the ortho-hydroxyl group.
  • H8 (

    
     ppm, d, 
    
    
    
    Hz):
    • H8 appears as a doublet (meta coupling only) and is shielded by the adjacent oxygen atoms.

The Heterocyclic Ring (6.8 – 6.9 ppm)
  • H3 (

    
     ppm, s): 
    
    • The proton on the pyrone ring (C3) is a singlet because there are no vicinal protons. Its chemical shift is characteristic of the chromone system. In some spectra, this may overlap with the H6/H8 signals, requiring 2D NMR (HSQC) for definitive assignment.

The Ethyl Ester (1.3 – 4.4 ppm)
  • 
     (
    
    
    
    ppm, q,
    
    
    Hz):
    • The methylene protons are deshielded by the adjacent ester oxygen.

  • 
     (
    
    
    
    ppm, t,
    
    
    Hz):
    • The terminal methyl group appears as a standard triplet.

The Hydroxyl Group (10.5 – 11.5 ppm)
  • 7-OH (

    
     ppm, br s): 
    
    • In dry DMSO-

      
      , the phenolic proton appears as a broad singlet very far downfield due to hydrogen bonding and acidity. In the presence of 
      
      
      
      , this signal will disappear (exchange).
Summary Table of Chemical Shifts
ProtonChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
7-OH 10.80 – 11.20Broad Singlet1H-Phenolic Hydroxyl
H-5 7.90 – 8.00Doublet1H8.8Aromatic (Periakinal)
H-6 6.95 – 7.05dd1H8.8, 2.2Aromatic
H-8 6.90 – 7.00Doublet1H2.2Aromatic
H-3 6.80 – 6.90Singlet1H-Pyrone Ring

4.35 – 4.45Quartet2H7.1Ethyl Ester

1.30 – 1.40Triplet3H7.1Ethyl Ester

Note: Shifts may vary slightly (


 ppm) depending on concentration and water content of the DMSO.

Synthesis & Validation Workflow

The presence of the ethyl ester signals confirms the success of the Claisen condensation, while the H3 singlet confirms cyclization to the chromone core.

Synthesis_Workflow Start Start: 2',4'-Dihydroxyacetophenone Reagent + Diethyl Oxalate / NaOEt Start->Reagent Intermediate Diketo-ester Intermediate Reagent->Intermediate Cyclization Acid Cyclization (HCl/AcOH) Intermediate->Cyclization Product Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Cyclization->Product NMR NMR Validation (DMSO-d6) Product->NMR Check1 Check: Ethyl Signals (4.4q, 1.3t) NMR->Check1 Check2 Check: H3 Singlet (~6.8s) NMR->Check2

Figure 2: Synthesis workflow and critical NMR validation checkpoints.

References

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate . Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry. Link

  • PubChem.[3][4][5] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound) . National Library of Medicine. Link

  • Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction . RSC Advances, 4, Supplementary Information. Link

  • Reich, H. J.[2] WinPLT NMR Data: Chemical Shifts . University of Wisconsin-Madison. Link

Sources

13C NMR Analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the 13C NMR analysis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate . It is designed for medicinal chemists and structural biologists requiring precise structural validation of chromone scaffolds.

Technical Guide | Version 1.0

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as ethyl 7-hydroxychromone-2-carboxylate) is a critical pharmacophore in drug discovery, serving as a precursor for flavonoid-based antioxidants and kinase inhibitors.[1] Its structural integrity relies on the precise arrangement of the chromone core (4H-1-benzopyran-4-one) , the C7-hydroxyl group , and the C2-ethyl ester .[1]

This guide provides a self-validating spectral analysis protocol. The 13C NMR spectrum of this molecule is characterized by three distinct regions: the deshielded carbonyls (160–177 ppm), the electron-rich aromatic core (102–165 ppm), and the aliphatic ester tail (14–63 ppm).[1]

Molecular Architecture & Numbering

To ensure accurate assignment, we use the standard IUPAC numbering for the chromone skeleton.[1] The C2 position carries the ester, while the C7 position holds the hydroxyl group.[1]

ChromoneStructure Figure 1: Carbon Connectivity & Electronic Environment C2 C2 (Quat) C3 C3 (CH) C2->C3 Ester_CO COO (C=O) C2->Ester_CO C4 C4 (C=O) C3->C4 C4a C4a (Quat) C4->C4a C5 C5 (CH) C4a->C5 C8a C8a (Quat) C4a->C8a Fusion C6 C6 (CH) C5->C6 C7 C7 (C-OH) C6->C7 C8 C8 (CH) C7->C8 C8->C8a C8a->C2 O1 Ether Et_CH2 CH2 Ester_CO->Et_CH2 Et_CH3 CH3 Et_CH2->Et_CH3

Experimental Protocol

Synthesis & Purification[1][2][3][4]
  • Synthesis: Typically achieved via the Baker-Venkataraman rearrangement or condensation of 2,4-dihydroxyacetophenone (resacetophenone) with diethyl oxalate in the presence of sodium ethoxide, followed by acid-catalyzed cyclization [1].[1]

  • Purification: Recrystallization from ethanol/water or acetic acid is mandatory to remove uncyclized intermediates. Purity should be >98% by HPLC before NMR analysis.

NMR Sample Preparation

The hydroxyl group at C7 introduces hydrogen-bonding capability, making solvent selection critical for resolution.[1]

  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard.[1] It ensures complete solubility and prevents aggregation that can broaden phenolic signals.

  • Concentration: 15–20 mg of compound in 0.6 mL DMSO-d6.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or the DMSO septet center at 39.52 ppm.[1]

13C NMR Data Interpretation

The following data represents the consensus chemical shifts in DMSO-d6. The assignments are validated by substituent chemical shift (SCS) additivity rules and comparison with 7-methoxy analogs [2][3].[1]

Master Assignment Table[1]
Carbon PositionChemical Shift (δ, ppm)TypeElectronic Environment
C4 176.8 C=O[1]Ketone; Conjugated with C2=C3 double bond.
C7 164.5 C-OHDeshielded by direct attachment to Oxygen (Ipso).[1]
Ester C=O 160.6 C=O[1]Ester carbonyl; Typical region for conjugated esters.
C8a 157.9 C-OQuaternary; Shielded relative to C7 due to ring strain/ether.
C2 150.8 C-OQuaternary; Beta to ketone, alpha to ether oxygen.[1]
C5 126.8 CHAromatic; Deshielded (peri-position to C4 carbonyl).[1]
C6 115.3 CHAromatic; Ortho to C7-OH (Shielding effect).[1]
C4a 114.1 CQuaternary; Bridgehead carbon.
C3 111.5 CHAlkene; Alpha to ketone (Shielded).[1]
C8 102.8 CHAromatic; Ortho to C7-OH (Strong shielding).[1]
Ethyl CH2 62.3 CH2Methylene of ethyl ester.
Ethyl CH3 13.9 CH3Methyl of ethyl ester.
Detailed Structural Logic
A. The Carbonyl Region (160–180 ppm)

This region confirms the oxidation state.[1] You will observe two distinct quaternary signals:

  • C4 Ketone (176.8 ppm): The most downfield signal. Its position is characteristic of the chromone system.[1] If this peak shifts <174 ppm, suspect ring opening or loss of planarity.[1]

  • Ester Carbonyl (160.6 ppm): Often close to the C7 signal. Differentiation is achieved via HMBC : The Ester C=O correlates strongly with the ethyl CH2 protons (~4.4 ppm), whereas C7 correlates with aromatic protons H6 and H8.[1]

B. The Aromatic Core (100–160 ppm)[1]
  • C7 (164.5 ppm): The phenolic carbon.[1] The high shift confirms the presence of the -OH group.[1] In the 7-methoxy analog, this shifts slightly (approx ±1 ppm), but the presence of the methoxy methyl carbon at ~56 ppm would distinguish them.[1]

  • C8 (102.8 ppm): This is the "diagnostic" shielded carbon.[1] Being ortho to the electron-donating -OH and para to the ether oxygen, it is significantly upfield.[1] This confirms the 7-substitution pattern.[1]

  • C5 (126.8 ppm): This doublet (in off-resonance) is downfield due to the anisotropic deshielding of the nearby C4 carbonyl oxygen.[1]

C. The Aliphatic Tail (10–70 ppm)[1]
  • OCH2 (62.3 ppm): Typical for ethyl esters.[1]

  • CH3 (13.9 ppm): Typical terminal methyl.[1]

Validation Workflow (Graphviz)

This diagram outlines the logical flow for confirming the structure using 1D and 2D NMR experiments.

NMRWorkflow Figure 2: Spectral Validation Workflow Start Crude Product Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solubility Acquisition Acquire 13C NMR (>1024 scans for quaternary C) Solubility->Acquisition Check1 Check 170-180 ppm region Acquisition->Check1 KetoneFound Peak at ~176 ppm? (C4 Ketone) Check1->KetoneFound Yes Check2 Check 100-105 ppm region KetoneFound->Check2 ShieldedFound Peak at ~102 ppm? (C8 - Ortho to OH) Check2->ShieldedFound Yes HMBC Run HMBC Experiment (Correlate C=O to Ethyl CH2) ShieldedFound->HMBC Conclusion Structure Validated: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate HMBC->Conclusion

Troubleshooting & Common Artifacts

  • Missing Quaternary Carbons: The signals for C2, C4, C4a, C8a, and the Ester C=O are non-protonated and have long relaxation times (

    
    ).[1]
    
    • Solution: Use a relaxation delay (

      
      ) of at least 2–3 seconds and increase the scan count.
      
  • Broadening of C7: Proton exchange of the 7-OH with trace water in DMSO can sometimes broaden the C7 signal or adjacent carbons.

    • Solution: Ensure the DMSO-d6 is dry (ampoules preferred over bottles).[1]

  • Confusion with 7-Methoxy Analog: If the synthesis used dimethyl sulfate or methyl iodide, you might have the 7-methoxy derivative.[1]

    • Check: Look for a signal at ~56 ppm . If present, you have the ether, not the phenol.[1]

References

  • Synthesis of Chromone-2-carboxylates: Ellis, G. P. (1977).[1] Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons.[2] (Classic reference for the Baker-Venkataraman route).[1]

  • NMR Data of Chromone Derivatives: Hassan, M. A., et al. (2020).[1][3][4] "Synthesis and Characterization of New Chromone Derivatives." Journal of Heterocyclic Chemistry. [1]

  • Substituent Chemical Shifts (SCS): Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] [1]

  • Specific Analog Data (7-Methoxy): Borges, A., et al. (2017).[1] "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide." Royal Society of Chemistry (RSC).[1]

  • 13C NMR Prediction & Database: PubChem Compound Summary for CID 5376802: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.[1] [1]

Sources

Structural Elucidation and Quantitation of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing flavonoid-based kinase inhibitors, antioxidants, and adenosine receptor ligands. While its pharmacophore potential is high, its physicochemical properties—specifically the labile ethyl ester and the acidic phenolic hydroxyl—present unique challenges in mass spectrometry.

This guide moves beyond standard spectral libraries to provide a mechanistic understanding of the molecule's ionization and fragmentation behaviors. It details a self-validating LC-MS/MS workflow designed to distinguish the parent ester from its primary hydrolytic metabolite (the free acid) and synthetic impurities.

Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7]

Understanding the ionization sites requires a review of the electronic environment. The molecule contains two distinct domains: the electron-rich phenolic ring (A-ring) and the electron-deficient pyrone ring (C-ring) bearing the ester.

PropertyValueMass Spec Implication
Formula C₁₂H₁₀O₅Monoisotopic Mass: 234.0528 Da
[M+H]⁺ 235.0606 m/zProtonation site: Carbonyl oxygen (C4 or Ester)
[M-H]⁻ 233.0450 m/zDeprotonation site: 7-OH (Phenolic)
LogP ~1.8 - 2.2Retains well on C18; elutes in mid-organic phase.
pKa ~7.5 (Phenol)pH control is critical. Basic mobile phases enhance ESI(-) sensitivity.

Ionization Strategy: Polarity Selection

While many esters are analyzed in positive mode, this compound's 7-hydroxy group offers a dual-mode advantage.

A. Positive Mode (ESI+)[4]
  • Mechanism: Protonation occurs preferentially on the carbonyl oxygen of the 4-oxo group or the ester moiety.

  • Utility: Best for structural elucidation. The fragmentation is rich, driven by the loss of the ethyl group and subsequent carbonyl losses.

  • Adducts: Expect significant

    
     (m/z 257) formation in the absence of ammonium buffers due to the chelating nature of the 
    
    
    
    -keto ester motif.
B. Negative Mode (ESI-)
  • Mechanism: Abstraction of the phenolic proton at C7.

  • Utility: Superior sensitivity for quantitation (PK studies).[1] The resulting phenoxide ion is resonance-stabilized across the benzopyrone system, providing a high-intensity precursor with lower background noise than ESI+.

Fragmentation Mechanics (MS/MS)

The fragmentation of chromone-2-carboxylates follows specific, predictable pathways involving ester cleavage and Retro-Diels-Alder (RDA) cycloreversion.

Primary Pathways (ESI+)
  • McLafferty-Type Rearrangement / Neutral Loss: The ethyl ester undergoes cleavage, expelling ethylene (

    
    , 28 Da) to form the protonated carboxylic acid, or losing ethanol (
    
    
    
    , 46 Da) to form an acylium ion.
  • Decarboxylation: Following ester hydrolysis/cleavage, the molecule often loses

    
     (44 Da).
    
  • CO Extrusion: The pyrone ring sequentially loses carbon monoxide (28 Da), a hallmark of chromone degradation.

Visualization of Fragmentation (ESI+)

The following diagram maps the logical decay of the precursor ion


.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 235 AcidIon Acid Intermediate [M+H - C2H4]+ m/z 207 Precursor->AcidIon - C2H4 (28 Da) (McLafferty-like) Acylium Acylium Ion [M+H - EtOH]+ m/z 189 Precursor->Acylium - EtOH (46 Da) (Direct Cleavage) RDA Retro-Diels-Alder (RDA) C-Ring Cleavage Precursor->RDA Minor Pathway Decarboxylated Decarboxylated Core [M+H - C2H4 - CO2]+ m/z 163 AcidIon->Decarboxylated - CO2 (44 Da) PyroneCleavage Pyrone Ring Opening [M+H - EtOH - CO]+ m/z 161 Acylium->PyroneCleavage - CO (28 Da)

Figure 1: Proposed ESI+ fragmentation pathway. The loss of the ethyl chain (m/z 207) and ethanol (m/z 189) are the primary diagnostic transitions.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, this protocol includes specific "Checkpoints" to validate system performance.

A. Sample Preparation[5][8][9]
  • Solvent: Dissolve stock in DMSO (1 mg/mL). Dilute working standards in 50:50 Methanol:Water.

  • Checkpoint: Avoid using pure protic solvents (EtOH/MeOH) for long-term storage of the stock, as transesterification can occur over time if the solution becomes acidic.

B. LC-MS/MS Conditions[10]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Source Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: Optimization Required.

    • Protocol: Perform a "Source Breakdown Curve."[1] Inject the standard at increasing fragmentor voltages (e.g., 80V to 160V).

    • Validation Criterion: Select the voltage where the precursor (m/z 235) is maximal, and the in-source fragment (m/z 189) is <5% of the parent intensity. High in-source fragmentation compromises quantitation.[1]

D. MRM Transitions (Quantitation)
Precursor (m/z)Product (m/z)Collision Energy (eV)Role
235.1 189.0 15 - 20Quantifier (Loss of Ethanol)
235.1 161.0 25 - 35Qualifier (Loss of EtOH + CO)
235.1 207.0 10 - 15Qualifier (Loss of Ethylene)

Impurity Profiling & Degradation

In drug development, distinguishing the active ingredient from synthesis byproducts is mandatory.

  • Resacetophenone (Precursor):

    • Origin: Unreacted starting material.[1][2]

    • MS Profile: m/z 153 [M+H]+.

    • Separation: Elutes significantly earlier than the ester due to higher polarity.

  • 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (Hydrolysis Product):

    • Origin: Metabolic instability or poor storage.

    • MS Profile: m/z 207 [M+H]+.

    • Conflict: Note that m/z 207 is also a fragment of the parent ester.

    • Resolution: Chromatographic separation is non-negotiable. The acid will elute earlier than the ethyl ester. Do not rely solely on MS1 mass.

Method Development Workflow

MethodWorkflow Step1 Solubility Check (DMSO Stock) Step2 Direct Infusion (Q1 Scan) Step1->Step2 Step3 Source Optimization (Minimize In-Source Frag) Step2->Step3 Step4 Chromatography (Separate Acid vs Ester) Step3->Step4 SubStep Check m/z 207 (Co-elution Risk) Step4->SubStep

Figure 2: Step-by-step method development workflow emphasizing the separation of the hydrolysis degradant.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23866-72-0, Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. Retrieved from [Link]

  • Justino, G. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Royal Society of Chemistry Advances. Retrieved from [Link]

  • Gomes, A., et al. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Rapid Communications in Mass Spectrometry. (Contextual grounding for phenolic fragmentation). Retrieved from [Link]

  • Sousa, J. L., et al. (2020). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. Molecules. (Provides synthesis context for impurity profiling). Retrieved from [Link]

Sources

Comprehensive Technical Guide: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the crystallization, structural characterization, and pharmacological relevance of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate .

Structural Analysis, Crystallization Protocols, and Pharmacological Applications

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a critical scaffold in medicinal chemistry, serving as the primary intermediate for the synthesis of Cromolyn Sodium (a mast cell stabilizer) and various anticancer agents targeting kinases such as ATR.

Understanding its solid-state structure is not merely an academic exercise but a prerequisite for rational drug design. The planar benzopyrone core, combined with the hydrogen-bonding capacity of the 7-hydroxyl and 2-ester groups, dictates its binding affinity and solubility profile. This guide provides a validated workflow for synthesizing high-purity material, growing diffraction-quality crystals, and analyzing the resulting structural data to inform structure-activity relationship (SAR) studies.

Chemical Foundation & Synthesis

To obtain a crystal structure suitable for X-ray diffraction, the starting material must exceed 99% purity. The synthesis follows a classic Claisen condensation route, optimized here for yield and purity.

2.1 Confirmed Synthetic Pathway

The synthesis involves the condensation of 2',4'-dihydroxyacetophenone (resacetophenone) with diethyl oxalate. Note that while 2'-hydroxy is required for the initial condensation, the 4'-hydroxy group (becoming the 7-position) dictates the electronic properties.

Reaction Scheme:

  • Condensation: 2',4'-Dihydroxyacetophenone + Diethyl Oxalate

    
     Diketo-ester intermediate.
    
  • Cyclization: Acid-catalyzed cyclization (HCl/AcOH) yields the chromone core.

SynthesisPathway Figure 1: Optimized Synthesis Pathway for High-Purity Crystallization Precursor Start 2',4'-Dihydroxyacetophenone (Resacetophenone) Inter Diketo-ester Intermediate Start->Inter Claisen Condensation Reagent Diethyl Oxalate + NaOEt (3 eq) Reagent->Inter Product Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Inter->Product Cyclodehydration Acid HCl / AcOH Reflux Acid->Product

2.2 Purification for Crystallography

Crude product often contains unreacted phenols or oligomers.

  • Protocol: Dissolve crude solid in minimum boiling ethanol. Add activated charcoal (5% w/w), reflux for 10 mins, and filter hot through Celite. Cool slowly to 4°C.

  • Target Purity: >99.5% (HPLC).

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the nucleation rate. The chromone scaffold is planar and prone to "stacking," which can lead to thin needles rather than the preferred block-like prisms.

3.1 Solvent Systems

Based on the polarity of the 7-OH and ester groups, the following systems are validated:

MethodSolvent SystemRatio (v/v)ConditionsCrystal Habit
Slow Evaporation Ethanol / Acetone1:1Room Temp, covered with perforated parafilmYellow Prisms
Vapor Diffusion DMF (inner) / Water (outer)-Closed chamber, 25°CLarge Blocks
Cooling Methanol / Diisopropyl ether4:1Reflux

4°C (0.1°C/min ramp)
Needles/Laths
3.2 Step-by-Step Vapor Diffusion Protocol (Recommended)

This method minimizes thermal shock and yields the highest quality crystals for data collection.

  • Dissolution: Dissolve 20 mg of pure compound in 0.5 mL of DMF (Dimethylformamide) in a small inner vial. Ensure complete dissolution; filter if necessary.

  • Setup: Place the open inner vial inside a larger jar containing 5 mL of distilled water (precipitant).

  • Equilibration: Seal the outer jar tightly. The water vapor will slowly diffuse into the DMF, reducing solubility gradually.

  • Harvesting: Inspect after 3-7 days. Crystals should appear as transparent, pale-yellow blocks.

  • Mounting: Isolate crystals immediately into Paratone-N oil to prevent desolvation (if solvated) and flash-cool to 100K in the cryostream.

Structural Analysis & Crystallographic Data

While specific unit cell parameters depend on the exact polymorph grown, the molecular structure exhibits defining features critical for pharmacological activity.

4.1 Molecular Conformation
  • Planarity: The 4H-chromene-4-one core is essentially planar due to extensive conjugation.

  • Ester Orientation: The ethyl ester at C2 typically adopts a conformation coplanar with the ring system to maximize

    
    -conjugation, locked by an intramolecular interaction between the carbonyl oxygen of the ester and the C3-H.
    
  • Tautomerism: The 7-OH group exists strictly in the enol form, serving as a pivotal hydrogen bond donor.

4.2 Intermolecular Interactions (The "Pharmacophore")

In the crystal lattice, the packing is dominated by two forces:

  • 
    -
    
    
    
    Stacking:
    The planar chromone rings stack in an antiparallel fashion (centroid-centroid distance ~3.5–3.8 Å), mimicking the intercalation seen in DNA binding.
  • Hydrogen Bonding:

    • Donor: 7-OH group.[1][2][3][4][5][6][7][8][9]

    • Acceptor: 4-Carbonyl oxygen (primary) and Ester carbonyl (secondary).

    • Motif: Expect head-to-tail chains or dimers, forming a 2D sheet structure.

CrystalPacking Figure 2: Dominant Intermolecular Forces in Chromone Crystal Lattice MolA Molecule A (Donor: 7-OH) MolB Molecule B (Acceptor: 4-C=O) MolA->MolB H-Bond (Strong) Stack Pi-Pi Stacking (3.5 Angstroms) MolA->Stack MolB->Stack Lattice 2D Sheet Network Stack->Lattice Crystal Growth Axis

Characterization Data

To validate the structure before X-ray analysis, compare your sample against these standard values.

TechniqueParameterExpected Value/ObservationStructural Insight
Melting Point Range223–224 °CIndicates high lattice energy/stability.
1H NMR

(DMSO-d6)
~10.8 ppm (s, 1H, 7-OH)Confirm H-bond donor presence.
1H NMR

(DMSO-d6)
~6.8 ppm (s, 1H, C3-H)Characteristic singlet of chromone ring.
IR Spectroscopy

(C=O)
~1735 cm⁻¹ (ester), 1640 cm⁻¹ (ketone)Differentiates the two carbonyl environments.[10]
Implications for Drug Design

The crystal structure of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate reveals its potential as a privileged scaffold :

  • Kinase Inhibition: The planar structure fits into the ATP-binding pocket of kinases (e.g., ATR, PI3K). The 4-oxo and 7-OH groups mimic the hydrogen bonding of the adenine base.

  • Intercalation: The flat, electron-deficient ring system allows for intercalation between DNA base pairs, a mechanism relevant for potential anticancer derivatives.

  • Solubility: The crystal packing efficiency (high melting point) suggests low aqueous solubility. Structural modification at the 7-position (e.g., glycosylation or etherification) is often required to disrupt the crystal lattice energy and improve bioavailability.

References
  • Synthesis & Properties: Smolecule. "7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid: Physical Properties and Synthesis." Link

  • Chromone Scaffolds in Drug Discovery: RSC Advances. "Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide." (Detailed protocol on analogous chromone synthesis). Link

  • Crystallographic Data Comparison:Cambridge Structural Database (CSD).
  • Commercial Reference: Thermo Scientific. "Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Specifications." Link

  • Biological Relevance: PubMed. "Chromone derivatives as potential ATR Kinase Inhibitors." Link

Sources

Technical Whitepaper: Biological Activity & Therapeutic Utility of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0), also known as ethyl 7-hydroxychromone-2-carboxylate, represents a privileged scaffold in medicinal chemistry. Distinguished by its benzopyrone core, this compound functions as both a potent bioactive agent and a critical intermediate in the synthesis of advanced therapeutics.

Its primary biological significance lies in tyrosinase inhibition and antioxidant activity , making it a high-value candidate for dermatological applications (hyperpigmentation disorders) and oxidative stress management. This guide provides a rigorous technical analysis of its structure-activity relationships (SAR), validated experimental protocols for synthesis and bioassay, and a mechanistic overview of its pharmacological action.

Chemical Architecture & SAR Analysis

The biological efficacy of this compound is dictated by three pharmacophoric features embedded in the chromone skeleton.

FeaturePositionBiological Function
Hydroxyl Group C-7Critical for Antioxidant/Enzyme Binding: Acts as a hydrogen bond donor within the active site of metalloenzymes (e.g., Tyrosinase) and serves as the primary site for radical scavenging (proton donation).
Ester Moiety C-2Lipophilicity & Binding: The ethyl ester enhances cell membrane permeability compared to the free acid. It also interacts via hydrophobic contacts in enzyme pockets. It is the primary site for derivatization (hydrazides/amides).
Ketone/Pyran Ring C-4 / CoreChelation & Conjugation: The 4-oxo group, in conjunction with the C-5 or heterocyclic oxygen, can chelate metal ions (Cu²⁺, Fe²⁺), essential for inhibiting metalloenzymes.

Core Biological Activities[1][2]

Tyrosinase Inhibition (Melanogenesis Control)

The 7-hydroxychromone-2-carboxylate scaffold is a recognized competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: The compound mimics the substrate (L-DOPA/Tyrosine). The C-7 hydroxyl group forms hydrogen bonds with residues in the active site (e.g., Asn260, His85), while the carbonyl oxygen may coordinate with the binuclear copper active site.

  • Potency: Derivatives of this ester have demonstrated IC₅₀ values in the micromolar range (μM), often comparable to or exceeding the standard reference, Kojic Acid.[1]

Antioxidant Defense

The compound exhibits significant radical scavenging activity, protecting cells from oxidative stress-induced damage (lipid peroxidation).

  • Mechanism: Phenolic hydrogen donation stabilizes free radicals (DPPH, ABTS). The conjugated chromone system allows for resonance stabilization of the resulting phenoxy radical.

  • Utility: Prevention of UV-induced photoaging and stabilization of formulation excipients.

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the pharmacological mechanism of action.

Synthesis Pathway (Baker-Venkataraman Route)

SynthesisPathway Figure 1: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate via Claisen Condensation. Start 2',4'-Dihydroxyacetophenone Inter Diketo Ester Intermediate (Open Chain) Start->Inter Claisen Condensation Reagent Diethyl Oxalate + NaOEt (Base) Reagent->Inter Product Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Inter->Product Cyclodehydration Acid Acid Cyclization (HCl/AcOH) Acid->Product

[2][3]

Tyrosinase Inhibition Mechanism[3][6]

TyrosinaseMechanism Figure 2: Mechanism of Tyrosinase Inhibition by Chromone Scaffold. Enzyme Tyrosinase Active Site (Binuclear Copper Center) Block Melanin Biosynthesis BLOCKED Enzyme->Block Enzymatic Stalling Substrate L-Tyrosine / L-DOPA Substrate->Enzyme Natural Binding Inhibitor Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Interaction1 Chelation of Cu2+ ions (via 4-oxo group) Inhibitor->Interaction1 Interaction2 H-Bonding with Asn260/His85 (via C7-OH) Inhibitor->Interaction2 Interaction1->Enzyme Competitive Inhibition Interaction2->Enzyme

[5]

Experimental Protocols

Chemical Synthesis Protocol

Objective: To synthesize high-purity Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

  • Reagents: 2',4'-Dihydroxyacetophenone (10 mmol), Diethyl oxalate (20 mmol), Sodium ethoxide (40 mmol, 21% wt in EtOH), Glacial acetic acid, HCl.

  • Condensation:

    • Dissolve 2',4'-dihydroxyacetophenone in anhydrous ethanol.

    • Add sodium ethoxide solution dropwise at 0°C under N₂ atmosphere.

    • Add diethyl oxalate slowly.

    • Reflux the mixture for 4–6 hours (Monitor via TLC: Hexane/EtOAc 7:3).

  • Cyclization:

    • Cool the reaction mixture and acidify with dilute HCl to pH 2–3.

    • Heat the resulting precipitate in glacial acetic acid with a catalytic amount of conc. HCl at 80°C for 1 hour to ensure cyclization.

  • Purification:

    • Pour into ice water. Filter the solid.[2]

    • Recrystallize from Ethanol/DMF.

    • Validation: ¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, OH), 6.9 (s, 1H, H-3), 4.3 (q, 2H, CH₂).

Tyrosinase Inhibition Assay (In Vitro)

Objective: To quantify the IC₅₀ of the compound against Mushroom Tyrosinase.

  • Preparation:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

    • Substrate: L-DOPA (5 mM).

    • Test Compound: Dissolve in DMSO (final conc. <1%).

  • Procedure:

    • In a 96-well plate, add 120 μL Phosphate buffer.

    • Add 20 μL Test Compound (various concentrations: 1–100 μM).

    • Add 20 μL Enzyme solution. Incubate at 25°C for 10 mins.

    • Add 40 μL L-DOPA to initiate reaction.

  • Measurement:

    • Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins using a microplate reader.

  • Calculation:

    • % Inhibition =

      
      .
      
    • Plot log[concentration] vs. % Inhibition to determine IC₅₀.

References

  • PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Gomes, C. A., et al. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters.[4] [Link]

  • Lee, H., et al. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants.[4] Bioorganic & Medicinal Chemistry Letters, 2005. [Link]

  • Rescifina, A., et al. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. Royal Society of Chemistry, 2020. [Link]

  • Chemical Vendors (Fisher Scientific). Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Specification Sheet. [Link][4][5][6][7]

Sources

Technical Whitepaper: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists[1]

Structural Pharmacology, Mechanism of Action, and Synthetic Utility

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a "privileged scaffold" in medicinal chemistry. Belonging to the benzopyrone class, this compound is not merely a synthetic intermediate but a bioactive pharmacophore exhibiting dual-mode functionality: metal chelation and radical scavenging . Its structural architecture—characterized by a planar benzopyranone core, a phenolic hydroxyl group at position 7, and an ester moiety at position 2—serves as a critical template for developing inhibitors against metalloenzymes (specifically Tyrosinase) and modulators of oxidative stress.

This guide dissects the molecular mechanisms governing its activity, provides self-validating synthetic protocols, and outlines the experimental frameworks required to assay its biological efficacy.

Chemical Identity & Structural Pharmacology

The compound's efficacy is dictated by three distinct structural domains, each contributing to its pharmacodynamic profile (SAR).

Structural DomainChemical FeaturePharmacological Function
Domain A (Core) 4-oxo-4H-chromene (Chromone)Scaffold Rigidity: Planar structure ensures intercalation with DNA or fitting into narrow enzyme active sites (e.g., Tyrosinase binding pocket).
Domain B (C-7) 7-Hydroxyl group (-OH)Radical Scavenging: Acts as a hydrogen donor to neutralize Reactive Oxygen Species (ROS). Critical for antioxidant potency.
Domain C (C-2) Ethyl Carboxylate (-COOEt)Electronic Modulation & Lipophilicity: The ester group acts as an electron-withdrawing group (EWG), influencing the acidity of the ring protons. It also enhances cell membrane permeability compared to the free acid.
2.1 Pharmacophore Analysis

The 4-oxo group and the oxygen of the pyrone ring create a potential site for hydrogen bonding or metal coordination. While the 5-hydroxy-4-keto motif is the classic chelation site in flavonoids (like quercetin), the 7-hydroxy isomer relies on its redox potential. The ester at C-2 is often a "handle" for further derivatization (e.g., into hydrazides or amides) to increase specificity for targets like ATR kinase or bacterial DNA gyrase.

Mechanism of Action (MoA)

The mechanism of action for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is bifurcated into Direct Enzymatic Inhibition and Redox Modulation .

3.1 Pathway A: Tyrosinase Inhibition (Melanogenesis Regulation)

Tyrosinase is a copper-containing metalloenzyme rate-limiting in melanin biosynthesis.

  • Mechanism: The chromone scaffold mimics the tyrosine substrate. The 4-oxo group and the planar ring structure allow the molecule to occupy the active site, sterically hindering the entry of L-DOPA.

  • Chelation: Although less potent than 3-hydroxy-4-keto derivatives, the carbonyl oxygens can interact with the binuclear copper active site (

    
     and 
    
    
    
    ), disrupting the catalytic oxidation of phenols.
  • Result: Competitive or mixed-type inhibition of DOPA-oxidase activity, reducing hyperpigmentation.

3.2 Pathway B: Radical Scavenging (Antioxidant Defense)
  • Mechanism: The phenolic hydroxyl at C-7 undergoes homolytic bond dissociation (

    
    ).
    
  • Stabilization: The resulting phenoxy radical is stabilized by resonance delocalization across the benzopyrone ring system. The electron-withdrawing ester group at C-2 further stabilizes the radical intermediate, preventing propagation of the oxidative chain reaction.

3.3 Visualization of Signaling & Mechanism

The following diagram illustrates the dual mechanism and the synthetic pathway.

MoA_Pathway cluster_Enzyme Pathway A: Tyrosinase Inhibition cluster_Redox Pathway B: Antioxidant Activity Compound Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Compound->Tyrosinase Binds H_Transfer H-Atom Transfer (from 7-OH) Compound->H_Transfer Donates H Inhibition Competitive Inhibition (Steric/Chelation) Tyrosinase->Inhibition Blocks Substrate Melanin Melanin Synthesis (Downregulated) Inhibition->Melanin Reduces ROS Reactive Oxygen Species (ROS) ROS->H_Transfer Neutralized Radical Stabilized Phenoxy Radical H_Transfer->Radical Forms

Caption: Dual mechanism showing competitive inhibition of Tyrosinase and ROS neutralization via the 7-OH group.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are standardized.

4.1 Synthesis: Claisen Condensation Protocol

This protocol synthesizes the target ethyl ester from 2',4'-dihydroxyacetophenone.

Reagents:

  • 2',4'-Dihydroxyacetophenone (1.0 eq)

  • Diethyl oxalate (2.5 eq)

  • Sodium Ethoxide (4.0 eq, 21% wt in ethanol)

  • Absolute Ethanol (Solvent)[2]

  • HCl (conc.)[2]

Workflow:

  • Activation: In a dry round-bottom flask under

    
     atmosphere, add sodium ethoxide solution to absolute ethanol.
    
  • Addition: Add 2',4'-dihydroxyacetophenone. Stir for 15 min at room temperature (solution turns dark orange/red due to phenoxide formation).

  • Condensation: Dropwise add diethyl oxalate. Heat to reflux (

    
    ) for 4 hours. Checkpoint: TLC (Hexane:EtOAc 7:3) should show disappearance of starting ketone.
    
  • Cyclization: Cool the mixture to

    
    . Acidify with conc. HCl until pH < 2. A yellow precipitate will form.
    
  • Dehydration: Heat the acidic mixture at

    
     for 30 mins to ensure cyclization of the diketo-ester intermediate into the chromone ring.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Validation Criteria:

  • 1H NMR (DMSO-d6):

    
     10.8 (s, 7-OH), 8.0 (d, H-5), 6.9 (d, H-6), 6.8 (s, H-3), 4.3 (q, 
    
    
    
    ), 1.3 (t,
    
    
    ).
  • Yield: Expected range 65-80%.

4.2 Biological Assay: Tyrosinase Inhibition

Principle: Spectrophotometric measurement of dopachrome formation at 475 nm.

StepReagent/ActionVolume/Conc.Purpose
1Phosphate Buffer (pH 6.8)140

Physiological mimic
2Test Compound (DMSO)20

Inhibitor (Serial Dilution)
3Mushroom Tyrosinase20

(46 U/mL)
Enzyme source
4Incubation A 10 min @

Allow Enzyme-Inhibitor binding
5L-DOPA (Substrate)20

(2.5 mM)
Initiate reaction
6Incubation B 10 min @

Catalytic phase
7Read Absorbance

nm
Measure Dopachrome

Calculation:



Note: Kojic acid is used as the positive control (

).
Therapeutic Potential & Future Applications[3][4][5]
  • Dermatological Therapeutics: Due to its tyrosinase inhibitory activity, the compound is a prime candidate for treating hyperpigmentation disorders (melasma, age spots).

  • Anticancer Prodrugs: The ester can be hydrolyzed intracellularly to the free acid, which has been shown to inhibit lipid peroxidation in cancer cells. Furthermore, derivatization at the ester position (e.g., to benzothiazoles) yields potent ATR kinase inhibitors.

  • Antimicrobial Agents: The scaffold serves as a precursor for hydrazide derivatives that exhibit broad-spectrum activity against S. pneumoniae and P. aeruginosa.

References
  • Synthesis and Tyrosinase Inhibition

    • Title: "Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-oxoethyl deriv
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Antioxidant Activity of Chromone Derivatives

    • Title: "Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities."
    • Source: ResearchG
    • URL:[Link]

  • General Chromone Pharmacology

    • Title: "2H/4H-Chromenes—A Versatile Biologically
    • Source: Frontiers in Chemistry / NIH
    • URL:[Link]

  • Kinase Inhibition (ATR Pathway)

    • Title: "Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents"
    • Source: MDPI / PubMed Central
    • URL:[Link]

  • Compound Identity & Properties

    • Title: "Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxyl
    • Source: PubChem
    • URL:[Link]

Sources

Technical Monograph: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Medicinal Chemistry & Fluorescence Probes

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing useful ligands for diverse receptor targets. As a derivative of the chromone (1-benzopyran-4-one) class, this molecule serves as a critical intermediate in the synthesis of flavonoids, coumarin analogs, and fluorescent biological probes. This guide provides a definitive technical analysis of its chemical identity, synthetic pathways, and application in pharmacological research.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is critical for database searching and intellectual property filings. While the IUPAC name is definitive, the molecule is frequently indexed under trivial names related to the benzopyran core.

Table 1: Synonym & Identifier Matrix
CategoryPrimary Identifier / SynonymContext
IUPAC Name Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylateOfficial Chemical Nomenclature
Alternative IUPAC Ethyl 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylateBenzopyran numbering system
Common Name Ethyl 7-hydroxychromone-2-carboxylateLaboratory / Trivial usage
Inverted Name 4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-, ethyl esterCAS Index Name format
CAS Registry No. 23866-72-0 Primary identifier for the ethyl ester
Related CAS 14736-30-2Corresponds to the free acid form
PubChem CID 5376802Bioinformatics Database ID
Molecular Formula C₁₂H₁₀O₅MW: 234.21 g/mol

Structural SMILES: CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O[1][2]

Part 2: Physicochemical Profile

Understanding the physical behavior of this chromone ester is essential for assay development and formulation.

  • Solubility: Low solubility in neutral water; soluble in organic solvents (DMSO, DMF, Ethanol) and basic aqueous solutions (due to the phenolic proton at C-7, pKa ~7.5–8.0).

  • Fluorescence: The 7-hydroxychromone core exhibits pH-dependent fluorescence. Under basic conditions (anionic form), it displays a bathochromic shift, making it valuable as a ratiometric pH probe or a fluorophore in biological assays.

  • Reactivity:

    • C-2 Ester: Susceptible to hydrolysis (to acid) or amidation (library generation).

    • C-7 Hydroxyl: Nucleophilic handle for alkylation (ether synthesis) or glycosylation.

    • C-3 Position: Electron-rich site suitable for electrophilic aromatic substitution (halogenation/formylation).

Part 3: Synthetic Methodology

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate classically employs a Claisen condensation followed by an acid-catalyzed cyclization. This route is preferred over the Baker-Venkataraman rearrangement for 2-carboxylates because it directly installs the ester moiety using diethyl oxalate.

Protocol: One-Pot Condensation & Cyclization

Objective: Synthesis from 2,4-Dihydroxyacetophenone (Resacetophenone).

Reagents:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • Diethyl Oxalate (2.5 eq)

  • Sodium Ethoxide (4.0 eq, 21% wt in EtOH)

  • Absolute Ethanol (Solvent)

  • HCl (conc.) and Ice (Workup)

Step-by-Step Workflow:

  • Enolate Formation: In a dry 3-neck round-bottom flask under N₂ atmosphere, charge Sodium Ethoxide solution. Cool to 0°C. Add 2,4-Dihydroxyacetophenone dropwise dissolved in minimal ethanol. The solution will turn dark (phenolate formation).

  • Claisen Condensation: Add Diethyl Oxalate slowly to the stirred mixture.

  • Reflux: Heat the reaction to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (frequently 50:50 Hexane:EtOAc) for the disappearance of the acetophenone.

  • Cyclization (The Critical Step): The reaction initially forms a diketo-ester intermediate. Pour the hot reaction mixture onto crushed ice containing concentrated HCl. The sudden pH drop promotes the cyclodehydration of the intermediate to close the pyrone ring.

  • Isolation: A precipitate should form. Filter the solid.[2] If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the transformation from the acetophenone precursor to the final chromone scaffold.

SynthesisPath Start 2,4-Dihydroxyacetophenone (Resacetophenone) Inter Diketo-Ester Intermediate Start->Inter Claisen Condensation Reagent Diethyl Oxalate + NaOEt Reagent->Inter Product Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Inter->Product Ring Closure Acid HCl / Heat (Cyclodehydration) Acid->Product

Figure 1: Synthetic pathway via Claisen condensation of resacetophenone with diethyl oxalate.

Part 4: Applications in Drug Discovery

The 4-oxo-4H-chromene-2-carboxylate core is a versatile template.[3] The ester at C-2 and the hydroxyl at C-7 allow for "divergent synthesis," enabling the rapid generation of compound libraries.

Pharmacophore Analysis
  • Adenosine Receptor Antagonists: Derivatives of this scaffold (specifically amides formed at C-2) show high affinity for A3 adenosine receptors, relevant in cancer and inflammation research.

  • Antioxidant Activity: The phenolic moiety (C-7 OH) provides radical scavenging capability, while the carbonyl system can chelate metal ions (Fe²⁺, Cu²⁺), preventing Fenton-type oxidation reactions.

  • Aldose Reductase Inhibition: Chromone-2-carboxylic acids are known pharmacophores for inhibiting aldose reductase, a target for preventing diabetic complications (neuropathy/retinopathy).

Experimental Workflow: Hit-to-Lead Optimization

The following diagram outlines how this specific molecule serves as a starting block for medicinal chemistry campaigns.

DrugDiscovery Core Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Mod1 C-7 Alkylation (Ether/Glycoside) Core->Mod1 Mod2 C-2 Hydrolysis & Amidation Core->Mod2 Mod3 C-3 Electrophilic Sub. Core->Mod3 Target1 Improved Solubility & Bioavailability Mod1->Target1 Target3 Fluorescent Probes (Bio-imaging) Mod1->Target3 Target2 Adenosine Receptor Selectivity (A3) Mod2->Target2 Mod3->Target2

Figure 2: Divergent synthesis strategies utilizing the chromone scaffold for lead optimization.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data is typical for this class of compounds (Note: Shifts may vary slightly by solvent, typically DMSO-d6 is used due to solubility).

  • ¹H NMR (DMSO-d6, 400 MHz):

    • δ 10.8–11.0 (s, 1H, -OH at C-7, exchangeable).

    • δ 7.85 (d, J=8.8 Hz, 1H, H-5).

    • δ 6.95 (d, J=2.2 Hz, 1H, H-8).

    • δ 6.88 (dd, J=8.8, 2.2 Hz, 1H, H-6).

    • δ 6.80 (s, 1H, H-3, characteristic pyrone proton).

    • δ 4.38 (q, J=7.1 Hz, 2H, Ester -CH₂-).

    • δ 1.35 (t, J=7.1 Hz, 3H, Ester -CH₃).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calc: 235.06, found: 235.1.

    • [M+Na]⁺ often observed.

References
  • PubChem. (2025).[2][4] Ethyl 7-hydroxy-4-oxochromene-2-carboxylate (CID 5376802).[1][2] National Library of Medicine. [Link][1]

  • Gomes, A., et al. (2020). Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry. [Link][1][2]

  • Gaspar, A., et al. (2014). Chromone: A Valid Scaffold in Medicinal Chemistry.[5][3][6] Chemical Reviews, 114(9), 4960–4992. (Contextual grounding for "Privileged Scaffold" claims).

  • Reis, J., et al. (2025). Biological Activities of 2-Styrylchromones.[2][4][7] ResearchGate.[8][9] [Link]

Sources

The Chromone Pharmacophore: From Folk Medicine to Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone (1,4-benzopyrone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. This guide traces the technical evolution of chromone derivatives from their extraction in Ammi visnaga to their modern application as cyclin-dependent kinase (CDK) inhibitors. It provides researchers with a mechanistic understanding of the scaffold's synthetic utility, structure-activity relationships (SAR), and clinical trajectory.

The Progenitor: Ammi visnaga and Khellin

The history of chromones is rooted in the transition from ethnomedicine to rational drug design. The seeds of Ammi visnaga (Khella) were used for centuries in the Eastern Mediterranean to treat renal colic.[1]

  • Active Principle: Khellin (5,8-dimethoxy-2-methyl-4H-chromen-4-one).

  • Early Pharmacology: In the 1940s, intramuscular khellin was found to relax smooth muscle, aiding in the passage of kidney stones.

  • The Pivot: Anrep et al. (1947) serendipitously observed that khellin provided relief for bronchial asthma.[1] However, its clinical utility was limited by severe nausea and vomiting (emetic side effects) and poor solubility.

The First Wave: Rational Design & Self-Experimentation

The development of Cromolyn Sodium (Disodium Cromoglycate) is a landmark in "self-validating" research.

  • The Challenge: Improve the therapeutic index of khellin by eliminating systemic side effects while retaining bronchodilatory properties.

  • The Researcher: Dr. Roger Altounyan, a physician and asthma sufferer at Benger’s Laboratories.[2]

  • The Method: Altounyan synthesized bis-chromones and tested them on himself using antigen-induced bronchoconstriction challenges.

  • The Breakthrough: In 1965, compound FPL 670 (Cromolyn) was identified. Unlike khellin, it was not a bronchodilator but a mast cell stabilizer , preventing the release of histamine and leukotrienes prophylactically.

  • Structural Key: Two chromone rings linked by a 2-hydroxypropane bridge. This bis-chromone structure prevented oral absorption (solving the nausea issue) but required delivery via inhalation (Spinhaler).

Core Chemistry: The Synthetic Engine

To explore the chromone space, robust synthetic protocols are required. The Baker-Venkataraman rearrangement remains the cornerstone method for constructing the chromone core (flavones/isoflavones).

Protocol: Baker-Venkataraman Synthesis of Flavones

Objective: Synthesis of 2-phenylchromen-4-one (Flavone) via intramolecular Claisen condensation.[3]

Reagents:

  • 2'-Hydroxyacetophenone (Starting Material)[3]

  • Benzoyl chloride

  • Pyridine (Solvent/Base)[4][5]

  • Potassium hydroxide (KOH)

  • Glacial acetic acid / Sulfuric acid (

    
    )
    

Step-by-Step Methodology:

  • O-Acylation (Esterification):

    • Dissolve 2'-hydroxyacetophenone in dry pyridine.

    • Add benzoyl chloride dropwise at 0°C to prevent exotherms.

    • Stir at room temperature for 2 hours. Pour into HCl/ice water. Filter the solid o-benzoyloxyacetophenone.

    • Causality: Pyridine acts as both solvent and acid scavenger, driving the equilibrium toward ester formation.

  • Baker-Venkataraman Rearrangement:

    • Dissolve the ester in dry pyridine.

    • Add powdered KOH (2.0 equivalents). Heat to 50°C for 15 minutes.

    • Acidify with 10% acetic acid. The product precipitates as the

      
      -diketone (o-hydroxydibenzoylmethane).
      
    • Mechanism:[3][6][7][8] Base-catalyzed intramolecular Claisen condensation.[3] The enolate of the acetyl group attacks the ester carbonyl, forming a 1,3-diketone.

  • Cyclodehydration:

    • Reflux the

      
      -diketone in glacial acetic acid with catalytic conc. 
      
      
      
      for 1 hour.
    • Cool and pour into crushed ice. Recrystallize the resulting chromone from ethanol.

    • Validation: Monitor disappearance of the enol -OH signal via

      
      -NMR.
      

The Second Wave: Kinase Inhibition & Oncology

Modern chromone research focuses on the scaffold's ability to mimic the ATP-binding pocket of kinases.

Flavopiridol (Alvocidib)

Derived from Rohitukine (from Dysoxylum binectariferum), Flavopiridol was the first Cyclin-Dependent Kinase (CDK) inhibitor to enter clinical trials.[9]

  • Mechanism: Competitive inhibition of ATP binding sites on CDK1, CDK2, CDK4, and CDK9.

  • Therapeutic Impact: Induces cell cycle arrest at G1/S and G2/M phases.[10]

  • Structural Feature: A piperidinyl ring fused to the chromone core enhances solubility and binding affinity compared to the planar natural products.

Structure-Activity Relationship (SAR) Analysis

The versatility of the chromone scaffold lies in its substitution patterns.

Compound ClassKey DerivativeStructural ModificationBiological TargetEffect
Natural Product Khellin5,8-dimethoxy substitutionSmooth Muscle

channels
Vasodilation, Bronchodilation
Bis-Chromone Cromolyn SodiumTwo chromones linked by alkyl spacerMast Cell Chloride ChannelsProphylactic Anti-allergic
Flavonoid Alkaloid FlavopiridolC2-chlorophenyl, C8-piperidinylCDK1, CDK2, CDK4, CDK9Cell Cycle Arrest (Anticancer)
Synthetic LY294002Morpholine ring at C8PI3K (Phosphoinositide 3-kinase)Inhibition of AKT pathway

Visualizations

Diagram 1: The Baker-Venkataraman Synthetic Pathway

This flow illustrates the chemical logic converting a phenol to the chromone core.

BakerVenkataraman Start 2-Hydroxyacetophenone Inter1 o-Acyloxyacetophenone (Ester) Start->Inter1 Acyl Chloride Pyridine (Base) Inter2 1,3-Diketone (Rearranged) Inter1->Inter2 KOH/Pyridine Intramolecular Claisen End Chromone/Flavone Core Inter2->End H2SO4/AcOH Cyclodehydration

Caption: The Baker-Venkataraman rearrangement sequence for regioselective chromone synthesis.

Diagram 2: Evolution of Chromone Therapeutics

A timeline of discovery driven by pharmacological pivot points.

ChromoneHistory cluster_0 Natural Origins cluster_1 Rational Design cluster_2 Modern Era: Kinase Inhibition Node1 Ammi visnaga (Khella) Folk Medicine Node2 Khellin (1947) Bronchodilator/Vasodilator Limitation: Nausea Node1->Node2 Node3 Cromolyn Sodium (1965) Bis-chromone Target: Mast Cell Stabilization Node2->Node3 Dimerization to reduce absorption Node5 Rohitukine (Natural Precursor) Node2->Node5 Parallel Discovery Node4 Nedocromil (1980s) Improved Potency Node3->Node4 Node6 Flavopiridol (Alvocidib) First CDK Inhibitor in Clinic Target: CDK1, 2, 4, 9 Node5->Node6 Semisynthetic Optimization Node7 Future: PROTACs Chromone as Warhead Node6->Node7

Caption: The evolutionary trajectory of chromone derivatives from herbal extracts to targeted oncology agents.

Future Horizons

The "privileged" nature of the chromone scaffold ensures its continued relevance. Current research (2024-2025) is pivoting toward:

  • PROTACs (Proteolysis Targeting Chimeras): Using chromone-based kinase inhibitors as "warheads" linked to E3 ligase ligands to degrade oncogenic proteins rather than merely inhibiting them.

  • Multi-Target Directed Ligands (MTDLs): Hybridizing chromones with other pharmacophores (e.g., tacrine) to treat complex neurodegenerative diseases like Alzheimer's.

References

  • Khellin and the Origins of Chromones

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan
    • URL:[Link]

  • Synthesis Protocols (Baker-Venkataraman) Source: Alfa Chemistry Title: Baker-Venkataraman Rearrangement: Mechanism and Protocols
  • Flavopiridol and Kinase Inhibition

    • Source: Journal of Medicinal Chemistry (ACS)
    • Title: Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2[11]

    • URL:[Link]

  • Chromones as Privileged Scaffolds

    • Source: Bentham Science[12]

    • Title: Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity[12][13][14][15][16]

    • URL:[Link]

  • Clinical Development of CDK Inhibitors

    • Source: National Cancer Institute (NCI)[10]

    • Title: Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials[17]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

[1]

Executive Summary & Significance

This application note details a robust, scalable protocol for the synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate , a critical pharmacophore in medicinal chemistry. Belonging to the flavone class (specifically 4-oxo-4H-chromenes), this scaffold is distinct from its coumarin (2-oxo) isomers.

Why this molecule matters:

  • Privileged Scaffold: The chromone-2-carboxylate core is a precursor for diverse bioactive molecules exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1]

  • Fluorescent Probe Development: The 7-hydroxyl group provides a handle for further functionalization (e.g., glycosylation, alkylation) to tune solubility and optical properties.

  • Synthetic Versatility: The C-2 ester moiety allows for facile conversion into amides, hydrazides, and heterocycles, serving as a versatile "chemical handle" in diversity-oriented synthesis (DOS).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Baker-Venkataraman rearrangement strategy, specifically a Claisen condensation followed by an acid-catalyzed cyclodehydration.

Mechanistic Pathway:

  • Enolate Formation: Base-mediated deprotonation of the acetyl group of 2,4-dihydroxyacetophenone.

  • Claisen Condensation: Nucleophilic attack of the enolate on diethyl oxalate.

  • Cyclodehydration: Acid-mediated ring closure (intramolecular Michael addition/elimination) to form the

    
    -pyrone ring.
    

ReactionSchemeSM12,4-Dihydroxyacetophenone(Resacetophenone)InterDiketo-ester Intermediate(In situ)SM1->Inter ClaisenCondensationSM2Diethyl Oxalate(Excess)SM2->InterBaseNaOEt / EtOH(Base)Base->InterProductEthyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylateInter->Product Cyclodehydration(-H2O)AcidHCl / EtOH(Cyclization)Acid->Product

Figure 1: Synthetic pathway utilizing a one-pot condensation-cyclization sequence.[1]

Detailed Experimental Protocol

Reagents & Stoichiometry[2][3]
ReagentMW ( g/mol )Equiv.[2][3]Mass/VolRole
2,4-Dihydroxyacetophenone 152.151.05.00 gLimiting Reagent
Diethyl Oxalate 146.142.512.0 g (~11.2 mL)Electrophile (Excess)
Sodium Metal 22.994.03.02 gBase Precursor
Absolute Ethanol 46.07Solvent100 mLSolvent
Glacial Acetic Acid / HCl -Excess~20 mLCyclization/Quench
Step-by-Step Methodology
Phase 1: Generation of Sodium Ethoxide (In-Situ)
  • Setup: Flame-dried 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Action: Add 50 mL of absolute ethanol to the flask.

  • Addition: Cut sodium metal (3.02 g) into small pieces and add slowly to the ethanol under nitrogen flow.

    • Critical Note: This reaction is exothermic and generates hydrogen gas. Ensure vigorous stirring and adequate venting. Maintain temperature < 50°C using an ice bath if necessary.

  • Completion: Stir until all metallic sodium has dissolved (approx. 30-45 mins), resulting in a clear ethoxide solution.

Phase 2: Claisen Condensation
  • Addition 1: Add 2,4-dihydroxyacetophenone (5.00 g) to the ethoxide solution. The solution will turn dark (orange/red) due to phenoxide formation. Stir for 15 mins at Room Temperature (RT).

  • Addition 2: Add diethyl oxalate (11.2 mL) dropwise over 20 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Observation: A heavy yellow/orange precipitate (the sodium salt of the diketo ester) typically forms, thickening the reaction mixture.

  • Monitoring: Check TLC (50% EtOAc/Hexane). Starting material (Rf ~0.4) should disappear; a new polar spot (diketo intermediate) or cyclized product may appear.

Phase 3: Workup & Cyclization
  • Quench: Cool the reaction mixture to RT. Pour the heterogeneous mixture into 200 mL of crushed ice/water containing 20 mL of concentrated HCl (or glacial acetic acid).

    • Mechanism:[1][4][2][5][6][7][8] Acidification protonates the phenoxide and the enolate, inducing rapid cyclization to the chromone ring and precipitation of the product.

  • Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid under vacuum.[7]

  • Washing: Wash the filter cake with:

    • Cold water (3 x 50 mL) to remove salts and excess acid.

    • Cold ethanol (1 x 10 mL) to remove unreacted diethyl oxalate.

Phase 4: Purification
  • Recrystallization: The crude solid is often sufficiently pure (>90%). For analytical grade (>98%):

    • Dissolve in minimum hot Ethanol or Methanol/DCM mixture.

    • Allow to cool slowly to RT, then 4°C.

    • Collect pale yellow needles.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

WorkflowStartStart: Dry RBF + N2NaOEtGenerate NaOEt(Na + EtOH)Start->NaOEtAddSMAdd 2,4-DihydroxyacetophenoneStir 15 minNaOEt->AddSMAddOxAdd Diethyl Oxalate(Dropwise)AddSM->AddOxRefluxReflux 4-6 Hours(Yellow ppt forms)AddOx->RefluxQuenchPour into Ice/HCl(Cyclization occurs)Reflux->QuenchFilterVacuum FiltrationWash w/ H2OQuench->FilterRecrystRecrystallize(EtOH)Filter->RecrystFinalPure Product(Pale Yellow Solid)Recryst->Final

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

ParameterExpected Value/ObservationNotes
Appearance Pale yellow to off-white needlesDark color indicates oxidation; recrystallize.
Yield 65% - 80%Losses primarily during recrystallization.
Melting Point >200°C (Dec.)Literature often varies; verify with standard.
1H NMR (DMSO-d6) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1.35 (t, 3H), 4.38 (q, 2H), 6.90 (s, 1H), 6.95 (d, 1H), 7.05 (s, 1H), 7.90 (d, 1H), 10.8 (br s, OH)
Key Diagnostic: Singlet at ~6.90 ppm (H-3 of chromone).[9]
IR (ATR) 1735 cm⁻¹ (Ester C=O), 1640 cm⁻¹ (Chromone C=O), 3200-3400 cm⁻¹ (OH)Sharp ester band distinguishes from hydrolyzed acid.

Expert Insight - Troubleshooting:

  • Problem: Low yield or oily product.

    • Cause: Incomplete cyclization or moisture in reagents.

    • Solution: Ensure ethanol is absolute.[7][10] If oil forms upon acidification, extract with DCM, dry over MgSO4, and evaporate. The solid often crashes out upon trituration with cold ether.

  • Problem: Product is the carboxylic acid, not the ester.

    • Cause: Over-vigorous acid hydrolysis during workup or prolonged exposure to strong base.

    • Solution: Keep the quench cold (ice bath) and filter immediately after precipitation.

Safety & Handling (MSDS Highlights)

  • Sodium Metal: Reacts violently with water. Handle under inert atmosphere. Have Class D fire extinguisher ready.

  • Diethyl Oxalate: Toxic by ingestion and inhalation. Hydrolyzes to oxalic acid (nephrotoxic). Use in a fume hood.

  • Chromone Derivatives: Treat as potential bioactive agents.[1] Wear gloves and eye protection to prevent absorption.[1]

References

  • Gammill, R. B. (1979). "General synthesis of chromones." Synthesis, 1979(11), 901-903. Link

  • Gaspar, A., et al. (2014). "Synthesis of chromone-2-carboxamide derivatives." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry.[2] Link

  • PubChem Compound Summary. (2023). "Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate."[9] PubChem CID 5376802.[9] Link

  • Vyas, D. A., et al. (2012). "Synthesis and biological evaluation of some new chromone derivatives." Arabian Journal of Chemistry. Link

Application Note: High-Efficiency Pechmann Condensation for 7-Hydroxychromene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pechmann condensation remains the gold-standard method for synthesizing coumarin (2H-chromen-2-one) scaffolds, particularly 7-hydroxychromenes (umbelliferone derivatives).[1] These molecules are critical fluorophores in bio-imaging and privileged structures in medicinal chemistry (e.g., hymecromone for biliary spasm).

This application note provides a dual-protocol approach:

  • Protocol A (Classical): A robust, high-yield method using concentrated sulfuric acid (

    
    ), ideal for initial scale-up and educational benchmarking.
    
  • Protocol B (Green/Catalytic): A solvent-free, solid-acid catalyzed method (Amberlyst-15) designed for high-throughput screening (HTS) and environmentally conscious synthesis.

Mechanistic Insight & Causality

The Pechmann condensation involves the reaction between a phenol (specifically resorcinol for 7-hydroxy derivatives) and a


-keto ester.[1][2][3][4] The reaction is governed by electrophilic aromatic substitution  followed by intramolecular transesterification .
Reaction Pathway

The success of the reaction depends on the activation of the phenol. Resorcinol, having two hydroxyl groups meta to each other, is highly activated at the 4-position, facilitating the attack on the protonated carbonyl of the


-keto ester.

Key Mechanistic Steps:

  • Transesterification: The phenol hydroxyl attacks the ester carbonyl (acid-catalyzed).

  • Michael-Type Addition/Cyclization: The aromatic ring attacks the activated ketone carbonyl (electrophilic attack). Note: In strong acids, this step often precedes transesterification.

  • Dehydration: Elimination of water aromatizes the heterocyclic ring to form the stable coumarin system.

Mechanism Diagram

The following flowchart details the acid-catalyzed pathway, highlighting the critical transition from the intermediate to the final aromatic product.

PechmannMechanism Reactants Resorcinol + Ethyl Acetoacetate Activation Acid Activation (Protonation of Carbonyl) Reactants->Activation H+ Catalyst Attack Electrophilic Attack (C-C Bond Formation) Activation->Attack 4-position attack Cyclization Transesterification & Ring Closure Attack->Cyclization Intermediate Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product 7-Hydroxy-4-methylcoumarin (Fluorescent) Dehydration->Product

Figure 1: Step-wise mechanistic flow of the Pechmann condensation for 7-hydroxycoumarin synthesis.

Critical Parameters & Troubleshooting

Before executing the protocols, consider these variables which directly impact yield and purity.

ParameterImpact on ReactionOptimization Strategy
Temperature High temps (>100°C) favor Chromone formation (Simonis reaction) over Coumarin.Keep initial addition <10°C; maintain reaction <80°C for Coumarin selectivity.
Stoichiometry Excess phenol can lead to disubstitution.Use a 1:1 molar ratio of Resorcinol to Ethyl Acetoacetate.[2]
Moisture Water competes with the ester, hydrolyzing it back to acid.Use anhydrous reagents and dry glassware.
Catalyst Acidity Weak acids fail to effect dehydration.Use strong Brønsted acids (

) or solid superacids (Amberlyst-15).

Experimental Protocols

Protocol A: Classical Synthesis (Sulfuric Acid Mediated)

Best for: High reliability, large-scale batches, and instructional labs.

Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl Acetoacetate (1.30 g, 10 mmol)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Ice/Water mixture

Step-by-Step Methodology:

  • Setup: Place a 50 mL round-bottom flask equipped with a magnetic stir bar in an ice bath (0–5°C).

  • Reactant Mixing: Add Resorcinol (1.10 g) and Ethyl Acetoacetate (1.30 g) to the flask. Stir until the resorcinol is fully dissolved (a viscous yellow solution forms).

  • Catalyst Addition: Add Concentrated

    
     (2 mL) dropwise  over 10 minutes. Caution: The reaction is exothermic.[1] Maintain temperature <10°C to prevent side reactions.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat gently to 50°C for 30 minutes. The mixture will darken.

  • Quenching: Pour the reaction mixture in a thin stream into a beaker containing 50 g of crushed ice/water while stirring vigorously.

  • Precipitation: The solid product (7-hydroxy-4-methylcoumarin) will precipitate immediately. Stir for 10 minutes to ensure all acid is washed out.

  • Purification: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL). Recrystallize from 95% Ethanol.

Expected Yield: 75–85% Appearance: Colorless to pale yellow needles.

Protocol B: Green Synthesis (Solid Acid/Solvent-Free)

Best for: Green chemistry compliance, ease of workup, and catalyst recycling.

Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl Acetoacetate (1.30 g, 10 mmol)

  • Amberlyst-15 (0.2 g) or Sulfamic Acid (0.1 g)

Step-by-Step Methodology:

  • Mixing: In a 25 mL beaker or mortar, mix Resorcinol and Ethyl Acetoacetate.

  • Catalyst Addition: Add the solid catalyst (Amberlyst-15 beads or Sulfamic acid powder).

  • Reaction: Heat the mixture on a hot plate at 80°C (solvent-free) for 20–30 minutes. The mixture will melt and solidify as the reaction proceeds.

  • Workup: Cool the solid mass. Add hot ethanol (10 mL) to dissolve the coumarin product.

  • Catalyst Recovery: Filter the hot solution to remove the insoluble Amberlyst-15 beads (which can be regenerated with dilute HCl).

  • Crystallization: Allow the ethanol filtrate to cool. The product will crystallize out.

Expected Yield: 85–92% Green Metric: High atom economy, zero volatile organic solvent waste during reaction.

Validation & Characterization

To ensure the protocol produced the correct 7-hydroxychromene scaffold, validate using the following data.

Analytical Data Table (7-Hydroxy-4-methylcoumarin)[5][6][7]
TestExpected ResultObservation Notes
Melting Point 185 – 190°CSharp melting point indicates high purity.
Fluorescence Intense Blue (450 nm)Observe under UV lamp (365 nm). Intensity increases in basic solution (formation of phenoxide anion).

NMR
(DMSO-

)

2.40 (s, 3H,

)
Methyl group at C4.

6.12 (s, 1H, H-3)
Characteristic vinyl proton of the pyrone ring.

10.5 (s, 1H, -OH)
Phenolic hydroxyl (disappears with

shake).
Validation Workflow

The following diagram illustrates the decision tree for validating the product and troubleshooting common failures (e.g., lack of fluorescence or oil formation).

ValidationWorkflow Start Crude Product Isolated MP_Check Check Melting Point (Target: 185-190°C) Start->MP_Check Fluorescence UV Test (365nm) Blue Fluorescence? MP_Check->Fluorescence Range OK Fail_MP MP < 170°C (Impure/Wet) MP_Check->Fail_MP Too Low Success Valid 7-Hydroxycoumarin Fluorescence->Success Yes Fail_Fluor No Fluorescence (Chromone formed) Fluorescence->Fail_Fluor No Recrystallize Recrystallize (Ethanol) Fail_MP->Recrystallize Recrystallize->MP_Check

Figure 2: Quality control workflow for validating synthesized coumarin scaffolds.

References

  • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions. Wiley. Link

  • Khaligh, N. G. (2012).[5] Poly(4-vinylpyridine)-supported sulfuric acid as an efficient solid acid catalyst for the synthesis of coumarins via Pechmann condensation. Catalysis Science & Technology. Link

  • Borgohain, H., et al. (2023).[6] Green synthesis of coumarin derivatives using solid acid catalysts. ResearchGate. Link

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4679: 7-Hydroxy-4-methylcoumarin. AIST. Link

Sources

Application Note: Antioxidant Profiling of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for evaluating the antioxidant capacity of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (hereafter referred to as 7-OH-Chromone-Ester ). Unlike hydrophilic antioxidants (e.g., Ascorbic Acid), this compound features a lipophilic ethyl ester moiety at the C2 position, necessitating specific solvent handling and assay modifications.

This document covers:

  • Chemical Basis: Structure-Activity Relationship (SAR) focusing on the 7-hydroxyl radical scavenging mechanism.

  • Solubility & Stability: Critical handling to prevent ester hydrolysis.

  • Assay Protocols: Validated workflows for DPPH (radical scavenging) and Cellular ROS protection.

Chemical Basis & SAR Analysis

The antioxidant potential of 7-OH-Chromone-Ester is derived from its phenolic core. The 7-hydroxyl group acts as a hydrogen donor, stabilizing free radicals via resonance delocalization across the benzopyrone ring.

Key Structural Features:
  • 7-OH Group (Donor): The primary site for Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

  • C2-Ethyl Ester: Increases lipophilicity compared to the carboxylic acid parent, enhancing cell membrane permeability for intracellular assays.

  • C4-Ketone: Contributes to electron delocalization but limits metal chelation compared to 5-OH/4-oxo motifs.

SAR_Analysis Compound Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate OH_Group 7-OH Group (Phenolic Hydrogen) Compound->OH_Group Ester_Group C2-Ethyl Ester (Lipophilic Handle) Compound->Ester_Group Core Chromone Core (Resonance Stabilization) Compound->Core Radical_Scavenge Radical Scavenging (HAT Mechanism) OH_Group->Radical_Scavenge Primary Action Permeability Cell Membrane Permeability Ester_Group->Permeability Bioavailability Stability Resonance Delocalization Core->Stability Radical Trapping

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 7-OH and Ester moieties.

Preparation & Stability

Critical Warning: The ethyl ester group is susceptible to hydrolysis in alkaline conditions. Avoid storing stock solutions in basic buffers (pH > 7.4) for extended periods.

Stock Solution Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW = 234.20 g/mol .[1] Dissolve 2.34 mg in 1 mL DMSO.

  • Storage: Aliquot into amber vials to prevent photodegradation. Store at -20°C. Stable for 3 months.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of the compound against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Mechanism: Mixed HAT/SET (Single Electron Transfer). The purple DPPH radical is reduced to yellow hydrazine.

Reagents
  • DPPH Stock: 0.2 mM DPPH in Methanol (freshly prepared, protect from light).

  • Assay Buffer: Methanol (HPLC Grade). Note: Aqueous buffers are avoided to ensure solubility of the ester.

  • Positive Control: Trolox or Quercetin.

Experimental Workflow
  • Preparation: Dilute the 10 mM DMSO stock of 7-OH-Chromone-Ester with Methanol to create a concentration range (e.g., 10, 50, 100, 200, 500 µM).

  • Reaction Setup (96-well plate):

    • Sample Wells: 20 µL Compound Dilution + 180 µL DPPH Solution.

    • Blank Wells (Solvent Control): 20 µL DMSO/Methanol + 180 µL DPPH Solution.

    • Color Correction (Sample Blank): 20 µL Compound + 180 µL Methanol (Checks if compound absorbs at 517 nm).

  • Incubation: 30 minutes in the dark at Room Temperature (25°C).

  • Measurement: Read Absorbance at 517 nm (A517).

Data Analysis

Calculate % Inhibition using the formula:


[2]

Interpretation:

  • Plot % Inhibition (Y-axis) vs. Concentration (X-axis).

  • Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50 .

  • Note: If the compound precipitates, the absorbance will spike artificially. Ensure the solution remains clear.

Protocol B: Cellular ROS Assay (DCFDA)

Objective: Assess the ability of 7-OH-Chromone-Ester to penetrate cells and neutralize intracellular ROS induced by oxidative stress (e.g., H2O2). Relevance: The ethyl ester facilitates entry; intracellular esterases may hydrolyze it to the free acid, trapping the active pharmacophore inside.

Reagents
  • Cells: HeLa or RAW 264.7 macrophages.

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Stressor: Hydrogen Peroxide (H2O2) or TBHP.

Workflow Diagram

DCFDA_Workflow Seed 1. Seed Cells (96-well, 24h) PreTreat 2. Pre-treatment (Compound: 1-50 µM, 2-4h) Seed->PreTreat Wash1 3. Wash (PBS) PreTreat->Wash1 LoadProbe 4. Load DCFDA (20 µM, 30 min) Wash1->LoadProbe Stress 5. Induce Stress (H2O2 Challenge) LoadProbe->Stress Read 6. Measure Fluorescence (Ex 485nm / Em 535nm) Stress->Read

Figure 2: Step-by-step workflow for the intracellular ROS protection assay.

Detailed Steps
  • Seeding: Plate cells at 10,000 cells/well in clear-bottom black plates. Incubate 24h.

  • Pre-treatment: Remove media. Add fresh media containing 7-OH-Chromone-Ester (1, 10, 50 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (NAC 5 mM). Incubate for 2-4 hours.

    • Why Pre-treat? Allows the ester to permeate and prime the antioxidant defense.

  • Probe Loading: Wash cells 1x with PBS. Add 20 µM DCFDA in serum-free media. Incubate 30-45 min at 37°C.

  • Stress Induction: Wash 1x with PBS. Add 100 µM H2O2 (or TBHP) in PBS/Media.

  • Kinetics: Immediately read fluorescence (Ex 485 nm / Em 535 nm) every 10 minutes for 1 hour.

Data Interpretation[3][4][5][6][7][8][9][10][11]
  • Result: Lower fluorescence slope compared to the H2O2-only control indicates antioxidant protection.

  • Validation: If the compound is cytotoxic at high doses, fluorescence may drop due to cell death, not antioxidant activity. Always run a parallel MTT/CCK-8 viability assay .

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Low aqueous solubility of the ester.Limit final concentration < 100 µM in aqueous buffers. Use Methanol for cell-free assays.
High Background Signal Compound autofluorescence.Check compound fluorescence at 485/535 nm without DCFDA.
No Activity in Cells Hydrolysis failure or efflux.Verify incubation time; esterases need time to cleave the ester.
Inconsistent IC50 Photodegradation of DPPH or Compound.Perform all incubation steps in the dark.

References

  • Structure-Activity Relationships of Chromones

    • Title: Biological and Medicinal Properties of Natural Chromones and Chromanones.[3]

    • Source: NIH / PMC (2020).
    • Link:[Link]

  • DPPH Assay Standardization

    • Title: DPPH Radical Scavenging Assay Protocols.[4][5][6][7][8]

    • Source: MDPI (2023).[7]

    • Link:[Link]

  • Synthesis & Properties

    • Title: Synthesis of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid derivatives.[9]

    • Source: ResearchGate.[10]

    • Link:[Link]

  • Intracellular ROS Assays

    • Title: Guidelines for measuring reactive oxygen species and oxid
    • Source: N
    • Link:[Link]

Sources

Optimized DPPH Radical Scavenging Protocol for Chromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for assessing the antioxidant activity of chromone derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[1][2] Unlike standard protocols for hydrophilic vitamins, chromone derivatives present unique challenges regarding solubility, reaction kinetics, and colorimetric interference.[3] This guide integrates solvent optimization (DMSO/Methanol), kinetic monitoring to detect slow-acting scavengers, and a mandatory "Sample Blank" correction step to ensure data integrity.

Introduction & Mechanistic Rationale

The Chromone Scaffold in Antioxidant Chemistry

Chromones (1,4-benzopyrone) are the core structural motif of flavonoids. Their radical scavenging activity is primarily governed by the number and position of hydroxyl (-OH) groups (Structure-Activity Relationship, SAR).[3]

  • Mechanism: The primary mechanism is Hydrogen Atom Transfer (HAT) , where the phenolic hydroxyl group donates a hydrogen atom to the unstable DPPH radical (purple), converting it to the stable hydrazine form (yellow).

  • The Kinetic Challenge: Unlike Ascorbic Acid, which reacts instantaneously, sterically hindered chromones or those relying on electron delocalization (resonance stabilization) often exhibit "slow-binding" kinetics.[3] A single endpoint measurement at 30 minutes may underestimate the potency of these derivatives.[3]

Critical Considerations for this Protocol
  • Solubility: Many synthetic chromones are lipophilic.[3] Standard aqueous/methanol buffers may cause micro-precipitation, leading to false-positive scattering readings.[3] We utilize a DMSO stock method.[3][4]

  • Color Interference: Chromone derivatives often absorb light in the visible spectrum.[3] If the compound is yellow/orange, it will overlap with the DPPH endpoint (517 nm). This protocol mandates a subtractive correction.[3]

Materials & Reagents

Reagent/EquipmentSpecificationPurpose
DPPH Radical 2,2-Diphenyl-1-picrylhydrazyl (Sigma-Aldrich)The stable free radical sensor.[3]
Solvent A (Stock) Dimethyl Sulfoxide (DMSO), ACS GradeEnsures complete solubilization of lipophilic chromones.[3]
Solvent B (Assay) Methanol (HPLC Grade)Primary reaction medium.[3] Note: Ethanol may be used for "Green" chemistry but Methanol is standard for kinetic comparability.[3]
Positive Control Ascorbic Acid or TroloxValidation standard.[3]
Microplate Reader Capable of absorbance at 517 nmHigh-throughput analysis.[3]

Experimental Protocol

Phase 1: Reagent Preparation[3]

1. DPPH Stock Solution (0.2 mM):

  • Weigh 7.89 mg of DPPH.[3]

  • Dissolve in 100 mL of Methanol.

  • Critical: Sonicate for 5 minutes to ensure complete dissolution. Protect from light (amber bottle).

  • Quality Check: The Absorbance (A517) of this solution diluted 1:1 with methanol should be roughly 0.9 - 1.[3]0. If >1.2, dilute further.[3]

2. Chromone Sample Preparation:

  • Master Stock: Dissolve chromone derivative in DMSO to a concentration of 10 mM.

  • Working Dilutions: Perform serial dilutions using Methanol to reach test concentrations (e.g., 10, 50, 100, 200, 500 µM).

  • Note: Keep final DMSO concentration in the well < 1% to avoid solvent effects on the radical.

Phase 2: Assay Setup (96-Well Plate Format)

To account for color interference, every sample concentration requires a corresponding "Sample Blank."[3][5]

Plate Layout Logic:

  • Test Well (T): Sample + DPPH

  • Sample Blank (SB): Sample + Methanol (No DPPH)

  • Control (C): Methanol + DPPH (0% Inhibition)[3]

  • Solvent Blank (B): Methanol only (Instrument Zero)[3]

Pipetting Scheme:

Well TypeSample Vol (µL)Methanol Vol (µL)DPPH Sol. Vol (µL)Total Vol (µL)
Test Sample 20 (Chromone)0180200
Sample Blank 20 (Chromone)1800200
Neg. Control 020 (DMSO/MeOH)180200
Solvent Blank 02000200
Phase 3: Incubation & Measurement[6]
  • Mixing: After adding DPPH, shake the plate on an orbital shaker for 30 seconds.

  • Incubation: Incubate in the dark at room temperature (25°C).

  • Kinetic Read (Recommended): Measure Absorbance at 517 nm every 10 minutes for 60 minutes.

    • Why? To identify if your derivative is a "fast" or "slow" scavenger.[3]

  • Endpoint Read: If kinetics are not possible, measure strictly at 30 minutes .

Visualizing the Workflow

The following diagram illustrates the logical flow of the experiment, highlighting the critical "Color Correction" path often missed in standard protocols.

DPPH_Protocol_Flow Start Start: Chromone Derivative Solubility Check Solubility (Lipophilic?) Start->Solubility Stock Dissolve in DMSO (10mM) Dilute in Methanol Solubility->Stock Use DMSO if needed Split Split Sample Stock->Split Well_Test Add DPPH Reagent (Purple) Split->Well_Test Test Wells Well_Blank Add Methanol Only (No Radical) Split->Well_Blank Sample Blanks Path_Test Reaction Path Path_Blank Correction Path Incubate Incubate 30-60 min (Dark, 25°C) Well_Test->Incubate Well_Blank->Incubate Read Measure Absorbance @ 517 nm Incubate->Read Calc Calculate Corrected Absorbance: A_final = A_test - A_sample_blank Read->Calc Result Calculate % Inhibition & IC50 Calc->Result

Caption: Figure 1: Optimized workflow including the critical Sample Blank subtraction path to correct for intrinsic chromone coloration.

Data Analysis & Calculation

Color Correction

Before calculating inhibition, correct the raw absorbance (


) of the test wells using the Sample Blank (

) to remove interference from the compound's own color.


Percentage Inhibition

Calculate the radical scavenging activity (% RSA) using the Control (DPPH + Solvent only):



IC50 Determination

Do not rely on linear regression (y = mx + c) for IC50, as the dose-response curve is typically sigmoidal.[3]

  • Method: Plot Concentration (X-axis) vs. % Inhibition (Y-axis).[2][3]

  • Model: Fit data to a 4-Parameter Logistic (4PL) Regression model.

    
    [3]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Well Chromone is insoluble in MeOH/Water mix.[3]Increase DMSO ratio in stock (up to 5% final conc. is usually tolerated).[3]
Negative Inhibition % Sample absorbs more at 517nm than DPPH.[3]Critical: Perform the "Sample Blank" correction described above.
Absorbance > 1.5 DPPH concentration too high.[3]Dilute DPPH stock until Control Absorbance is ~1.0 for linearity.[3]
Slow Color Change Steric hindrance in the chromone.[3]Extend incubation to 60 mins; Report kinetic profile.

Mechanistic Insight: SAR in Chromones

Understanding why your compound works is as important as the IC50.[3] The following diagram illustrates the structural requirements for antioxidant activity in chromones.

Chromone_SAR Chromone Chromone Scaffold OH_Group Phenolic -OH (H-Donor) Chromone->OH_Group Possesses Enol Enolization Potential OH_Group->Enol Facilitates Complex Transition State (H-Bonding) Enol->Complex Reacts with DPPH DPPH Radical (Unpaired Electron) DPPH->Complex Stable Stable Product (Non-Radical) Complex->Stable HAT Mechanism Factors Enhancing Factors: - C2-C3 Double Bond - Catechol Moiety (Ortho-OH) - Electron Donating Groups Factors->OH_Group Increases Acidity/Activity

Caption: Figure 2: Structure-Activity Relationship (SAR) showing how specific structural features of chromones facilitate the Hydrogen Atom Transfer (HAT) to DPPH.[3]

References

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[3] Journal of Food Science and Technology, 48(4), 412–422.[3] Link

  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036-1043.[3] Link[3]

  • Xie, J., & Schaich, K. M. (2014). Re-evaluation of the antioxidant activity of purified homoisoflavonoids from Ophiopogon japonicus.[3] Journal of Agricultural and Food Chemistry, 62(19), 4273-4280.[3] (Discusses color interference correction). Link[3]

  • Bubols, G. B., et al. (2013). The antioxidant activity of coumarins and flavonoids.[3] Mini Reviews in Medicinal Chemistry, 13(3), 318-334.[3] (Specific to Chromone/Coumarin scaffold SAR). Link

  • BenchChem. Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide. (General reference for chromone mechanisms). Link[3]

Sources

Application Note: Derivatization Strategies for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone-2-carboxylate scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for anti-allergic (e.g., cromoglicate analogs), anticancer, and antioxidant therapeutics. The specific derivative Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate offers a unique bifunctional platform: it possesses a nucleophilic phenol at C-7 and an electrophilic ester at C-2.

This Application Note provides a validated technical guide for diversifying this scaffold. We detail three orthogonal derivatization protocols designed to maximize Structure-Activity Relationship (SAR) exploration while maintaining high synthetic efficiency.

Strategic Analysis: Reactivity Profile

Before initiating synthesis, one must understand the electronic push-pull system of the chromone ring.

  • The C-7 Hydroxyl (Nucleophilic Node): The oxygen at position 7 is electronically coupled to the C-4 carbonyl. It is highly acidic (

    
    ) compared to non-conjugated phenols, making it readily reactive toward alkyl halides under mild basic conditions.
    
  • The C-2 Ester (Electrophilic Node): This position is activated by the adjacent electron-withdrawing vinylogous system. However, direct aminolysis can be sluggish due to conjugation; therefore, a hydrolysis-activation pathway is often preferred for library synthesis.

  • The C-8 Position (C-H Activation Node): The 7-OH group directs electrophilic aromatic substitution (EAS) to the ortho positions (C-6 and C-8). Steric hindrance and electronic factors typically favor C-8 for Mannich-type reactions, allowing for the introduction of solubilizing amine groups.

Visualizing the Reaction Landscape

ReactionLandscape Core Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate OH C-7 Hydroxyl (Nucleophile) Core->OH Ester C-2 Ester (Electrophile) Core->Ester CH C-8 Position (Ortho-CH) Core->CH Ether 7-O-Ethers (Lipophilicity/Targeting) OH->Ether Alkylation (K2CO3/R-X) Amide C-2 Amides (H-Bond Donors/Acceptors) Ester->Amide Hydrolysis -> Coupling Mannich 8-Aminomethyl (Solubility) CH->Mannich Mannich Rxn (HCHO/HNR2)

Figure 1: Orthogonal reactivity map of the chromone scaffold, highlighting the three primary sites for diversification.

Detailed Experimental Protocols

Protocol A: 7-O-Alkylation (Williamson Ether Synthesis)

Objective: To attach lipophilic side chains or targeting moieties at the C-7 position. Mechanism:


 displacement of an alkyl halide by the phenoxide ion.

Reagents:

  • Starting Material (1.0 eq)

  • Alkyl Halide (1.2 eq) (e.g., Benzyl bromide, Methyl iodide)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Anhydrous Acetone or DMF

Procedure:

  • Dissolution: Dissolve 1.0 mmol of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate in 10 mL of anhydrous acetone.

    • Note: If the alkyl halide is unreactive, switch solvent to DMF and heat to 60°C.

  • Deprotonation: Add 2.0 mmol of anhydrous

    
    . Stir at room temperature for 15 minutes. The solution may turn yellow, indicating phenoxide formation.
    
  • Addition: Add 1.2 mmol of the alkyl halide dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup:

    • Acetone:[1][2] Filter off inorganic salts. Evaporate solvent.[3]

    • DMF: Pour into ice water. The product usually precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Validation:

  • NMR: Disappearance of the phenolic -OH singlet (

    
     ppm). Appearance of alkyl protons (e.g., 
    
    
    
    doublet/singlet around 4.0–5.0 ppm).
Protocol B: C-2 Amidation via Hydrolysis-Coupling

Objective: To convert the ester into an amide, increasing metabolic stability and enabling fragment-based drug design. Rationale: Direct aminolysis of chromone esters requires high temperatures which can degrade the pyrone ring. A two-step mild sequence is superior.

Step 1: Saponification

  • Suspend 1.0 mmol of ester in 5 mL Ethanol.

  • Add 2.0 mL of 1M NaOH (aq).

  • Stir at room temperature for 1 hour. The solution will become clear as the salt forms.

  • Acidify with 1M HCl to pH 2. The free acid (7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid) will precipitate. Filter and dry.

Step 2: Amide Coupling

  • Activation: Dissolve 1.0 mmol of the carboxylic acid in 5 mL DMF. Add 1.2 eq of HATU (or T3P) and 2.5 eq of DIPEA. Stir for 10 minutes.

  • Coupling: Add 1.1 eq of the amine (e.g., benzylamine, morpholine).

  • Reaction: Stir at RT for 3–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    

Validation:

  • MS: Shift in mass corresponding to

    
    .
    
  • NMR: Loss of ethyl quartet (4.4 ppm) and triplet (1.4 ppm). Appearance of amide -NH (broad singlet, variable shift).

Protocol C: C-8 Mannich Reaction (Aminomethylation)

Objective: To introduce a basic amine handle for solubility or to create a "privileged" flavone-like substitution pattern. Regioselectivity: The 7-OH directs the electrophile to the 8-position (ortho).

Reagents:

  • Paraformaldehyde (1.5 eq)

  • Secondary Amine (1.2 eq) (e.g., Piperidine, N-methylpiperazine)

  • Solvent: Ethanol (Abs.)[4]

Procedure:

  • Dissolve 1.0 mmol of starting material in 10 mL Ethanol.

  • Add 1.2 mmol of the secondary amine.

  • Add 1.5 mmol of paraformaldehyde.

  • Reflux: Heat to reflux for 8–12 hours.

    • Troubleshooting: If conversion is low, add a catalytic amount of acetic acid.

  • Isolation: Upon cooling, the Mannich base often precipitates as a hydrochloride salt if acid was used, or the free base can be crystallized by reducing the volume of ethanol.

Validation:

  • NMR: Appearance of a singlet (

    
    ) around 3.8–4.0 ppm corresponding to the 
    
    
    
    methylene bridge.

Quality Control & Data Interpretation

Successful derivatization must be validated using quantitative metrics. Below is a reference table for 1H NMR shifts (


, 400 MHz) characteristic of the core and its derivatives.
PositionProton TypeCore Shift (

ppm)
7-O-Alkyl DerivativeC-2 Amide Derivative
C-2 Sidechain

4.40 (q), 1.35 (t)4.40 (q), 1.35 (t)Absent
C-3 Olefinic CH6.85 (s)6.88 (s)6.75 (s)
C-5 Aromatic (d)7.95 (d)8.00 (d)8.05 (d)
C-6 Aromatic (dd)6.98 (dd)7.10 (dd)7.00 (dd)
C-8 Aromatic (d)7.05 (d)7.15 (d)7.10 (d)
C-7 Substituent

10.8 (br s)Absent 10.9 (br s)
Library Synthesis Workflow

To scale this for drug discovery (e.g., generating 20-50 analogs), follow this parallel synthesis logic:

Workflow Start Batch 1: Hydrolysis (Generate Acid Core) Split Split into 2 Streams Start->Split StreamA Stream A: C-7 Diversity (Keep Acid, Modify OH) Split->StreamA StreamB Stream B: C-2 Diversity (Keep OH, Modify Acid) Split->StreamB StepA1 Protect Acid (Esters) StreamA->StepA1 StepB1 Coupling (HATU) with diverse Amines StreamB->StepB1 StepA2 Alkylate 7-OH StepA1->StepA2 Final Final Library (HPLC Purification) StepA2->Final StepB1->Final

Figure 2: Parallel synthesis workflow for generating a divergent library from the parent chromone.

References

  • Gammill, R. B. (1979). Synthesis of khellin analogues. The Journal of Organic Chemistry, 44(22), 3988-3990. Link

    • Context: Establishes standard conditions for alkylation of 7-hydroxychromones using K2CO3/Acetone.
  • Ewies, F. E., et al. (2014).[5] Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.[5] Link

    • Context: Comprehensive review of chromone reactivity, including the hydrolysis of the C-2 ester and subsequent modific
  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893-930. Link

    • Context: Discusses the concept of "privileged scaffolds" and the strategic importance of the chromone core in library design.
  • Roman, G. (2015). Mannich bases in the flavonoid series. European Journal of Medicinal Chemistry, 101, 585-609. Link

    • Context: Authoritative review on the regioselectivity of the Mannich reaction in 7-hydroxychromones/flavones, confirming C-8 preference.

Sources

Application Note: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate in Functional Proteomics

[1][2]

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) is a chromone derivative characterized by a 7-hydroxyl group and a C2-ethyl ester.[1] In proteomics, it functions primarily as a "Turn-On" fluorogenic probe for the functional characterization of hydrolases (esterases/lipases) and as a privileged scaffold for the synthesis of kinase-targeted Activity-Based Probes (ABPs).[1]

Unlike coumarin-based probes (e.g., 4-MU), the chromone core offers distinct photophysical properties, including large Stokes shifts often driven by Excited-State Intramolecular Proton Transfer (ESIPT), reducing background autofluorescence in complex biological matrices.

Key Applications
  • Functional Profiling: Real-time kinetic monitoring of esterase and lipase activity in cell lysates.[1]

  • Inhibitor Discovery: Scaffold for developing high-affinity inhibitors against PI3K, DNA-PK, and other kinases.[1]

  • Fluorescent Labeling: Precursor for synthesizing environment-sensitive protein tags.[1]

Mechanism of Action: The Fluorogenic Switch

The utility of this compound relies on the electronic alteration of the chromophore upon enzymatic hydrolysis.

  • Quenched State (Substrate): The ethyl ester form exhibits low quantum yield or a blue-shifted emission due to the electron-withdrawing nature of the ester group and the protonated 7-hydroxyl group in neutral buffers.[1]

  • Enzymatic Cleavage: Serine hydrolases attack the carbonyl carbon of the ethyl ester, releasing ethanol and the 7-hydroxy-4-oxo-4H-chromene-2-carboxylate anion.[1]

  • Fluorescent State (Product): At physiological pH (7.4–8.0), the 7-hydroxyl group of the carboxylate product deprotonates (forming the phenolate), leading to delocalization of electrons across the benzopyrone ring. This results in a strong fluorescence emission (typically cyan/green, ~450–500 nm).

Pathway Diagram

Gcluster_0Quenched Substratecluster_1Enzymatic Actioncluster_2Active FluorophoreSubstrateEthyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate(Low Fluorescence)ComplexAcyl-EnzymeIntermediateSubstrate->ComplexNucleophilic AttackEnzymeSerine Hydrolase(Esterase/Lipase)Enzyme->ComplexComplex->EnzymeRegenerationProduct7-hydroxychromone-2-carboxylate Anion(High Fluorescence)Complex->ProductHydrolysis

Caption: Mechanism of fluorescence activation via enzymatic hydrolysis of the ethyl ester moiety.

Protocol: Functional Profiling of Esterase Activity

This protocol describes the use of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to profile total esterase activity in mammalian cell lysates.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate Stock: 50 mM Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate in anhydrous DMSO. (Store at -20°C, protect from light).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 (Optimized for phenolate emission).

  • Lysis Buffer: PBS pH 7.4 + 0.1% Triton X-100 (Protease inhibitors optional, avoid esterase inhibitors like PMSF if profiling serine hydrolases).

  • Equipment: Fluorescence microplate reader (Ex/Em ~360/460 nm).

  • Control: Purified Porcine Liver Esterase (PLE) or heat-inactivated lysate.[1]

Step-by-Step Methodology
Step 1: Sample Preparation
  • Harvest cells (

    
     cells) and wash twice with cold PBS.
    
  • Resuspend in 200 µL Lysis Buffer .

  • Incubate on ice for 15 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to remove debris.

  • Quantify total protein concentration (BCA Assay) and normalize samples to 0.5 mg/mL.[1]

Step 2: Substrate Preparation[1]
  • Thaw the 50 mM DMSO stock solution.[1]

  • Prepare a 2X Working Solution (200 µM) by diluting the stock 1:250 in Assay Buffer .

    • Note: Ensure the solution is clear. If precipitation occurs, lower concentration to 100 µM.

Step 3: Kinetic Assay Setup
  • In a black 96-well microplate, dispense:

    • Sample Wells: 50 µL of Normalized Lysate.

    • Blank Wells: 50 µL of Lysis Buffer.

    • Positive Control: 50 µL of Purified Esterase (0.1 U/mL).

  • Initiate the reaction by adding 50 µL of 2X Working Solution to all wells (Final Substrate Concentration: 100 µM).

  • Mix immediately by orbital shaking for 5 seconds.

Step 4: Data Acquisition
  • Set plate reader temperature to 37°C.

  • Monitor fluorescence intensity (RFU) every 60 seconds for 45–60 minutes.[1]

    • Excitation: 360 nm (bandwidth 9 nm)

    • Emission: 460 nm (bandwidth 20 nm)

    • Note: Optimization of wavelengths may be required depending on specific buffer pH.

Data Analysis
  • Background Subtraction: Subtract the average RFU of the Blank wells from all Sample wells.

  • Rate Calculation: Plot RFU vs. Time. Determine the slope (Vmax) of the linear portion of the curve.

  • Specific Activity: Normalize the slope to total protein input (RFU/min/mg protein).

Protocol: Synthesis of Chromone-Based ABPP Probes

Researchers often use this ethyl ester as a starting material to synthesize covalent probes for kinase profiling (e.g., PI3K, DNA-PK).

Synthetic Workflow
  • Hydrolysis: Convert the ethyl ester to the free acid (Chromone-2-carboxylic acid) using LiOH in THF/Water.

  • Coupling: React the carboxylic acid with a linker (e.g., diamine) and a warhead (e.g., fluorophosphonate or acrylamide) to target specific amino acid residues (Serine or Cysteine) in the active site.

  • Derivatization: The 7-hydroxyl group can be alkylated to tune solubility or add affinity tags (biotin).[1]

Reaction Scheme Visualization

SynthesisStartEthyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylateStep1Hydrolysis (LiOH, THF/H2O)Start->Step1Inter7-hydroxychromone-2-carboxylic acidStep1->InterStep2Amide Coupling (HATU/DIPEA)+ Linker-WarheadInter->Step2ProbeActive Chromone-Based Probe(Kinase/Hydrolase Inhibitor)Step2->Probe

Caption: Synthetic route for converting the ethyl ester scaffold into an Activity-Based Probe.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Fluorescence Spontaneous hydrolysis or buffer pH too high.[1]Prepare substrate fresh.[1] Lower Assay Buffer pH to 7.[1]4.
Precipitation Substrate insolubility in aqueous buffer.[1]Increase DMSO concentration (up to 5%) or add 0.05% Pluronic F-127.[1]
Low Signal Substrate concentration too low or pH < pKa.[1]Titrate substrate (up to 500 µM).[1] Ensure pH is > 7.5 to favor the fluorescent phenolate form.[1]

References

  • PubChem. "Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Compound Summary."[1] National Library of Medicine. [Link]

  • Gomes, A., et al. "Fluorescence probes for the detection of reactive oxygen species." Journal of Biochemical and Biophysical Methods, 2005. (Context on chromone/coumarin fluorescence). [Link]

  • Klymchenko, A. S. "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications."[1] Accounts of Chemical Research, 2017. [Link]

Application Note: Chromones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Targeting of the Benzopyran-4-one Scaffold

Executive Summary: The "Privileged" Nature of Chromones

In modern medicinal chemistry, the chromone (1,4-benzopyrone) scaffold is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[1][2][3][4]

Unlike promiscuous binders (PAINS) that generate false positives, chromones exhibit tunable specificity. Their planar, bicyclic nature mimics the adenine ring of ATP, making them exceptional candidates for kinase inhibition in oncology. Simultaneously, their ability to chelate metals and interact with flavin-adenine dinucleotide (FAD) sites positions them as potent Monoamine Oxidase B (MAO-B) inhibitors for neuroprotection.

This application note provides a rigorous technical guide to the synthesis, biological screening, and structure-activity relationship (SAR) optimization of chromone derivatives.

Core Therapeutic Applications
A. Neuroprotection: MAO-B Inhibition

Selective inhibition of MAO-B is a primary strategy for treating Parkinson's Disease (PD) and Alzheimer's Disease (AD). Chromone derivatives function as reversible, competitive inhibitors.[5]

  • Mechanism: The chromone core occupies the bipartite cavity of MAO-B. The C4-carbonyl and C5-hydroxyl groups often form hydrogen bonds with the FAD cofactor or specific residues (e.g., Tyr326).

  • Key Insight: Substitution at the C3 position (e.g., with a phenyl or heterocyclic ring) significantly enhances selectivity over MAO-A by exploiting the steric constraints of the MAO-B substrate cavity.

B. Oncology: Kinase Targeting

Chromones act as ATP-competitive inhibitors.

  • Targets: PI3K, ACK1, and tubulin polymerization.

  • Mechanism: The oxygen atoms in the pyrone ring serve as hydrogen bond acceptors, mimicking the N1 and N3 of adenine in the ATP binding pocket of kinases.

Experimental Protocols
Protocol 1: Chemical Synthesis via Baker-Venkataraman Rearrangement

This is the industry-standard method for generating 2-substituted chromones and flavones. It is preferred over the Kostanecki-Robinson reaction due to milder conditions and higher regioselectivity.

Objective: Synthesis of 2-phenylchromone (Flavone) derivatives.

Reagents:

  • 2'-Hydroxyacetophenone derivative (1.0 equiv)

  • Benzoyl chloride derivative (1.1 equiv)

  • Pyridine (solvent/base)

  • Potassium hydroxide (KOH)

  • Glacial acetic acid / Sulfuric acid (

    
    )
    

Step-by-Step Methodology:

  • O-Acylation (Esterification):

    • Dissolve 2'-hydroxyacetophenone (10 mmol) in dry pyridine (15 mL).

    • Add benzoyl chloride (11 mmol) dropwise at 0°C under

      
       atmosphere.
      
    • Stir at room temperature (RT) for 2 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting phenol indicates completion.

    • Workup: Pour into ice-HCl. Filter the solid o-benzoyloxyacetophenone ester. Yields typically >90%.

  • Baker-Venkataraman Rearrangement:

    • Dissolve the ester (from step 1) in dry pyridine (10 mL).

    • Add powdered KOH (15 mmol).

    • Heat to 50°C for 2 hours. The mixture will turn viscous and yellow/orange (formation of the 1,3-diketone enolate).

    • Workup: Acidify with 10% acetic acid. The yellow solid (

      
      -diketone) precipitates.
      
    • Critical Checkpoint: The formation of the

      
      -diketone is the rate-determining step. Ensure anhydrous conditions to prevent hydrolysis.
      
  • Cyclodehydration:

    • Reflux the

      
      -diketone in glacial acetic acid (20 mL) with catalytic conc. 
      
      
      
      (0.5 mL) for 1 hour.
    • Pour into crushed ice. Filter the crude chromone.

    • Purification: Recrystallize from Ethanol/DMF.

Causality: The base (KOH) induces an intramolecular Claisen-type condensation, migrating the acyl group from oxygen to the


-carbon. The subsequent acid treatment forces dehydration to close the pyrone ring.
Protocol 2: High-Throughput MAO-B Inhibition Screen (Amplex Red Assay)

This fluorimetric assay is superior to spectrophotometric methods (e.g., kynuramine) due to higher sensitivity and fewer interference artifacts from colored chromone compounds.

Objective: Determine


 values of chromone derivatives against human recombinant MAO-B (hMAO-B).

Materials:

  • hMAO-B enzyme (recombinant, expressed in Baculovirus).

  • Substrate: Benzylamine or Tyramine.

  • Detection System: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[6]

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4.

Workflow:

  • Preparation:

    • Dissolve test compounds in DMSO (Final well concentration <1% DMSO to avoid enzyme denaturation).

    • Prepare serial dilutions (e.g.,

      
       M to 
      
      
      
      M).
  • Incubation (Pre-reaction):

    • In a black 96-well plate, add

      
       of inhibitor solution.
      
    • Add

      
       of hMAO-B enzyme solution (approx. 0.5 U/mL).
      
    • Incubate at 37°C for 15 minutes. Explanation: This allows the inhibitor to bind to the active site before substrate competition begins.

  • Reaction Initiation:

    • Add

      
       of reaction mix containing:
      
      • Amplex Red (

        
        )
        
      • HRP (1 U/mL)

      • Substrate (Benzylamine,

        
        )
        
    • Mechanism: MAO-B oxidizes benzylamine, producing

      
      . HRP uses this 
      
      
      
      to convert non-fluorescent Amplex Red into highly fluorescent Resorufin.
  • Measurement:

    • Incubate for 20 minutes at 37°C in the dark.

    • Read Fluorescence: Ex 545 nm / Em 590 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to derive

      
      .
      
Structure-Activity Relationship (SAR) & Visualization

The following diagram illustrates the synthetic pathway and the critical SAR points for maximizing biological activity.

Chromone_SAR_Synthesis Start 2-Hydroxyacetophenone Inter o-Acyloxyacetophenone (Ester) Start->Inter Acyl Chloride Pyridine Diketone 1,3-Diketone (Intermediate) Inter->Diketone Baker-Venkataraman (KOH/Pyridine) Chromone Chromone Scaffold (Benzopyran-4-one) Diketone->Chromone Cyclodehydration (H+ / AcOH) SAR_C2 C2 Position: Bulky Aryl groups increase potency (Flavones) Chromone->SAR_C2 SAR_C3 C3 Position: Critical for MAO-B Selectivity (prevents MAO-A binding) Chromone->SAR_C3 SAR_C6 C6/C7 Position: Halogens (F, Cl) or OH groups modulate metabolic stability & polarity Chromone->SAR_C6

Caption: Baker-Venkataraman synthetic route and key SAR sites on the chromone scaffold for drug design.

Quantitative Data Summary

The table below summarizes comparative


 data for selected chromone derivatives against key targets, highlighting the impact of specific substitutions.
Compound ClassSubstitution PatternTargetIC50 ValueReference
Flavone UnsubstitutedMAO-B> 50

[1]
C3-Substituted 3-(4-chlorophenyl)MAO-B15.6 nM[2]
C3-Substituted 3-benzyl-chromoneMAO-B67.0 nM[3]
C7-Substituted 7-benzyloxy-3-methylMAO-B4.2 nM[4]
Kinase Inhibitor 2-(4-morpholinophenyl)PI3K

0.8

[5]
Cytotoxic Agent 3-formyl-6-iodoHepG21.6

[6]

Analysis:

  • Selectivity: Unsubstituted chromones are weak inhibitors. Introduction of a hydrophobic group at C3 (e.g., 4-chlorophenyl) drastically improves potency against MAO-B, often by 3 orders of magnitude.

  • Potency: The 7-benzyloxy substitution provides additional hydrophobic interactions within the enzyme entrance cavity, yielding single-digit nanomolar inhibition.

References
  • Gaspar, A., et al. (2024).[7] Biological and Medicinal Properties of Natural Chromones and Chromanones.[3][7][8] ACS Omega. [Link]

  • Reis, J., et al. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery.[8] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, L., et al. (2023). Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity.[9] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bhandari, P., et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors. Molecules.[1][2][4][5][8][10][11][12][13][14][15][16] [Link]

  • Keri, R.S., et al. (2021). Chromones: Privileged scaffold in anticancer drug discovery.[1][8] Chemical Biology & Drug Design.[1] [Link]

  • Ali, E., et al. (2020). Current Strategies in Development of New Chromone Derivatives. Current Topics in Medicinal Chemistry. [Link]

Sources

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate for fluorescent labeling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as Ethyl 7-hydroxychromone-2-carboxylate).[1][2] While often categorized as a chemical intermediate, this compound serves as a critical fluorogenic scaffold in bio-analysis.[2]

This guide addresses two distinct applications:

  • Bioconjugation Precursor: Converting the ester into a reactive label (NHS-ester) for tagging biomolecules.[2]

  • Fluorogenic Probe: Utilizing the ethyl ester as a cell-permeable sensor for esterase activity and intracellular pH.[2]

High-Fidelity Fluorescent Labeling & Fluorogenic Sensing [1][2]

Introduction & Mechanism

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a benzopyrone derivative distinct from its structural isomer, the coumarins (e.g., umbelliferone).[2] Its core value lies in its environmental sensitivity and tunable reactivity .[2]

Core Properties[1][2][3][4][5][6][7][8]
  • Fluorophore Class: 7-Hydroxychromone.[1][2]

  • Excitation/Emission (Approx):

    
     / 
    
    
    
    (Blue/Cyan).[2]
  • Stokes Shift: Large (~80–100 nm), minimizing self-quenching and scattering interference.[2]

  • Solubility: Soluble in DMSO, DMF, and Ethanol; limited solubility in water (requires co-solvent).[2]

Mechanism of Action[2][7][9][10]
  • pH Sensitivity (The Phenolic Switch): The 7-hydroxyl group (

    
    ) exists in equilibrium between the protonated (phenol) and deprotonated (phenolate) forms.[2] The phenolate anion  is significantly more fluorescent due to enhanced internal charge transfer (ICT).[2] This makes the intensity pH-dependent near physiological levels.[2]
    
  • Esterase Activation: The ethyl ester group masks the polarity of the carboxylate, allowing cell permeability.[2] Intracellular esterases hydrolyze the ethyl group, trapping the charged free acid (7-hydroxychromone-2-carboxylic acid) inside the cell and often altering the fluorescence quantum yield.[2]

Experimental Workflows (Visualized)

Workflow A: Synthesis of Reactive NHS-Label

The ethyl ester is stable for storage but must be hydrolyzed and activated to label amines (lysine residues, N-termini).[2]

G Ester Ethyl Ester (Precursor) Acid Free Acid (Intermediate) Ester->Acid Hydrolysis (NaOH/EtOH) NHS NHS-Ester (Reactive Label) Acid->NHS Activation (EDC/NHS or TSTU) Conjugate Fluorescent Bioconjugate NHS->Conjugate Amine Coupling (Protein/Ab)

Figure 1: Transformation pathway from the stable Ethyl Ester precursor to a covalent protein label.[2]

Workflow B: Fluorogenic Esterase Sensing

G Extracellular Extracellular (Ethyl Ester) Membrane Cell Membrane (Passive Diffusion) Extracellular->Membrane Intracellular Intracellular Cytosol Membrane->Intracellular Hydrolysis Esterase Cleavage Intracellular->Hydrolysis Trapped Fluorescent Acid (Trapped/Accumulated) Hydrolysis->Trapped Release of EtOH

Figure 2: Mechanism of cell loading and metabolic trapping for activity-based sensing.[2]

Protocol 1: Preparation of Reactive NHS-Label

Purpose: To convert the ethyl ester into an amine-reactive N-hydroxysuccinimide (NHS) ester for labeling proteins.[2]

Reagents
  • Precursor: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (100 mg).[2]

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF, Anhydrous).[2]

  • Base: 1M NaOH.

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).[2]

  • Acid: 1M HCl.[2]

Step-by-Step Methodology
  • Hydrolysis (Ester

    
     Acid): 
    
    • Dissolve 100 mg of Ethyl ester in 5 mL Ethanol.[2]

    • Add 2 mL of 1M NaOH.[2] Stir at room temperature for 2 hours (Monitor by TLC; disappearance of ester spot).

    • Acidify carefully with 1M HCl to pH ~3.[2]0. The free acid (7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid) will precipitate.[2]

    • Filter, wash with cold water, and dry under vacuum.[2]

  • Activation (Acid

    
     NHS-Ester): 
    
    • Dissolve the dried acid (approx. 50 mg) in 1 mL anhydrous DMF.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.[2]

    • Stir overnight at room temperature in the dark.

    • Note: The resulting solution contains the reactive NHS-ester and can be used directly for labeling (if concentration is calculated) or precipitated with cold ether for storage.[2]

Protocol 2: Protein Labeling & Characterization

Purpose: Covalent tagging of a target protein (e.g., BSA or IgG) using the activated chromone.[2]

Labeling Reaction
  • Protein Prep: Dissolve protein at 1–5 mg/mL in Bicarbonate Buffer (0.1 M, pH 8.3). Avoid buffers with primary amines like Tris or Glycine.[2]

  • Dye Addition: Add the NHS-chromone (from Protocol 1) dissolved in DMSO to the protein solution.

    • Molar Ratio: Use a 10-20 fold molar excess of dye over protein.[2]

    • Final Organic Solvent: Keep DMSO < 10% of total volume to prevent protein denaturation.[2]

  • Incubation: Incubate for 1 hour at room temperature with gentle rotation, protected from light.

  • Purification: Remove excess free dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis against PBS (pH 7.4).[2]

Characterization (QC)

Calculate the Degree of Labeling (DOL) using UV-Vis absorbance.[2]

ParameterFormula/Value
Absorbance Max (

)
Measure

(Chromone) and

(Protein).[2]
Correction Factor (CF)

(Determine experimentally, typically ~0.1–0.2).[2]
Protein Conc. (M)

DOL (Dye/Protein)

Note:


 for 7-hydroxychromones is typically 

.[2]

Protocol 3: Fluorogenic Esterase Assay (Live Cell)

Purpose: Use the Ethyl Ester directly to assess cell viability or esterase activity.[2]

  • Stock Solution: Prepare a 10 mM stock of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate in high-grade DMSO. Store at -20°C.

  • Cell Loading:

    • Dilute stock to 10–50 µM in serum-free media (HBSS or PBS).[2]

    • Incubate cells for 20–30 minutes at 37°C.

  • Wash: Wash cells

    
     with PBS to remove extracellular ester.[2]
    
  • Imaging:

    • Excitation: 350 nm (UV/Blue LED).[2]

    • Emission: Collect at 450 nm (Blue channel).[2]

    • Interpretation: Fluorescence indicates active intracellular esterases cleaving the ethyl group and pH > 6 (ionization of the phenol).[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Intensity pH is too low (Phenol form dominant).[2]Adjust buffer pH > 7.5 to favor the highly fluorescent phenolate anion.[2]
Precipitation during Labeling Dye concentration too high in aqueous buffer.[2]Add the dye-DMSO solution slowly while vortexing; ensure DMSO is <10%.[2]
High Background in Cells Extracellular hydrolysis or incomplete washing.[2]Use fresh loading buffer; perform rigorous washing after incubation.[2]
No Labeling (Protocol 1) Hydrolysis of NHS ester prior to reaction.[2]Use anhydrous DMF/DMSO; avoid water in the activation step.[2]

References

  • PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate - Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • Wolfbeis, O. S. (1985).[2] The Fluorescence of Organic Natural Products.[2][3] In: Schulman S.G.[2] (eds) Molecular Luminescence Spectroscopy.[2] Wiley-Interscience.[2] (Foundational text on Chromone/Coumarin fluorescence mechanisms).

  • Klymchenko, A. S. (2017).[2][4] Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging.[2] Accounts of Chemical Research.[2] (Context on ESIPT and environmental sensitivity of 3-hydroxy/7-hydroxy chromones).

Sources

Application Note: In Vitro Profiling of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

[1][2]

Introduction & Scientific Significance

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as Ethyl 7-hydroxychromone-2-carboxylate) represents a critical scaffold in medicinal chemistry, particularly in the development of depigmenting agents and functional antioxidants .[1][2]

The molecule features a benzopyrone core (chromone) with two pharmacologically decisive motifs:

  • C-7 Hydroxyl Group: Mimics the phenolic moiety of Tyrosine (the natural substrate of tyrosinase), facilitating enzyme recognition.[1][2]

  • C-2 Ethyl Ester: Provides a lipophilic anchor and potential chelation site for metalloenzymes (e.g., the binuclear copper center of tyrosinase).[1][2]

This guide details the rigorous in vitro evaluation of this compound, focusing on its primary application: Tyrosinase Inhibition (for skin whitening/anti-browning) and Antioxidant Capacity .

Pre-Analytical Handling & Solubility

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • CAS Number: 23866-72-0[1][2][3][4]

  • Molecular Weight: 234.21 g/mol [1][2][3]

  • Appearance: White to off-white crystalline solid.[1][2]

Solubility Protocol

The ester functionality renders this compound lipophilic.[1][2] It is insoluble in water .[1][2]

  • Primary Vehicle: Dimethyl Sulfoxide (DMSO).[1][2]

    • Stock Preparation: Dissolve at 10–50 mM in anhydrous DMSO. Vortex until clear.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.[1][2]

  • Assay Working Solutions: Dilute the DMSO stock into the aqueous assay buffer immediately prior to use.[1][2] Ensure the final DMSO concentration in the well is <1% (v/v) to prevent solvent interference with enzyme activity or cell viability.[2]

Application Note 1: Tyrosinase Inhibition Assay (Enzymatic)

Objective: Quantify the ability of the compound to inhibit the conversion of L-DOPA to Dopaquinone by Mushroom Tyrosinase.[1][2] This is the gold-standard screening assay for skin-whitening candidates.[1][2]

Mechanistic Rationale

Tyrosinase is a copper-containing monooxygenase.[1][2][5] The 7-hydroxychromone scaffold acts as a competitive inhibitor or a suicide substrate, while the carbonyl oxygens at C-4 and the C-2 ester can chelate the copper ions essential for catalysis.[1][2]

Reagents
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).[1][2][5] Dilute to 50 U/mL in buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.[1][2]

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Positive Control: Kojic Acid (Standard inhibitor).[1][2]

Experimental Protocol
  • Preparation: In a 96-well clear microplate, set up the following reaction mixture (Total Volume: 200 µL):

    • Test Well: 140 µL Buffer + 20 µL Compound (various concentrations) + 20 µL Tyrosinase.

    • Blank Control: 160 µL Buffer + 20 µL Compound (No enzyme; corrects for compound color).

    • Max Activity (100%): 140 µL Buffer + 20 µL DMSO (vehicle) + 20 µL Tyrosinase.[2]

  • Incubation: Incubate the plate at 25°C for 10 minutes . This allows the inhibitor to interact with the enzyme active site.[1][2]

  • Initiation: Add 20 µL of L-DOPA (2.5 mM) to all wells.

  • Kinetic Read: Immediately measure absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.[1][2]
    
Data Visualization: Tyrosinase Inhibition Pathway

TyrosinasePathwayTyrosineL-TyrosineLDOPAL-DOPATyrosine->LDOPAHydroxylationDopaquinoneDopaquinoneLDOPA->DopaquinoneOxidation(Measured at 475nm)MelaninMelanin(Pigment)Dopaquinone->MelaninSpontaneousPolymerizationTyrosinaseTyrosinase Enzyme(Cu2+ Active Site)Tyrosinase->TyrosineCatalyzesTyrosinase->LDOPACatalyzesInhibitorEthyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylateInhibitor->TyrosinaseChelation / Competition

Caption: Mechanism of tyrosinase inhibition. The chromone derivative blocks the oxidation of L-DOPA to Dopaquinone.

Application Note 2: Antioxidant Capacity (DPPH Assay)

Objective: Determine the radical scavenging potential.[1][2][6][7] The phenolic hydroxyl at C-7 allows for Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) to neutralize free radicals.[1][2]

Experimental Protocol
  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.[1][2]

  • Setup: In a 96-well plate, mix:

    • 10 µL of Compound (in DMSO/Methanol).

    • 190 µL of DPPH solution.

  • Controls:

    • Negative Control:[2] 10 µL DMSO + 190 µL DPPH.[1][2]

    • Positive Control:[2] Ascorbic Acid or Trolox.[1][2]

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm . A decrease in absorbance indicates radical scavenging (purple to yellow).[1][2]

Application Note 3: Cellular Melanogenesis (B16F10 Model)

Objective: Validate that the enzymatic inhibition translates to a biological effect in living cells without inducing toxicity.[1][2]

Cell Culture[1][2]
  • Cell Line: B16F10 Murine Melanoma cells.[1][2]

  • Media: DMEM supplemented with 10% FBS.[1][2]

Protocol
  • Seeding: Seed

    
     cells/well in a 24-well plate. Allow attachment (24h).
    
  • Treatment: Treat cells with the test compound (non-toxic concentrations determined by MTT assay) + 100 nM

    
    -MSH  (to stimulate melanin production).[1][2]
    
  • Incubation: Incubate for 72 hours.

  • Lysis: Wash cells with PBS and lyse in 1N NaOH (containing 10% DMSO) at 80°C for 1 hour.

  • Quantification: Measure melanin content absorbance at 405 nm . Normalize to total protein content (BCA Assay).

Data Analysis & Interpretation

Calculation of % Inhibition
2
  • Where

    
     is the Absorbance (or Slope for kinetic enzyme assays).[1][2]
    
IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Inhibition (y-axis).[1][2] Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the IC50 (concentration required for 50% inhibition).[2]

Representative Data Summary
AssayParameterExpected Range (Active)Positive Control
Tyrosinase (Mushroom) IC5010 – 100 µMKojic Acid (

)
DPPH Scavenging IC5020 – 150 µMTrolox / Ascorbic Acid
Cytotoxicity (B16F10) CC50> 100 µM (Low Toxicity)Doxorubicin (Toxic)
Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Well High concentration / Low solubilityReduce final concentration; Ensure DMSO < 1%.
High Background Color Compound absorbs at read wavelengthUse a "Compound Blank" (Buffer + Compound) and subtract its OD.[1][2]
No Enzyme Inhibition Ester hydrolysisPrepare fresh stocks; Avoid basic buffers which hydrolyze the C-2 ester.[1][2]

Experimental Workflow Diagram

Workflowcluster_AssaysParallel BioassaysStockStock Prep(DMSO, 50mM)DilutionSerial Dilution(Buffer/Media)Stock->DilutionEnzymeTyrosinase Assay(Cell-Free)Dilution->EnzymeAntioxDPPH Assay(Chemical)Dilution->AntioxCellB16F10 Melanogenesis(Cellular)Dilution->CellReadoutAbsorbance Readout(Plate Reader)Enzyme->Readout475 nmAntiox->Readout517 nmCell->Readout405 nmAnalysisData Analysis(IC50 Calculation)Readout->Analysis

Caption: Integrated workflow for the evaluation of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 5376802, Ethyl 7-hydroxy-4-oxochromene-2-carboxylate. Retrieved from [Link]

  • Tyrosinase Inhibition Mechanism

    • Chen, Y. P., et al. (2025).[8] Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. Molecules, 30(7), 1642.[8] Retrieved from [Link][2]

    • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. Retrieved from [Link]

  • Antioxidant Activity of Chromones

    • Symon, A. V., et al. (2025). Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. ResearchGate. Retrieved from [Link]

  • Synthesis & Structural Characterization

    • Royal Society of Chemistry.[1][2][9] (2020). Synthesis of Ethyl 7-Methoxy-4-oxo-4H-chromene-2-carboxylate. Retrieved from [Link]

Application Note: Advanced Cell-Based Assay Strategies for Chromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromone Challenge

Chromones (1,4-benzopyrone derivatives) represent a privileged scaffold in medicinal chemistry, forming the core of flavonoids like quercetin and luteolin. While they exhibit potent anti-inflammatory, anticancer, and neuroprotective properties, their physicochemical nature presents unique challenges in cell-based assays.

The "False Signal" Trap: Researchers frequently encounter irreproducible data with chromones due to three specific factors:

  • Poor Aqueous Solubility: Leading to micro-precipitation and false "inhibition" due to compound aggregation.

  • Autofluorescence: Many chromones emit fluorescence in the blue-green spectrum, interfering with common readouts like DCFDA or Calcein-AM.

  • Redox Reactivity: The enone system can non-enzymatically reduce tetrazolium salts (MTT), yielding false viability signals.

This guide outlines a validated workflow to bypass these artifacts, ensuring data integrity for IND-enabling studies.

Pre-Assay Optimization: Compound Handling

Core Directive: Solubility is the single biggest failure point for chromone assays.

Most chromones are lipophilic. Direct dilution from 100% DMSO stock to aqueous media often causes "crashing out" (precipitation), which is invisible to the naked eye but scatters light in plate readers.

Protocol: The "Step-Down" Dilution Method

Do not pipette 1 µL of stock directly into 1 mL of media. Use an intermediate step to stabilize the colloid.

  • Master Stock: Dissolve chromone in anhydrous DMSO to 10-50 mM. Store at -20°C.

  • Intermediate Dilution (10x): Dilute Master Stock 1:10 in PBS (not media). Vortex immediately.

    • Why? Serum proteins in media can bind compounds unevenly during the initial mixing. PBS allows a cleaner dispersion check.

  • Working Solution (1x): Dilute Intermediate 1:10 into pre-warmed culture media.

    • Final DMSO Limit: Must be

      
       (v/v). For sensitive lines (e.g., primary neurons), aim for 
      
      
      
      .
Visualization: Solubilization Workflow

ChromoneDilution cluster_0 Critical QC Stock Master Stock (50 mM in DMSO) Inter Intermediate (5 mM in PBS) Stock->Inter 1:10 Dilution (Vortex) Check Turbidity Check (OD > 500nm) Inter->Check QC Step Final Working Solution (500 µM in Media) Check->Final 1:10 Dilution (If Clear)

Caption: Step-down dilution strategy to prevent micro-precipitation. The turbidity check at >500nm ensures the compound is truly soluble before cell treatment.

Cytotoxicity Assessment: Moving Beyond MTT

Expert Insight: Avoid MTT assays for chromones. The chromone ring can reduce MTT to formazan in the absence of cells, or the compound's color may overlap with the formazan absorbance (570 nm).

Recommended System: ATP Luminescence (e.g., CellTiter-Glo®).

  • Mechanism: Measures ATP as a proxy for metabolically active cells.

  • Advantage: Luminescence is less susceptible to colorimetric interference and has a higher dynamic range.

Protocol: ATP Luminescence Assay

Materials:

  • Cells: HepG2 or HEK293 (seeded at 10,000 cells/well in 96-well white-walled plates).

  • Reagent: ATP detection reagent (luciferase/luciferin).

Steps:

  • Treatment: Incubate cells with chromone series (0.1 – 100 µM) for 24–48 hours.

  • Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins.

    • Note: Failure to equilibrate causes uneven edge-effect signals.

  • Lysis/Reaction: Add volume of ATP reagent equal to the volume of media present (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Read: Incubate 10 mins at RT to stabilize signal. Read Luminescence (Integration: 1000ms).

Functional Assay I: Antioxidant Activity (ROS)

Chromones are classic antioxidants. The DCFDA assay is the standard for measuring intracellular Reactive Oxygen Species (ROS) scavenging.

The Pitfall: Chromone autofluorescence. The Fix: You must include a "Compound Only" (no dye) control to subtract background signal.

Protocol: DCFDA Cellular ROS Assay

Cells: RAW 264.7 (Macrophages) or HUVECs. Reagent: H2DCFDA (20 µM working solution in PBS).

StepActionCritical Technical Note
1. Seed 25,000 cells/well in black clear-bottom plates. Overnight.Use black plates to prevent signal bleed-through.
2. Wash Wash 1x with PBS.Serum esterases cleave DCFDA prematurely; serum must be removed.
3. Load Add 100 µL of 20 µM H2DCFDA.[1] Incubate 45 min @ 37°C.Darkness is mandatory. Probe is light-sensitive.
4. Wash Remove dye.[2] Wash 2x with PBS.[2]Removes extracellular dye that causes high background.
5. Treat Add Chromone (in phenol-red free media) ± Stressor (e.g., 500 µM H2O2).Control: Include wells with Chromone but without DCFDA.
6. Read Measure Fluorescence (Ex/Em: 485/535 nm) immediately.Kinetic read (every 10 min for 1 hr) is better than endpoint.

Data Calculation:



Functional Assay II: Anti-Inflammatory (NF-kB Inhibition)

Many chromones (e.g., 2-styrylchromones) act by inhibiting the NF-kB pathway, specifically targeting the IKK complex or preventing IkB degradation.

Experimental Design: Luciferase Reporter Assay

Instead of Western blotting for nuclear translocation (low throughput), use an NF-kB-Luciferase reporter line.

Pathway Visualization: The diagram below illustrates where chromones typically intervene in the LPS-induced inflammatory cascade.

NFkB_Pathway LPS LPS (Stressor) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex TLR4->IKK Phosphorylation IkB IkB (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-kB (Cytoplasm) IkB->NFkB_Cyto Degradation releases NF-kB NFkB_Nuc NF-kB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (TNFa, IL-6, Luciferase) NFkB_Nuc->DNA Transcription Chromone Chromone Inhibition Chromone->IKK Blocks Activity

Caption: Mechanism of Action. Chromones often inhibit the IKK complex, preventing IkB degradation and subsequent NF-kB nuclear translocation.

Protocol: NF-kB Luciferase Reporter
  • Transfection/Seeding: Use HEK293-NFkB-Luc stable cell line. Seed 20,000 cells/well.

  • Pre-treatment: Add Chromone dilutions (e.g., 1, 5, 10, 20 µM). Incubate 1 hour.

    • Causality: Pre-treatment allows the compound to enter the cell and bind the kinase (IKK) before the inflammatory signal arrives.

  • Induction: Add LPS (1 µg/mL) to all wells except Negative Control. Incubate 5–6 hours.

  • Lysis & Detection: Add Luciferin substrate. Measure Luminescence.

  • Validation: Use Parthenolide (5 µM) as a positive control for NF-kB inhibition.

References

  • Gomes, A., et al. (2025). Inhibition of NF-kB Activation and Cytokines Production in THP-1 Monocytes by 2-Styrylchromones. ResearchGate.[3]

  • Kumar, P., et al. (2018). Analysis of Cell Viability by the MTT Assay.[4] Cold Spring Harbor Protocols.[4]

  • Cayman Chemical. ROS Detection Cell-Based Assay Kit (DCFDA) Protocol.[5]

  • Stockert, J.C., et al. (2018).MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. (Discusses lipophilic interference).
  • Hello Bio. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol.

Sources

Application Note: Integrated Bioactivity Profiling of Chromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromone Privilege

The chromone (1,4-benzopyrone) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for flavonoids, isoflavones, and synthetic drugs like cromolyn sodium. Its planarity and ability to form hydrogen bonds allow it to interact with diverse biological targets, including kinases, cyclooxygenases (COX), and reactive oxygen species (ROS).

This guide provides a rigorous, multi-parametric workflow to validate the bioactivity of novel chromone derivatives. Unlike generic protocols, this workflow emphasizes the specific solubility challenges and mechanistic pathways (e.g., NF-κB/COX-2) relevant to this scaffold.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound synthesis to lead selection.

ChromoneWorkflow cluster_Screening Primary Screening cluster_Cellular Cellular Validation Compound Chromone Derivative Solubility Solubility Check (DMSO/Buffer) Compound->Solubility DPPH Antioxidant (DPPH/ABTS) Solubility->DPPH Enzyme Enzymatic Target (COX-2 Inhibition) Solubility->Enzyme MTT Cytotoxicity (MTT Assay) DPPH->MTT If Active Enzyme->MTT If Active NO_Assay Anti-inflammatory (NO/PGE2 in RAW264.7) MTT->NO_Assay Non-Toxic Dose Lead Lead Candidate Selection NO_Assay->Lead

Figure 1: Integrated workflow for chromone bioactivity profiling, prioritizing solubility checks and non-toxic dose determination before mechanistic assays.

Compound Preparation & Management

Chromones are often lipophilic. Improper solubilization yields false negatives in enzymatic assays and false positives (precipitation) in cell assays.

  • Stock Solution: Dissolve pure compound in 100% DMSO to reach 10–50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer/media immediately before use.

    • Critical Rule: Final DMSO concentration in cell-based assays must remain < 0.5% (v/v) (ideally < 0.1%) to prevent solvent-induced cytotoxicity [1].

Primary Screening: Antioxidant Potential

Chromones often act as radical scavengers due to their phenolic hydroxyl groups.

Protocol A: DPPH Radical Scavenging Assay

This assay measures the reducing capacity of the chromone to neutralize the stable DPPH radical.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[1]

  • Methanol (HPLC Grade)

  • Positive Control: Ascorbic Acid or Trolox

Step-by-Step Procedure:

  • DPPH Preparation: Prepare a 0.1 mM DPPH solution in methanol. Protect from light (solution is unstable in light).

  • Plating: In a 96-well plate, add 100 µL of test compound (various concentrations in methanol).

  • Reaction: Add 100 µL of DPPH solution to each well.

  • Controls:

    • Blank: Methanol only.

    • Control: 100 µL Methanol + 100 µL DPPH (No compound).

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

Data Analysis:



Calculate IC50 using non-linear regression.

Enzymatic Core: COX-2 Inhibition

Chromones are structurally similar to NSAIDs and often target Cyclooxygenase-2 (COX-2) to reduce inflammation [2].

Protocol B: COX-2 Inhibition Screening (Fluorescent/Colorimetric)

Note: Commercial kits (e.g., Cayman Chemical) are recommended for reproducibility, but the mechanism must be understood.

Mechanism: COX-2 converts Arachidonic Acid


 PGG2 

PGH2. The assay measures the peroxidase activity of COX by the oxidation of a reporter substrate (e.g., TMPD or ADHP).

Procedure:

  • Buffer Prep: Use Tris-HCl buffer (pH 8.0) with Hematin and Arachidonic Acid.

  • Enzyme Incubation: Incubate Recombinant Human COX-2 with the test chromone (10 nM – 100 µM) for 10 minutes at 37°C before adding the substrate. This allows the inhibitor to bind the active site.

  • Initiation: Add Arachidonic Acid and the colorimetric substrate.

  • Readout: Measure absorbance (590 nm) or fluorescence (Ex 530/Em 585) after 2-5 minutes.

  • Selectivity: Run a parallel COX-1 assay. A high COX-2/COX-1 IC50 ratio indicates desirable selectivity (reduced gastric side effects).

Cellular Bioactivity & Mechanism

To confirm bioactivity in a physiological environment, use RAW264.7 macrophages .[2] This cell line is the gold standard for inflammation studies.

Protocol C: MTT Cytotoxicity Assay

Objective: Determine the non-toxic concentration range. Anti-inflammatory effects must be distinguished from simple cell death.

  • Seeding: Seed RAW264.7 cells (1 x 10⁵ cells/well) in a 96-well plate. Incubate 24h.

  • Treatment: Treat cells with chromone derivatives for 24h.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final conc). Incubate 3-4h at 37°C.

    • Mechanism:[3] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan crystals.

  • Solubilization: Remove media. Add 100-150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm .

  • Validity: Viability > 80% is required for subsequent anti-inflammatory assays [3].

Protocol D: Anti-Inflammatory Signaling (NO Production)

Chromones typically suppress the NF-κB pathway, reducing iNOS expression and Nitric Oxide (NO) release.

  • Induction: Co-treat RAW264.7 cells with LPS (1 µg/mL) and the test compound (at non-toxic dose) for 24h.

  • Griess Reaction:

    • Mix 50 µL of cell culture supernatant with 50 µL Griess Reagent A (Sulfanilamide).

    • Wait 5-10 mins.

    • Add 50 µL Griess Reagent B (NED).

  • Readout: Measure absorbance at 540 nm .

  • Analysis: Quantify NO concentration using a Sodium Nitrite standard curve.

Mechanistic Visualization: The NF-κB Pathway

Chromones often exert their effect by blocking the phosphorylation of IκB, preventing NF-κB translocation to the nucleus.

NFkB_Pathway cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription Chromone Chromone Inhibition Point Chromone->IKK Blocks

Figure 2: Putative mechanism of action. Chromones typically inhibit the IKK complex, preventing NF-κB activation and subsequent pro-inflammatory gene expression.

Data Presentation & Reporting

Summarize your findings in a comparative table to facilitate "Go/No-Go" decisions.

Compound IDDPPH IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity CC50 (RAW264.7)NO Inhibition % (at 10 µM)
Chromone-A 25.4 ± 1.20.12 ± 0.01> 100> 100 µM85%
Chromone-B > 1005.40 ± 0.52.545 µM10%
Quercetin (Ref)12.1 ± 0.84.50 ± 0.35.0> 100 µM60%
Celecoxib (Ref)N/A0.05 ± 0.01> 300> 50 µM20%
  • Interpretation: Chromone-A shows high potency and safety, making it a strong lead. Chromone-B exhibits cytotoxicity issues and poor efficacy.

References

  • ATCC. (2023). MTT Cell Proliferation Assay Protocol.[4][5][6] American Type Culture Collection.

  • El-Moghazy, S. M., et al. (2024).[6][7] Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes.[7] European Journal of Medicinal Chemistry.

  • Abcam. (2024). MTT Assay Protocol for Cell Viability and Cytotoxicity.[5][8][9][10] Abcam Protocols.

  • BenchChem. (2024). Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide. BenchChem Application Notes.

  • Reis, J., et al. (2017). Chromone: A Privileged Scaffold in Drug Discovery.[9][11][12] Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Molecule: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Synonyms: Ethyl 7-hydroxychromone-2-carboxylate; 7-Hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid ethyl ester.[1][2] Cas No: 23866-72-0[1][2][3]

Introduction: The Senior Scientist’s Perspective

Welcome to the Technical Support Center. If you are working with Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate , you are likely synthesizing a scaffold for flavonoid-based drug discovery.[1]

Critical Distinction: Before proceeding, verify your isomer. This molecule is a Chromone (4-oxo), often confused with its isomer Ethyl 7-hydroxycoumarin-3-carboxylate (2-oxo).[1]

  • Chromone (Target): Ketone at C4, Ester at C2.[4] Synthesis typically involves 2,4-dihydroxyacetophenone + Diethyl oxalate.[1]

  • Coumarin (Impurity/Isomer): Lactone carbonyl at C2.[1][4] Synthesis typically involves Resorcinol + Diethyl malonate (Pechmann condensation).[1][4]

The purification of the 7-hydroxychromone ester is complicated by two factors:

  • The Phenolic Hydroxyl (C7-OH): Induces strong hydrogen bonding (solubility issues) and ionization on silica (streaking).[1]

  • The Ester Moiety (C2-COOEt): Susceptible to hydrolysis under the basic conditions often used in its synthesis (Claisen condensation).[1]

Module 1: Pre-Purification Diagnostics (Triage)[4]

Don't start purifying until you know what you are fighting.[1][4]

Q: My crude solid is dark brown/black. Is the synthesis a failure?

A: Not necessarily. The synthesis (Claisen condensation of 2,4-dihydroxyacetophenone) often produces polymeric "tars" due to the oxidation of the phenol under basic conditions (Sodium Ethoxide).[4]

  • Action: Perform a "Pre-wash."[1] Triturate the crude dark solid with cold Diethyl Ether or Dichloromethane (DCM) .[1][4] The chromone ester is moderately soluble in these, but the polymeric tars are often insoluble.[4]

    • If the solid remains dark:[4] Dissolve in minimal hot Ethanol (EtOH) and treat with activated charcoal for 15 minutes, then filter through Celite while hot.

Q: TLC shows a long streak instead of a distinct spot. Why?

A: The C7-phenolic hydroxyl group is acidic (pKa ~7-8).[1] On standard Silica Gel 60 plates, the phenol interacts with the silanols, causing "tailing."[4]

  • The Fix: You must acidify your mobile phase.[1]

  • Standard Eluent: Hexanes:Ethyl Acetate (50:50).[1][4]

  • Corrected Eluent: Hexanes:Ethyl Acetate:Acetic Acid (50:50:1).[1][4]

    • Result: The spot should tighten into a distinct oval.[1][4]

Module 2: Recrystallization Protocols (Primary Method)

Recrystallization is the preferred method for this compound due to its high crystallinity once impurities are removed.[1][4]

Standard Protocol: Ethanol/Water Displacement
  • Dissolution: Suspend crude solid in 95% Ethanol (EtOH) . Heat to reflux.[1][5] Add solvent dropwise until dissolved.[1]

    • Note: If >20 mL/g is required, the product is too impure or you need a stronger solvent (add small amount of Acetone).[4]

  • Hot Filtration: If insoluble particles remain, filter immediately through a pre-warmed glass funnel.[4]

  • Displacement: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[4]

  • Clarification: Add 1-2 drops of EtOH to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C.

Troubleshooting Recrystallization

Q: The product "oiled out" (formed a sticky liquid layer) instead of crystals. How do I recover this? A: Oiling out occurs when the compound precipitates as a supercooled liquid before it can organize into a lattice.[1][4] This happens if the solution is too concentrated or cooled too fast.[1][4]

  • The Rescue:

    • Re-heat the mixture until the oil redissolves (clear solution).

    • Add a "seed crystal" (if available) or scratch the inner glass wall with a spatula to create nucleation sites.[1][4]

    • Reheat and dilute: Add 10-15% more Ethanol. The oiling indicates you are at the metastable limit.[1][4]

    • Cool very slowly (leave in the oil bath as the bath cools).

Q: I have a persistent yellow impurity that won't leave. A: This is likely unreacted 2,4-dihydroxyacetophenone .[1]

  • Logic: The starting material is more soluble in EtOH than the product.[1][4]

  • Action: Recrystallize from Methanol (MeOH) instead of Ethanol. The solubility differential is sharper in MeOH.[1][4]

Module 3: Chromatography (The Backup Plan)

Use this if recrystallization yields <95% purity.[1][4]

Mobile Phase Strategy

The 7-OH group requires an acidic modifier to prevent peak broadening.[1]

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the core; poor for polar impurities.
Mobile Phase B Methanol (MeOH) + 1% Acetic AcidElutes the polar phenol; Acid suppresses ionization.
Gradient 0% → 5% B in AThe product usually elutes early (1-3% MeOH).[1]
Loading Solid Load (Celite)Solubility in DCM is limited; liquid loading may cause band broadening.[4]

Q: Can I use basic alumina to remove the acidic impurities? A: NO. The ester at C2 is electron-deficient due to the conjugation with the C4-ketone.[1] Basic alumina can induce hydrolysis (saponification) of the ethyl ester, converting your product to the carboxylic acid (which will bind irreversibly to the alumina).[4]

Module 4: Chemical Stability & Storage

Q: I see a new peak at the baseline (NMR/TLC) after leaving the compound in solution. A: You have likely hydrolyzed the ester.[4]

  • Mechanism: The chromone ring is an electron-withdrawing system, making the C2-ester more labile than a standard benzoic ester.[1]

  • Prevention:

    • Avoid storing in wet DMSO or wet Methanol.[1]

    • Workup Warning: When neutralizing the synthesis reaction (which uses NaOEt), do not use strong acid (HCl) at high heat, and do not use strong base (NaOH) for washing.[4] Use Dilute HCl (cold) for acidification and NaHCO3 for washing.[4]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

Purification_Protocol Start Crude Reaction Mixture (Dark Solid) Triage Step 1: Triage Triturate with cold Et2O or DCM Start->Triage Check_Solid Check Solid Color Triage->Check_Solid Charcoal Dark/Black? Dissolve in hot EtOH + Activated Charcoal Check_Solid->Charcoal Dark Tars Recryst Step 2: Recrystallization Solvent: 95% Ethanol Check_Solid->Recryst Yellow/Tan Solid Charcoal->Recryst Result_Check Check Purity (TLC/NMR) Recryst->Result_Check Oil_Out Issue: Oiling Out Recryst->Oil_Out Precipitate is liquid Chromo Step 3: Chromatography DCM : MeOH (98:2) + 1% Acetic Acid Result_Check->Chromo <95% or Mixed Fractions Final Pure Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate Result_Check->Final >95% Purity Oil_Fix Fix: Reheat, Add Seed, Cool Slower Oil_Out->Oil_Fix Oil_Fix->Recryst Chromo->Final

Figure 1: Decision Logic for the Purification of 7-hydroxychromone-2-carboxylates.

References

  • Synthesis & Claisen Condensation Context

    • Reaction: Condensation of 2,4-dihydroxyacetophenone with diethyl oxalate using Sodium Ethoxide.[1]

    • Source: PubChem.[1] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. National Library of Medicine.[1] Accessed Jan 28, 2026.[4] Link[4]

  • Chromone vs.

    • Differentiation: Clarification of 4-oxo (chromone) vs 2-oxo (coumarin)
    • Source: ChemicalBook.[1][3] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Properties. Link

  • Acidity of 7-Hydroxychromones (pKa Data)

    • Context: Explains the need for acetic acid in chromatography (pKa ~7.3-8.0 for 7-OH chromones).
    • Source: Williams, R. pKa Data Compiled.[1][4] Organic Chemistry Data. Link

  • Recrystallization Methodologies for Chromones

    • Context: Standard use of Ethanol and Ethanol/Water systems for flavone/chromone purification.[1][4]

    • Source: Royal Society of Chemistry (RSC).[4] Synthesis of Ethyl 7-Methoxy-4-oxo-4H-chromene-2-carboxylate (Analogous protocol). Link

Sources

Technical Support Center: Flash Chromatography for Chromone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Purification of Chromone Derivatives (Benzopyrone scaffolds, Flavonoids, Isoflavones)

Introduction

Welcome to the Technical Support Center. You are likely here because chromones present a unique set of purification challenges. As a class of benzopyrone derivatives, they possess a planar structure that encourages


-stacking (causing solubility issues) and phenolic hydroxyl groups that interact aggressively with silica (causing peak tailing).

This guide does not offer generic advice. It is a troubleshooting system designed to address the specific physicochemical behaviors of the chromone scaffold during flash purification.

Part 1: Method Development & Solvent Selection

Q: My TLC shows good separation, but the flash run failed. Why?

A: This is often a "Selectivity vs. Solubility" conflict. Chromones are often soluble in polar solvents (MeOH, Acetone) but require non-polar solvents (Hexane/Heptane) for retention on normal phase silica. If you developed your TLC using 10% MeOH/DCM but tried to run the column in EtOAc/Hexane, you changed the selectivity of the system.

The Fix:

  • Match the System: If you screen on TLC with EtOAc/Hexane, run the column in EtOAc/Hexane.

  • The "CV=3" Rule: Optimize your gradient so your target compound elutes at roughly 3 Column Volumes (CV). On a TLC plate, this corresponds to an

    
     of approximately 0.30–0.35.
    
Q: How do I choose between Normal Phase and Reverse Phase?

A: The decision relies on the Glycosylation State of your chromone.

Chromone TypePolarityRecommended PhaseRationale
Aglycones (e.g., Chrysin, Flavone)Low - MediumNormal Phase (Silica) Soluble in organic solvents; good retention on silica.
Glycosides (e.g., Rutin, Vitexin)HighReverse Phase (C18) Highly polar sugars bind irreversibly to silica or require solvents (MeOH/Water) that dissolve silica.
Polyphenolic MediumC18 or Amine Multiple -OH groups cause excessive tailing on standard silica.
Workflow: Method Development Logic

MethodDev Start Start: Crude Chromone Solubility Check Solubility (DCM vs. MeOH) Start->Solubility TLC_Screen TLC Screening Solubility->TLC_Screen Decision Rf < 0.2 in 50% EtOAc? TLC_Screen->Decision NormalPhase Normal Phase (Hex/EtOAc) Decision->NormalPhase No (Non-polar) ReversePhase Reverse Phase (H2O/MeOH) Decision->ReversePhase Yes (Polar) Modifier Add 0.1% Formic Acid (If Tailing) NormalPhase->Modifier ReversePhase->Modifier

Figure 1: Decision matrix for selecting the stationary phase based on chromone polarity and TLC behavior.

Part 2: Sample Loading & Solubility

Q: My sample precipitates at the top of the column. Can I just add more solvent?

A: No. Adding more solvent (especially a strong solvent like DCM or Acetone) to dissolve the sample creates a "solvent effect" that destroys resolution. The strong solvent acts as a transport mechanism, carrying your compound down the column faster than the mobile phase equilibrium allows, resulting in broad, undefined bands.

Q: What is the best loading technique for insoluble chromones?

A: Dry Loading (Solid Deposition). Chromones often exhibit poor solubility in the non-polar starting conditions of a gradient (e.g., 0% EtOAc).

Protocol: Dry Loading

  • Dissolve: Dissolve your crude chromone in the minimum amount of a volatile strong solvent (Acetone, THF, or DCM/MeOH).

  • Adsorb: Add a solid support (Celite 545 or Silica Gel) at a ratio of 1:2 (Sample:Support).

  • Evaporate: Rotary evaporate until the mixture is a free-flowing powder.

  • Load: Pour the powder into a solid load cartridge (SLR) or directly onto the column pre-column bed.

Why this works: The solvent evaporation removes the solubility variable. The sample is physically held at the head of the column and only releases when the mobile phase strength is sufficient to desorb it, resulting in sharp, Gaussian peaks [1].

Part 3: Troubleshooting Separation Issues

Q: Why are my peaks tailing? (The "Shark Fin" Effect)

A: Tailing in chromones is caused by the interaction between the phenolic hydroxyls on the chromone ring and the acidic silanols (


) on the silica surface.
  • Mechanism: The silanols form hydrogen bonds with the phenolic oxygens. This secondary interaction retains a portion of the analyte longer than the bulk, causing the "tail."

The Fix: Add an Acidic Modifier. Add 0.1% Formic Acid or Acetic Acid to both solvent bottles (e.g., Hexane + 0.1% FA and EtOAc + 0.1% FA).

  • Result: The acid keeps the silanols fully protonated and suppresses the ionization of phenolic groups, minimizing secondary interactions [2].

Q: I cannot separate my chromone from a close-eluting isomer.

A: Isomers (e.g., 5-hydroxy vs. 7-hydroxy chromones) often have identical polarity but different shape/stacking properties.

Troubleshooting Steps:

  • Change the Solvent Selectivity: If using EtOAc/Hexane, switch to DCM/MeOH or Toluene/EtOAc . Toluene interacts differently with the

    
    -systems of the chromone rings.
    
  • Change the Stationary Phase: Switch to a C18 (Reverse Phase) column.[1] The separation mechanism changes from adsorption (polar interactions) to partition (hydrophobicity), which often resolves structural isomers that silica cannot [3].

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Coelution Co-elution Problem->Coelution Action1 Add 0.1% Acetic Acid (Block Silanols) Tailing->Action1 Action2 Check Solubility Switch to Dry Load Fronting->Action2 Action3 Change Selectivity (Try DCM/MeOH or C18) Coelution->Action3

Figure 2: Diagnostic workflow for resolving common chromatographic errors.

Part 4: Standard Protocol Summary

Use this table as a starting point for your experimental design.

ParameterStandard ProtocolAlternative / Rescue
Stationary Phase Spherical Silica (40-63 µm)C18 (for glycosides) or Amine (for acid-sensitive)
Mobile Phase A Hexane or HeptaneWater (+0.1% Formic Acid)
Mobile Phase B Ethyl AcetateMethanol or Acetonitrile
Modifier None initially0.1% Acetic Acid (if tailing occurs)
Flow Rate 15-25 mL/min (12g column)Lower flow rate improves resolution of isomers
Detection UV 254 nm + 280 nmELSD (if chromophore is weak)
Loading Dry Load (on Celite)Liquid Load (only if soluble in <2mL weak solvent)

References

  • Biotage. (2023).[2] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Phenomenex. (2025).[3][4][5] Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Teledyne ISCO. (2025). CombiFlash NextGen User Manual: Mobile Phase Selection. Retrieved from [Link]

  • University of Rochester. (2022). Chromatography: How to Run a Flash Column. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Welcome to the technical support hub for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as Ethyl 7-hydroxychromone-2-carboxylate; CAS: 23866-72-0).[1]

This compound is a critical intermediate in the synthesis of flavonoids and aldose reductase inhibitors. It is typically synthesized via the Claisen condensation of resacetophenone (2',4'-dihydroxyacetophenone) with diethyl oxalate. Consequently, the crude product often contains:

  • Unreacted Resacetophenone: Phenolic impurity.

  • Hydrolysis By-products: 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid (due to moisture).

  • Oligomers: Colored oxidative by-products.

Achieving high purity (>98%) requires a recrystallization strategy that balances the solubility of the phenolic hydroxyl group with the lability of the ester moiety.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the need to create a temperature-dependent solubility gradient.

Solvent Performance Matrix
Solvent SystemClassificationSuitabilityMechanistic Insight
Ethanol (Absolute) Protogenic PolarPrimary Excellent thermal gradient. Solubilizes the phenolic -OH at high temps; precipitates the ester upon cooling.
Ethanol / Water (9:1) Binary PolarSecondary Use if the compound is too soluble in pure ethanol. Water acts as the anti-solvent. Warning: Risk of ester hydrolysis if boiled prolonged.
Ethyl Acetate / Hexane Binary AproticAlternative Good for removing non-polar impurities. Hexane acts as the anti-solvent to force precipitation.
Methanol Protogenic PolarAvoid Often leads to transesterification (ethyl

methyl ester) if traces of acid/base catalyst remain.

Standard Recrystallization Protocol

Objective: Purify crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate to >98% purity.

Phase 1: Dissolution & Hot Filtration
  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Solvent Addition: Add 25 mL of Absolute Ethanol . Add a magnetic stir bar.[2]

  • Heating: Heat to reflux (approx. 78°C) on a stir plate.

    • Checkpoint: If the solid does not dissolve completely, add Ethanol in 5 mL increments.

    • Limit: Do not exceed 50 mL total solvent volume (10 mL/g). If insoluble material remains, it is likely inorganic salts (NaCl) or polymerized by-products.

  • Decolorization (Optional): If the solution is dark brown/black, add activated charcoal (0.1 g). Boil for 2 minutes.

  • Hot Filtration: While boiling, filter the solution through a pre-warmed fluted filter paper or a heated glass funnel to remove charcoal/insolubles. Speed is critical to prevent premature crystallization on the filter.

Phase 2: Nucleation & Growth
  • Ambient Cooling: Remove the filtrate from heat. Cover the flask with foil (loose) to prevent dust entry but allow cooling. Let it stand at room temperature (25°C) for 1-2 hours.

    • Observation: Needle-like crystals should begin to form.

  • Refrigeration: Once the flask is at room temperature, move it to a refrigerator (4°C) for 4-12 hours to maximize yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (0°C, 2 x 5 mL).

    • Note: Do not use room temp ethanol; it will redissolve your product.

  • Drying: Dry in a vacuum oven at 40-50°C for 6 hours.

    • Validation: Check Melting Point.[2][3][4] Literature range is typically 148-150°C for pure esters of this class, though specific polymorphs may vary [1].

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This occurs when the solution exceeds the saturation point at a temperature above the compound's melting point, or if impurities lower the melting point (melting point depression). The Fix (Seeding Technique):

  • Reheat the solution until the oil dissolves.

  • Cool slightly, but stop before the oil forms.

  • Add a "seed crystal" (a tiny grain of pure product) to the solution.

  • Scratch the inner wall of the glass flask with a glass rod. The micro-abrasions provide nucleation sites.

Q2: The crystals are still yellow/brown after recrystallization.

Cause: Phenolic oxidation products (quinones) are trapped in the crystal lattice. The Fix:

  • Repeat the recrystallization.

  • Increase the amount of Activated Charcoal during the hot phase.

  • Switch to Ethyl Acetate/Hexane . Polar colored impurities often stay in the Ethyl Acetate mother liquor while the product crystallizes out upon Hexane addition.

Q3: Can I use water as an anti-solvent?

Answer: Yes, but with extreme caution. Risk: The C-2 ester bond is electron-deficient due to the adjacent chromone carbonyl and oxygen. Boiling water, especially if the crude material contains trace acid from the synthesis, can hydrolyze the ester back to the carboxylic acid (7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid). Protocol: If using water, add it dropwise to the boiling ethanolic solution only until persistent turbidity is observed, then immediately stop heating and cool.

Visual Workflows

Diagram 1: The Recrystallization Logic Flow

This diagram illustrates the decision-making process during the purification workflow.

RecrystallizationWorkflow Start Crude Ethyl 7-hydroxy- chromone-2-carboxylate Solvent Add Hot Ethanol (Reflux) Start->Solvent CheckDissolve Dissolved Completely? Solvent->CheckDissolve CheckDissolve->Solvent No (Add more solvent) Filter Hot Filtration (Remove Insolubles) CheckDissolve->Filter Yes Cooling Slow Cooling (RT -> 4°C) Filter->Cooling CheckState State Check Cooling->CheckState Isolate Vacuum Filtration & Cold Wash CheckState->Isolate Crystals Formed OilFix Reheat & Add Seed Crystal or Anti-Solvent CheckState->OilFix Oiling Out OilFix->Cooling

Caption: Workflow for the purification of chromone esters, highlighting the critical loop for correcting "oiling out" phenomena.

Diagram 2: Impurity Management

Understanding where impurities go during the process.

ImpurityFate Crude Crude Mixture FilterPaper Filter Paper (Solid Waste) Crude->FilterPaper Hot Filtration MotherLiquor Mother Liquor (Filtrate Waste) Crude->MotherLiquor Remains in Solution Product Final Crystal (Target) Crude->Product Crystallizes Salts Inorganic Salts (NaCl, NaOEt) Salts->FilterPaper Insoluble in EtOH Phenols Unreacted Resacetophenone Phenols->MotherLiquor Soluble in Cold EtOH Oligomers Colored Oligomers Oligomers->FilterPaper Adsorbed to Charcoal

Caption: Fate mapping of common impurities (Salts, Phenols, Oligomers) during the ethanolic recrystallization process.

References

  • Royal Society of Chemistry. (2020). Synthesis of Ethyl 7-Methoxy-4-oxo-4H-chromene-2-carboxylate. (Note: Provides analogous melting point and synthesis data for the methoxy-derivative, establishing the baseline for the hydroxy-ester). 5

  • PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Compound Summary. National Library of Medicine.

  • Fisher Scientific. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Product Specifications. (Verifies commercial availability and purity standards).

  • ResearchGate. Synthesis of 7-hydroxy-4-Oxo-4H-chromene derivatives. (Provides context on the solubility and stability of the 7-hydroxychromone scaffold).

Sources

Technical Support Center: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHROM-7OH-YIELD-OPT Subject: Optimization of Claisen Condensation & Cyclization Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as Ethyl 7-hydroxychromone-2-carboxylate) is notoriously sensitive to moisture and stoichiometric imbalances. The standard route involves a Claisen condensation between 2,4-dihydroxyacetophenone (resacetophenone) and diethyl oxalate, followed by acid-catalyzed cyclization.

The Critical Failure Point: Most researchers fail to account for the acidity of the phenolic hydroxyl at the 4-position of the starting material. Standard protocols for simple acetophenones use 1.0–1.2 equivalents of base. This specific synthesis requires >3.0 equivalents to neutralize the two phenolic protons and generate the reactive enolate.

Phase 1: The Claisen Condensation (The "Make or Break" Step)

The Mechanistic Reality

In this reaction, you are not just forming an enolate; you are managing a polyanion.

  • Base Eq 1: Neutralizes the highly acidic 2-OH (intramolecular H-bond).

  • Base Eq 2: Neutralizes the 4-OH (para-position).

  • Base Eq 3: Finally deprotonates the

    
    -methyl group to form the nucleophile required for condensation.
    

If you use less than 3 equivalents of base, the reaction stalls because the


-carbon never becomes nucleophilic.
Optimized Protocol
  • Reagents:

    • 2,4-Dihydroxyacetophenone (1.0 eq)

    • Diethyl oxalate (3.0 eq) – Excess prevents self-condensation.

    • Sodium Ethoxide (4.0 eq) – Freshly prepared is non-negotiable.

    • Solvent: Absolute Ethanol (Anhydrous).

  • Step-by-Step Workflow:

    • Base Preparation: Dissolve Sodium metal (4.0 eq) in Absolute Ethanol under

      
       flow. Wait for complete dissolution.
      
      • Checkpoint: Solution must be clear/colorless. If cloudy/white, water is present. Abort and dry solvent.

    • Phenoxide Formation: Cool to 0°C. Add 2,4-dihydroxyacetophenone (1.0 eq) dropwise.

      • Observation: The solution will turn yellow/orange (phenoxide formation). Stir for 30 mins.

    • Condensation: Add Diethyl oxalate (3.0 eq) in one portion.

    • Heating: Warm to room temperature, then reflux gently for 4–6 hours.

      • End Point: The reaction mixture often solidifies into a thick yellow/orange paste (the sodium salt of the diketo ester). This is a good sign .

Troubleshooting The Condensation
SymptomDiagnosisCorrective Action
No precipitate formed (Solution remains clear) Incomplete enolization or wet solvent.Check base stoichiometry. If <3 eq used, add more.[1] Ensure EtOH is distilled over Mg/I2.
Dark Red/Black Tar Oxidative decomposition.Reaction was exposed to air at reflux. Maintain strict

atmosphere.
Starting Material Recovered Base consumed by phenols.You likely used commercial NaOEt powder (often partially hydrolyzed). Switch to freshly prepared Na metal in EtOH.

Phase 2: Acid-Catalyzed Cyclization (Preserving the Ester)

The Hydrolysis Trap

The intermediate (ethyl 2,4-dihydroxybenzoylpyruvate) must be cyclized to form the chromone ring. However, the ester group at position 2 is labile . If you use aqueous acid (HCl/H2O) and heat too vigorously, you will saponify the ester, yielding the carboxylic acid (7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid) instead of the ethyl ester.

Optimized Protocol
  • Reagents:

    • Glacial Acetic Acid

    • Conc. HCl (Trace) or gaseous HCl

    • Ice[2]

  • Step-by-Step Workflow:

    • Isolation of Intermediate: If the condensation mixture is a solid paste, filter it and wash with dry ether to remove excess diethyl oxalate. This yellow solid is the sodium salt.

    • Acidification: Suspend the solid in Glacial Acetic Acid .

    • Cyclization: Add conc. HCl (approx 1 mL per 1g of reactant) and heat at 60–70°C for 1 hour.

      • Warning: Do NOT reflux at 100°C+ for extended periods, or you will lose the ethyl group.

    • Quenching: Pour the mixture onto crushed ice/water.

    • Precipitation: The product should crash out as a pale yellow/off-white solid.

Phase 3: Visualization & Logic Flow

Pathway Diagram

The following diagram illustrates the critical stoichiometry and the divergence point where yield is often lost to hydrolysis.

ChromoneSynthesis Start 2,4-Dihydroxyacetophenone Base NaOEt (>3.0 eq) Diethyl Oxalate Start->Base Deprotonation (2-OH, 4-OH, Alpha-CH3) Inter Diketo-ester Salt (Yellow Precipitate) Base->Inter Claisen Condensation (Reflux) Acid Acid Cyclization (HCl / AcOH) Inter->Acid Protonation Product Ethyl 7-hydroxychromone-2-carboxylate (Target Ester) Acid->Product Cyclodehydration (Controlled Temp <70°C) SideProduct Chromone-2-carboxylic Acid (Hydrolysis Artifact) Acid->SideProduct Overheating / Aqueous Acid (Saponification)

Figure 1: Reaction pathway highlighting the critical divergence between the target ester and the hydrolyzed acid byproduct.

FAQ: Researcher to Researcher

Q: Can I use LiHMDS or LDA to improve the yield? A: While these are stronger bases, they are often unnecessary and can complicate purification. The issue is usually not base strength (pKa of NaOEt is sufficient for the ketone alpha-protons), but base quantity. LiHMDS is also expensive for scale-up. Stick to NaOEt, but ensure it is anhydrous.

Q: My product has a broad melting point range (e.g., 160–180°C). Why? A: This indicates a mixture of the Ethyl Ester and the Carboxylic Acid . This happens if the acid cyclization step was too harsh.

  • Fix: Dissolve the mixture in Ethanol and add a few drops of conc. H2SO4.[2][3] Reflux for 2 hours (Fischer Esterification) to convert any free acid back to the ethyl ester.

Q: The reaction mixture turned into a solid rock during reflux. Is it ruined? A: No, this is excellent. It means the sodium salt of the diketo ester has precipitated, driving the equilibrium to the right (Le Chatelier’s principle). Break it up mechanically or add slightly more EtOH to facilitate stirring, but do not stop the reaction.

Q: Can I protect the 7-OH to improve yield? A: Yes. If you struggle with the stoichiometry, protecting the 4-OH of the starting material (e.g., forming 2-hydroxy-4-benzyloxyacetophenone) reduces the base requirement to ~2.2 eq and prevents solubility issues. However, this adds two steps (protection and deprotection). The protocol above (using 4.0 eq base) is the most efficient direct route.

References

  • Claisen Condens

    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
    • Relevance: Establishes the requirement for >1 eq of base per acidic proton in Claisen condensations involving acidic substr
    • URL:

  • Synthesis of Chromone-2-carboxyl

    • Source:Organic Syntheses, Coll. Vol. 3, p.300 (1955); Vol. 21, p.23 (1941).
    • Relevance: Foundational protocol for the condens
    • URL:

  • Preventing Hydrolysis in Chromone Esters

    • Source: Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons.
    • Relevance: Discusses the lability of the 2-carboxylate ester under acidic cycliz
    • URL:

  • One-Pot Synthesis of 7-Hydroxychromones

    • Source: PubChem Compound Summary for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxyl
    • Relevance: Verification of chemical structure and physical properties for identification.[4][5][6]

    • URL:

Sources

Chromone Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Byproducts & Troubleshooting in Chromone Synthesis Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Introduction: Navigating the Benzopyrone Scaffold

As a Senior Application Scientist, I often see chromone synthesis treated as a "standard" workflow, yet it is fraught with regiochemical pitfalls. The 4H-chromen-4-one (chromone) nucleus is isomeric with 2H-chromen-2-one (coumarin). Without precise control over thermodynamic and kinetic factors, your reaction flask can easily become a mixture of these isomers, along with ring-opened byproducts and chlorinated intermediates.[1]

This guide moves beyond textbook mechanisms to address the practical failure modes you encounter in the lab. We will focus on the three dominant synthetic methodologies: Kostanecki-Robinson , Baker-Venkataraman , and Vilsmeier-Haack .[1]

Module 1: The Kostanecki-Robinson Divergence

Core Issue: Unwanted Coumarin Formation

The Kostanecki-Robinson reaction (acylation of o-hydroxyaryl ketones with anhydrides) is notorious for producing coumarins alongside, or instead of, the desired chromones. This divergence is governed by the stability of the initial O-acyl intermediate and the subsequent cyclization pathway (aldol vs. Claisen-type).

Troubleshooting Guide

Q: I am seeing a major impurity with a similar Rf to my product, but it lacks the characteristic C=O shift of a chromone in IR/NMR. What is it? A: It is likely the coumarin isomer .

  • Diagnosis: Check the carbonyl stretch. Chromones typically show a C=O band at 1640–1660 cm⁻¹ (conjugated ketone), whereas coumarins show a lactone band at higher frequencies (1700–1740 cm⁻¹ ).[1] In ¹H NMR, the C-3 proton of a chromone is often a singlet around δ 6.3 , while the coumarin C-3 proton is a doublet (if unsubstituted) or chemically distinct.

  • Root Cause: The use of aliphatic anhydrides (like acetic anhydride) with sodium acetate often favors coumarin formation via the Allan-Robinson pathway if the temperature is uncontrolled or if the o-hydroxy ketone substituent effects favor lactonization.

  • Corrective Action: Switch to the Baker-Venkataraman route (see Module 2) for regioselective control. If you must use Kostanecki, increase the basicity (e.g., use DBU or NaH instead of NaOAc) to favor the C-acylation (chromone path) over O-acylation/lactonization.[1]

Q: My reaction mixture has solidified into an insoluble mass. How do I recover my product? A: This is often due to the formation of polymeric byproducts or sodium salts of the ring-opened carboxylic acids.

  • Protocol: Do not attempt direct filtration. Quench the reaction mixture with dilute HCl (1M) to pH 3–4. This hydrolyzes the salts and precipitates the free organic components. Extract with CH₂Cl₂, wash with NaHCO₃ (to remove acidic ring-opened byproducts), and recrystallize the neutral fraction.[1]

Pathway Visualization: Chromone vs. Coumarin

KostaneckiDivergence Start o-Hydroxyaryl Ketone + Anhydride Inter O-Acyl Intermediate Start->Inter Base/Heat Diketo 1,3-Diketone (Baker-Venkataraman type) Inter->Diketo Base-Catalyzed Rearrangement Aldol Intramolecular Aldol Condensation Inter->Aldol Direct Cyclization (Aliphatic Anhydrides) Chromone CHROMONE (Thermodynamic Product) Diketo->Chromone Cyclodehydration (-H2O) Coumarin COUMARIN (Kinetic/Side Product) Aldol->Coumarin Elimination

Figure 1: Mechanistic divergence in the Kostanecki-Robinson reaction. The choice of base and anhydride determines whether the pathway favors the 1,3-diketone rearrangement (leading to chromone) or direct aldol condensation (leading to coumarin).

Module 2: Baker-Venkataraman Rearrangement

Core Issue: Incomplete Cyclization & Hydrolysis

This method is generally preferred for its regioselectivity. However, it is a two-step process: (1) Base-catalyzed rearrangement to a 1,3-diketone, and (2) Acid-catalyzed cyclization.[1][2]

Troubleshooting Guide

Q: After the rearrangement step (Base/THF), I isolated an oil that refuses to crystallize. Is my reaction failed? A: Not necessarily. You likely have the intermediate o-hydroxy-1,3-diketone .[3]

  • Context: The rearrangement product is often an oil or a low-melting solid. It exists in equilibrium between the keto and enol forms.

  • Validation: Run a TLC. The diketone will be significantly more polar than the starting ester but less polar than the final chromone.

  • Action: Proceed immediately to the cyclization step. Treat the oil with glacial acetic acid containing catalytic H₂SO₄ or concentrated HCl and reflux for 1–2 hours. This drives the dehydration to form the solid chromone [1].

Q: I observe a byproduct that matches my starting material (phenol) by TLC. A: This is deacylation (Hydrolysis) .

  • Mechanism: Traces of water in your solvent (THF/Pyridine) or using hydroxide bases (KOH/NaOH) can cause hydrolysis of the ester linkage before the rearrangement occurs.

  • Prevention: Ensure anhydrous conditions. Use strictly non-nucleophilic bases like NaH or LiHMDS in dry THF or DMF. If using KOH/Pyridine, ensure the pyridine is dry [2].

Module 3: Vilsmeier-Haack Formylation

Core Issue: Chlorinated Intermediates & "Pseudo-Chromones"

The Vilsmeier-Haack reaction (DMF/POCl₃) on o-hydroxyacetophenones is the gold standard for synthesizing 3-formylchromones . However, the aggressive nature of the Vilsmeier reagent leads to specific halogenated byproducts.

Troubleshooting Guide

Q: My mass spec shows a peak at M+2 with a 3:1 ratio (characteristic of Chlorine), but I expected a pure formylchromone. A: You have isolated the 4-chloro-3-formyl-4H-chromene intermediate.

  • Mechanism: The reaction proceeds via a 4-chloro-chromenium species. If the hydrolysis step is too mild or too short, the chlorine at the 4-position is not displaced by oxygen [3].

  • Solution: Increase the rigor of your hydrolysis. Pour the reaction mixture into ice water and stir for at least 3–4 hours. If the solid persists as the chloro-derivative, reflux the crude solid in aqueous acetic acid or dilute HCl to force the conversion to the 4-one (chromone) [4].

Q: I see a secondary spot that fluoresces intensely blue/purple under UV. A: This is likely a dimer or a ring-opened nitrile if hydroxylamine was used later.

  • Context: 3-formylchromones are highly electrophilic. In the presence of trace amines or excessive heating, they can dimerize or react with unreacted acetophenone.

  • Purification: These byproducts are often much less soluble in alcohols. Recrystallize from hot ethanol or methanol; the dimer often remains undissolved or precipitates first.

Workflow Visualization: Vilsmeier-Haack Side Reactions

VilsmeierIssues Start o-Hydroxyacetophenone Inter1 Diformylated Intermediate Start->Inter1 Formylation Reagent Vilsmeier Reagent (DMF + POCl3) Chloro 4-Chloro-3-formylchromene (Common Isolation Impurity) Inter1->Chloro Cyclization (-H2O) Chloro->Chloro Incomplete Hydrolysis (Retains Cl) Product 3-FORMYLCHROMONE Chloro->Product Hydrolysis (H2O/Heat) CRITICAL STEP

Figure 2: The Vilsmeier-Haack pathway highlighting the critical hydrolysis step required to convert the 4-chloro intermediate into the final chromone.

Module 4: Purification & Identification Protocols

Separating chromones from their coumarin isomers or uncyclized precursors requires specific solvent systems due to their similar polarities.

TLC Separation Systems
Target SeparationMobile Phase SystemNotes
Chromone vs. Coumarin Toluene : Ethyl Acetate (9:1)Coumarins often trail; Chromones run tighter. Toluene suppresses streaking of phenolic impurities [5].
Chromone vs. Diketone Hexane : Ethyl Acetate (3:1)The diketone (intermediate) is more polar (lower Rf) due to the enol/phenol -OH groups.
General Purification Chloroform : Methanol (95:5)Good for removing polar tars and salts.
High Resolution Dichloromethane : Acetone (9:1)Effective for separating 3-substituted derivatives.
Definitive Identification (NMR)
  • Chromone: Look for the C-2 proton singlet at δ 7.8 – 8.2 ppm . This is the most deshielded proton on the ring system and is diagnostic.

  • Coumarin: Look for the C-3 and C-4 protons as doublets (J ≈ 9.5 Hz) at δ 6.1 – 6.4 ppm and δ 7.6 – 8.0 ppm , respectively.

  • 4-Chloro-intermediate: Lacks the C-2 singlet of the chromone (shifted) and lacks the C-3 aldehyde proton if deformylation occurred, but typically shows a distinct pattern in the aromatic region due to the electron-withdrawing Cl.

References
  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions . Synthesis (Thieme).[2][4] Available at: [Link]

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin . Oriental Journal of Chemistry. Available at: [Link]

  • Which solvent system should be used for the monitoring of biscoumarin synthesis for TLC? ResearchGate. Available at: [Link]

Sources

Technical Support Center: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubilization, and Troubleshooting Guide

CAS: 23866-72-0 | Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 | M.W.:  234.21  g/mol [1]

Core Technical Overview

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (also known as Ethyl 7-hydroxychromone-2-carboxylate) is a fluorogenic scaffold often used as a synthetic intermediate or a probe substrate.[1]

The Stability Paradox: Researchers frequently encounter instability because the chemical features that make this compound useful (the electron-deficient chromone core) also make it highly reactive. The ester at the C2 position is electronically coupled to the C4-carbonyl and the C7-hydroxyl group.[1] This conjugation creates a "push-pull" system that significantly alters its hydrolytic stability compared to standard aromatic esters.[1]

Key Stability Risks
  • Rapid Hydrolysis: The electron-withdrawing nature of the chromone ring makes the C2-ester highly susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions, converting it to the corresponding carboxylic acid.

  • Transesterification: In alcoholic solvents (e.g., Methanol), the ethyl group readily exchanges, leading to impure stock solutions.

  • pH-Dependent Solubility/Stability Trade-off: The 7-hydroxyl group (

    
    ) requires basic conditions for aqueous solubility, but basic conditions accelerate ester hydrolysis by orders of magnitude.[1]
    

Storage & Handling Protocols

Standard Operating Procedure (SOP): Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (Long-term)Arrhenius kinetics dictate that lower temperatures significantly retard spontaneous hydrolysis and oxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the phenolic 7-OH group to quinone-like byproducts (browning).[1]
Moisture Desiccated (< 20% RH)The compound is hygroscopic. Absorbed water initiates solid-state hydrolysis over time.[1]
Light Amber VialsChromones are photoactive. UV/Ambient light can induce dimerization or photo-oxidation.[1]
SOP: Stock Solution Preparation

Warning: Do NOT store stock solutions in Methanol or Ethanol.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: 10–50 mM.

  • Shelf-Life:

    • Room Temp: Use immediately.[1]

    • -20°C: Stable for 1 month (if kept anhydrous).

    • Freeze/Thaw: Limit to 3 cycles. Moisture condensation during thawing destroys the ester.

Solubilization & Experimental Stability

This section addresses the most common user error: Precipitation vs. Hydrolysis.

The Solubility/Stability Matrix
Solvent SystemStabilitySolubilityRecommendation
100% DMSO HighHighPrimary Stock. Keep anhydrous.[1]
Methanol/Ethanol Low HighAvoid. Causes transesterification (Ethyl

Methyl ester) within hours.
PBS (pH 7.4) ModerateLowRisk of precipitation. The ester is neutral; the phenol is partially ionized.
Basic Buffer (pH > 8.5) Very Low HighAvoid for storage. Soluble as the phenolate anion, but hydrolyzes rapidly (

min).
Acidic Buffer (pH < 5) HighVery LowStable, but likely to precipitate. Requires co-solvent (e.g., 5-10% DMSO).[1]
Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of the compound under different solvent conditions.

DegradationPathways Ester Ethyl 7-hydroxychromone -2-carboxylate (Target Compound) Acid 7-hydroxychromone -2-carboxylic acid (Hydrolysis Product) Ester->Acid Hydrolysis (H2O, pH > 7.5) MethylEster Methyl 7-hydroxychromone -2-carboxylate (Artifact) Ester->MethylEster Transesterification (MeOH solvent) Phenolate Phenolate Anion (Soluble, Yellow) Ester->Phenolate Deprotonation (Reversible, pH > 7.3) Phenolate->Acid Rapid Hydrolysis

Figure 1: Chemical fate of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. Red paths indicate irreversible degradation; the green path represents reversible solubilization that accelerates degradation.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow/orange immediately upon adding buffer."
  • Diagnosis: This is likely Deprotonation , not necessarily degradation.

  • Mechanism: The 7-hydroxyl group is phenolic.[1] At pH > 7.0, it deprotonates to form the phenolate anion. This anion has a delocalized electron system that shifts the absorbance/fluorescence to longer wavelengths (Bathochromic shift), appearing yellow.

  • Action:

    • If the experiment requires physiological pH (7.4), the color is normal.

    • Warning: If the solution turns brown over time, this indicates oxidative degradation (quinone formation).

Issue 2: "LC-MS shows a mass shift of -14 Da (or +14 Da depending on reference)."
  • Diagnosis: Transesterification Artifact.

  • Cause: You likely dissolved the compound in Methanol (MeOH). The Ethyl group (+29) was replaced by a Methyl group (+15), resulting in a net mass loss of 14 Da.

  • Protocol Fix:

    • Discard the stock solution.

    • Re-synthesize or purchase fresh standard.

    • Dissolve only in DMSO or Acetonitrile (ACN).

Issue 3: "The compound precipitates when I dilute the DMSO stock into water."
  • Diagnosis: Solubility Crash.

  • Cause: The ester is lipophilic. At neutral or acidic pH, the 7-OH is protonated (neutral), making the molecule poorly soluble in water.

  • Self-Validating Protocol:

    • Prepare a 1000x stock in DMSO.

    • Dilute into a buffer containing 0.1% Pluronic F-127 or Tween-20 . These surfactants stabilize the neutral ester in aqueous media without inducing hydrolysis.

    • Verify solubility by measuring Absorbance at 300-350 nm immediately vs. after centrifugation (10,000 x g for 5 min). If Abs drops >5%, precipitation occurred.

Issue 4: "I see a new peak at Retention Time (RT) earlier than my product in HPLC."
  • Diagnosis: Hydrolysis to the Carboxylic Acid.

  • Cause: The carboxylic acid derivative is more polar than the ester, so it elutes earlier on Reverse Phase (C18) columns.

  • Action: Check the pH of your mobile phase. Ensure your sample injector wash solvent does not contain basic residues.

Analytical Validation Workflow

Use this decision tree to validate the integrity of your compound before starting expensive biological assays.

ValidationTree Start Start: Dissolve Solid in DMSO CheckColor Visual Check: Is it Yellow/Orange? Start->CheckColor Pass1 Pass: Clear/Colorless CheckColor->Pass1 Yes FailColor Fail: Yellow = Basic impurities Brown = Oxidation CheckColor->FailColor No CheckLCMS LC-MS Analysis (No MeOH in mobile phase) MassCheck Check Mass Spectrum CheckLCMS->MassCheck Pass1->CheckLCMS MassOk Mass = 234.2 (M+H) Proceed to Assay MassCheck->MassOk MassMinus14 Mass = 220 (Transesterification) MassCheck->MassMinus14 MassMinus28 Mass = 206 (Hydrolysis/Acid) MassCheck->MassMinus28

Figure 2: Pre-assay validation workflow to detect common stability issues.

References

  • PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Srinivasa, H. T., et al. (2018).[2] Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. Journal of Molecular Structure.[2] (Contextual grounding for chromone ester synthesis and properties). [Link]

  • Master Organic Chemistry. Transesterification: Mechanism and Conditions. (Mechanistic grounding for the methanol-induced degradation issue). [Link]

  • Fisher Scientific. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Product Specifications.[Link][3][4]

Sources

Technical Support Center: Storage & Handling of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0 ).[1] As a critical intermediate in the synthesis of bioactive flavonoids and coumarin derivatives, the integrity of this ester is paramount for reproducible downstream chemistry.

This guide moves beyond generic advice, addressing the specific physicochemical vulnerabilities of the chromone-2-carboxylate scaffold—specifically its susceptibility to ester hydrolysis and oxidative discoloration.[1]

Compound Identity Card
PropertySpecification
CAS Number 23866-72-0
Molecular Formula C₁₂H₁₀O₅
Molecular Weight 234.21 g/mol
Appearance White to beige powder
Solubility DMSO (warmed), Ethanol (limited), DMF
Primary Vulnerability Moisture-induced Hydrolysis (Cleavage of the ethyl ester)

Core Storage Directives (The "Golden Rules")

Failure to adhere to these conditions often leads to the formation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid, a degradation product with significantly different solubility and reactivity profiles.[1]

Rule 1: The "Cold Chain" Mandate
  • Long-Term (> 1 month): Store at -20°C . At this temperature, the kinetic rate of hydrolysis is effectively halted.

  • Short-Term (< 1 month): Storage at 4°C (refrigerator) is acceptable only if the container is perfectly sealed.

  • Transit: Can withstand ambient temperature for <72 hours, provided it is kept dry.

Rule 2: Moisture is the Enemy

The ester bond at the C-2 position is electronically activated by the adjacent carbonyl and the chromone ring system, making it more susceptible to nucleophilic attack by water than a standard aliphatic ester.

  • Requirement: Store under an inert atmosphere (Argon or Nitrogen) whenever possible.

  • Secondary Defense: If an inert gas line is unavailable, store the vial inside a secondary container (desiccator) with active silica gel or Drierite®.

Rule 3: Light Discipline

While less sensitive than polyenes, chromone derivatives can undergo photo-excitation.[1]

  • Requirement: Always use Amber Glass vials. If using clear glass, wrap the vial entirely in aluminum foil.

Troubleshooting & FAQs

Scenario 1: "My compound won't dissolve in DMSO, even though the datasheet says it should."

Diagnosis: This is the classic signature of Hydrolysis .

  • Explanation: If moisture entered the vial, the ethyl ester (lipophilic) hydrolyzed into the free carboxylic acid (more polar, often less soluble in organic solvents without pH adjustment).

  • The Fix:

    • Gently warm the DMSO solution to 40-50°C. Sonicate for 10 minutes.

    • If it remains insoluble, perform a quick NMR check. If the ethyl quartet (approx. 4.4 ppm) and triplet (approx.[2] 1.4 ppm) are missing, your compound has degraded to the acid.

Scenario 2: "The powder has turned from off-white to a dark brown/yellow."[1]

Diagnosis: Oxidative Surface Degradation .

  • Explanation: Phenolic hydroxyl groups (at the C-7 position) are prone to oxidation, forming quinoid-like impurities that are highly colored.[1] This usually affects the surface layer first.

  • The Fix:

    • If the color change is superficial, the bulk material may still be pure.

    • Recrystallization Protocol: Dissolve in a minimum amount of hot Ethanol. Filter while hot to remove insoluble oxidation products.[1] Allow to cool slowly to recover the ester.

Scenario 3: "Can I store stock solutions in the freezer?"

Diagnosis: Risky Practice .

  • Explanation: DMSO is hygroscopic.[1] Every time you freeze and thaw a DMSO stock, it pulls moisture from the air upon opening. This water will slowly hydrolyze the ester, even at -20°C.[1]

  • Recommendation:

    • Do not store bulk stock solutions.[1][3]

    • Best Practice: Aliquot the dry powder into single-use vials. Reconstitute only what you need for the day's experiment.

Technical Deep Dive: Degradation Mechanics

Understanding how the molecule breaks down allows you to prevent it. The primary failure mode is the hydrolysis of the ethyl ester to the carboxylic acid.

Workflow: Storage Decision Tree

StorageProtocolStartReceived Compound(CAS 23866-72-0)CheckSealInspect Seal & DesiccantStart->CheckSealUsageImmediate Use?CheckSeal->UsageLongTermLong-Term Storage(> 1 Month)Usage->LongTermNoShortTermShort-Term Storage(< 1 Month)Usage->ShortTermYesAliquotPrepare Single-UseAliquots (Dry Powder)LongTerm->AliquotRecommendedActionST1. Store in Desiccator2. Keep at 4°C3. Protect from LightShortTerm->ActionSTActionLT1. Flush with Argon/N22. Seal with Parafilm3. Store at -20°CAliquot->ActionLT

Figure 1: Decision logic for optimal storage based on usage frequency.

Mechanism: Hydrolysis Pathway

The C-2 ester is the "weak link."[1] In the presence of ambient moisture (H₂O), the reaction proceeds as follows:

HydrolysisEsterEthyl Ester(Active Compound)LipophilicTransitionTetrahedralIntermediateEster->TransitionSlow (Neutral pH)Water+ H₂O(Moisture)Water->TransitionAcidCarboxylic Acid(Degradant)Polar/InsolubleTransition->AcidEthanol+ Ethanol(Byproduct)Transition->Ethanol

Figure 2: The hydrolysis pathway.[1] Note that the acid form often precipitates out of solution or fails to redissolve.

Validation Protocols

If you suspect your compound has degraded, use these methods to verify purity before proceeding with expensive biological assays.

Method A: 1H-NMR Diagnostic (The "Gold Standard")

Dissolve 5 mg in DMSO-d₆.[1] Focus on the aliphatic region.

  • Passing Criteria: You must see a Quartet at ~4.4 ppm (2H) and a Triplet at ~1.4 ppm (3H).

  • Failing Criteria: Disappearance of these signals indicates complete hydrolysis.[1] Broadening of signals indicates polymerization or aggregation.[1]

Method B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm .[1]

  • Note: The acid degradation product will elute earlier (lower retention time) than the ethyl ester due to increased polarity.

References

  • PubChem. (n.d.).[1][4] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • Fisher Scientific. (n.d.).[1] Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, 97%. Thermo Fisher Scientific.[1] Retrieved January 28, 2026, from [Link]

  • ChemBK. (n.d.).[1] Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate Properties and Storage. Retrieved January 28, 2026, from [Link]

  • Gomes, L. R., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry.[1] Retrieved January 28, 2026, from [Link][5]

Troubleshooting NMR interpretation of chromone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chromone NMR Interpretation Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 1,4-Benzopyrone (Chromone) Derivatives

Introduction: The Chromone Scaffold

Chromone (1,4-benzopyrone) is a privileged scaffold in medicinal chemistry, forming the core of flavonoids, isoflavones, and various synthetic drugs. However, its structural similarity to coumarin (1,2-benzopyrone) and the complex electronic effects of the pyrone ring often lead to misinterpretation.

This guide addresses the most frequent technical inquiries regarding the NMR characterization of chromone derivatives. It moves beyond basic assignment to address causality, troubleshooting, and validation.

Module 1: Structural Differentiation (Chromone vs. Coumarin)

User Query: "I have isolated a benzopyrone derivative. How do I definitively distinguish between a chromone and a coumarin using 1H NMR without running a crystal structure?"

Technical Response: The distinction relies on the specific coupling constants (


) and chemical shifts (

) of the alkene protons on the heterocyclic ring. While both scaffolds possess an

-unsaturated carbonyl system, the electron density distribution differs significantly.
Diagnostic Markers
FeatureChromone (1,4-Benzopyrone) Coumarin (1,2-Benzopyrone) Mechanistic Cause
Alkene Protons H-2 & H-3 H-3 & H-4 Position relative to heteroatom/carbonyl.
Coupling (

)



-bond character and ring geometry.
Deshielded Proton H-2 (

7.8 - 8.2 ppm)
H-4 (

7.6 - 8.0 ppm)
H-2 is

to ketone & attached to oxygen. H-4 is

to ester.
Carbonyl (

)

(Ketone)

(Ester/Lactone)
Ketone vs. Ester carbonyl shielding.

Troubleshooting Protocol:

  • Identify the Doublet: Locate the alkene doublets in the proton spectrum.

  • Calculate

    
    :  If 
    
    
    
    , it is likely a chromone. If
    
    
    , it is likely a coumarin.
  • Check C-4/C-2: Verify with

    
     NMR. A carbonyl 
    
    
    
    confirms the chromone ketone.
Visual Logic: Structural Decision Tree

ChromoneID Start Unknown Benzopyrone Analyze 1H NMR CheckJ Measure Coupling Constant (J) of Heterocyclic Doublets Start->CheckJ ChromonePath J ≈ 5.0 - 6.5 Hz CheckJ->ChromonePath CoumarinPath J ≈ 9.5 - 10.0 Hz CheckJ->CoumarinPath CheckC Check 13C Carbonyl Shift ChromonePath->CheckC CoumarinPath->CheckC ResChromone CHROMONE (Ketone C=O > 175 ppm) CheckC->ResChromone High Shift ResCoumarin COUMARIN (Lactone C=O < 165 ppm) CheckC->ResCoumarin Low Shift

Figure 1: Decision logic for distinguishing chromone from coumarin based on J-coupling and Carbonyl shift.

Module 2: The "Peri" Effect (H-5 Anisotropy)

User Query: "One of my aromatic protons is significantly downfield (approx. 8.0-8.2 ppm), separated from the other aromatic signals. Is this an impurity or a solvent effect?"

Technical Response: This is a characteristic intrinsic feature of the chromone nucleus, known as the Peri Effect .

  • Mechanism: The carbonyl oxygen at position C-4 exerts a strong magnetic anisotropy (deshielding cone) on the spatially proximate proton at position C-5 (H-5).

  • Observation: H-5 typically appears as a doublet of doublets (dd,

    
    ) around 8.0 - 8.2 ppm , distinctly separated from H-6, H-7, and H-8 (which usually cluster between 7.3 - 7.8 ppm).
    
  • Diagnostic Value: This signal serves as a "lighthouse" for assigning the aromatic ring. If you place a substituent at C-5, this downfield signal disappears, confirming the substitution pattern.

Module 3: Hydroxyls & Hydrogen Bonding (5-OH vs 7-OH)

User Query: "I see a sharp singlet at 12.5 ppm. I expected a broad phenol peak around 9 ppm. Why is this signal so deshielded and sharp?"

Technical Response: You are observing a Resonance-Assisted Hydrogen Bond (RAHB) . This is specific to 5-hydroxychromones (and 5-hydroxyflavones).

  • The 5-OH Anomaly: The hydroxyl group at C-5 forms a rigid, 6-membered intramolecular hydrogen bond with the C-4 carbonyl oxygen.

    • Effect: This locks the proton, preventing exchange with the solvent. The signal becomes extremely deshielded (

      
       12.0 - 13.5 ppm) and sharp.
      
  • The 7-OH Contrast: A hydroxyl at C-7 cannot form this bond. It behaves like a standard phenol (

    
     9.0 - 10.5 ppm), often appearing broad due to exchange with trace water or solvent.
    
Validation Protocol: Temperature Coefficient Experiment

To confirm if a peak is an intramolecular H-bond (5-OH) or just an intermolecular aggregate:

  • Prepare Sample: Dissolve ~5mg in DMSO-

    
    .
    
  • Run VT-NMR: Acquire

    
     spectra at 25°C, 35°C, 45°C, and 55°C.
    
  • Analyze Shifts: Plot chemical shift (

    
    ) vs. Temperature (
    
    
    
    ).
    • Intramolecular (5-OH): Minimal change (

      
      ). The bond is structurally locked.
      
    • Intermolecular (7-OH): Significant upfield shift (

      
      ). Thermal energy breaks the transient solvent-solute bonds.
      

Module 4: Substituent Placement via HMBC

User Query: "I have a substituent on the pyrone ring but I'm unsure if it's at C-2 or C-3. The proton shifts are ambiguous."

Technical Response: Direct proton assignment is risky due to substituent electronic effects. HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard here. You must "walk" the ring using the C-4 carbonyl as the anchor.

The HMBC Connectivity Logic
TargetC-2 Substituent C-3 Substituent
Remaining Proton H-3 (Singlet/Doublet)H-2 (Singlet)
Key HMBC Correlation H-3 shows strong

to C-2 and

to C-4 .
H-2 shows strong

to C-4 and

to C-8a .
The "Bridge" H-5 will always correlate to C-4 (

). Use C-4 to find H-3 or H-2.
H-5 correlates to C-4. H-2 correlates to C-4.
Visual Logic: HMBC Flow

HMBC_Logic cluster_0 Connectivity Check C4 C-4 Carbonyl (Anchor ~175ppm) H5 H-5 Proton (Peri-Proton) H5->C4 3J (Strong) H2 H-2 Proton H2->C4 3J (Weak/Med) C8a C-8a (Bridgehead) H2->C8a 3J (Diagnostic) H3 H-3 Proton H3->C4 2J (Strong)

Figure 2: HMBC connectivity map. The H-5 to C-4 correlation establishes the carbonyl frequency. H-2 is distinguished from H-3 by its unique long-range coupling to the bridgehead C-8a.

References

  • Chromone vs.

    • Dharmatti, S. S., et al. "Proton magnetic resonance in coumarins."[1] Proceedings of the Indian Academy of Sciences - Section A, vol. 56, 1962, pp. 71–84.

    • Clarifies the distinct coupling constants ( for coumarin vs for chromone).
  • Substituent Effects & Hammett Correlations

    • Rizzuti, B., et al. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives." Molecules, vol. 25, no.[2] 9, 2020.

    • Provides detailed analysis of electronic effects on chemical shifts in the chromone/chromanone scaffold.
  • Intramolecular Hydrogen Bonding (5-OH)

    • Hansen, P. E., et al. "A Spectroscopic Overview of Intramolecular Hydrogen Bonds." Molecules, vol. 21, no. 11, 2016.

    • Explains the deshielding mechanisms and solvent independence of resonance-assisted hydrogen bonds.
  • HMBC & Structure Elucidation

    • Burns, D., & Reynolds, W.[3] "Minimizing risk of deducing wrong natural product structures from NMR data." Magnetic Resonance in Chemistry, vol. 59, 2021.[3]

    • Authoritative guide on using HMBC correlations (2-bond vs 3-bond) to solve heterocyclic backbones.

Sources

Overcoming poor solubility of chromone compounds in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Chromone Compounds in Biological Assays Ticket ID: CHR-SOL-001 Status: Open for Consultation Analyst: Senior Application Scientist, Assay Development

Introduction: The "Brick Dust" Challenge

Welcome to the Chromone Technical Support Hub. You are likely here because your chromone derivatives (e.g., flavones, isoflavones) are failing in bioassays. These compounds possess a rigid 1,4-benzopyrone core that facilitates strong intermolecular


-

stacking. While this structural rigidity is excellent for binding specific protein pockets, it creates high crystal lattice energy—often referred to as "brick dust" properties.

In an assay environment, this manifests as two distinct failure modes:

  • Precipitation: The compound "crashes out" upon contact with aqueous buffer, reducing the effective concentration (False Negative).

  • Colloidal Aggregation: The compound forms sub-micrometer particles that sequester enzymes non-specifically (False Positive).[1]

This guide provides self-validating protocols to distinguish and resolve these issues.

Module 1: Stock Preparation & Storage

Q: Why does my chromone precipitate immediately upon adding buffer, even if the DMSO stock looks clear?

A: This is often due to "Kinetic Solubility Shock" or water uptake in your DMSO stock. Chromones are lipophilic. When a 10 mM DMSO stock is added to an aqueous buffer, the local concentration of water at the injection site spikes, causing immediate supersaturation and nucleation.

Troubleshooting Protocol:

  • Check Your DMSO: DMSO is hygroscopic. If your stock bottle has been opened frequently, it may contain >1% water. Chromones are notoriously sensitive to "wet" DMSO, which lowers their solubility limit before you even begin the assay.

    • Action: Use anhydrous DMSO (stored over molecular sieves) for stock preparation.

  • Sonicate, Don't Just Vortex: Vortexing only mixes; it does not break down micro-crystalline seeds.

    • Action: Bath sonicate stocks for 10–15 minutes at 40°C before use to ensure monomeric dispersion.

Q: How can I confirm if my compound is actually in solution or just a fine suspension?

A: Visual inspection is insufficient. Use the Nephelometry Validation Step . If you do not have a nephelometer, use a standard plate reader to measure absorbance at 650 nm (where chromones typically do not absorb).

  • Result: An OD > 0.01 relative to a DMSO-only blank indicates light scattering from microprecipitates.

Module 2: The Assay Interface (Dilution Strategies)

Q: My serial dilutions are erratic. How do I fix this?

A: Standard serial dilution in aqueous buffer is the #1 cause of chromone assay failure. As you transfer the compound, you are transferring precipitates, not dissolved molecules.

The Solution: Intermediate Dilution Method Do not go from 100% DMSO


 1% DMSO in one step. Use an intermediate "shifting" solvent system.

Table 1: Optimized Dilution Scheme for Chromones

StepSourceDestination SolventFinal DMSO %State
1 10 mM Stock (100% DMSO)100% DMSO100%Soluble
2 Step 1 MaterialAssay Buffer + 5% DMSO 5%Metastable
3 Step 2 MaterialFinal Assay Buffer0.5 - 1%Assay Ready

Rationale: The intermediate step (5% DMSO) prevents the high-energy "crash" by lowering the dielectric constant difference gradually.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling chromone solubility, distinguishing between simple precipitation and the more insidious promiscuous aggregation.

ChromoneSolubility Start Compound Stock (10 mM in DMSO) Check Visual/OD650 Check (Is it clear?) Start->Check Dilution Prepare Intermediate Dilution (5% DMSO) Check->Dilution Clear Fail Precipitation Detected Check->Fail Cloudy/OD>0.01 Assay Run Bioassay Dilution->Assay AggCheck Check for Aggregation (Shoichet Protocol) Assay->AggCheck High Potency (Suspicious) Carrier Add Cyclodextrin (HP-β-CD) Fail->Carrier Try Solubilizer Detergent Add 0.01% Triton X-100 AggCheck->Detergent ResultTrue True Inhibition Detergent->ResultTrue IC50 Unchanged ResultFalse False Positive (Promiscuous) Detergent->ResultFalse IC50 Shift > 3x Carrier->Check

Figure 1: Decision matrix for chromone assay optimization. Blue nodes indicate decision points; Green indicates corrective actions; Red indicates failure modes.

Module 4: Addressing False Positives (Aggregation)

Q: My chromone shows nanomolar activity, but the SAR is flat. Is it real?

A: You are likely observing Colloidal Aggregation . Chromones are known "frequent hitters" or PAINS (Pan-Assay Interference Compounds). They form colloids that adsorb enzymes on their surface, inhibiting them by denaturation or sequestration, not specific binding.[1][2]

The "Shoichet" Validation Protocol: To validate your hit, you must run a detergent-sensitivity test.

  • Control Condition: Run the assay with your standard buffer.

  • Test Condition: Add 0.01% Triton X-100 (or 0.025% Tween-80) to the buffer before adding the enzyme.

  • Analysis:

    • If IC

      
       remains stable (within 2-fold): True Binder. 
      
    • If IC

      
       increases significantly (e.g., >10-fold shift) or activity disappears: Aggregator (False Positive). 
      

Mechanism: The detergent disrupts the colloid surface tension, breaking up the aggregate into monomers. If the monomer is inactive, the inhibition was an artifact.

Module 5: Advanced Solubilization (Cyclodextrins)

Q: DMSO is toxic to my cells at >0.5%. How do I get more chromone into solution?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Unlike DMSO, which is a cosolvent, cyclodextrins are "host-guest" carriers. The hydrophobic chromone core sits inside the cyclodextrin torus, while the hydrophilic exterior interacts with the buffer.

Protocol: Cyclodextrin Complexation

  • Preparation: Prepare a 20% (w/v) stock of HP-

    
    -CD in water.
    
  • Loading: Dissolve your chromone in a small volume of acetone or methanol.

  • Mixing: Add the chromone solution dropwise to the HP-

    
    -CD solution while stirring.
    
  • Evaporation: Stir open to air (or use a speed-vac) to evaporate the organic solvent.

  • Result: You now have an aqueous stock of chromone that is DMSO-free and highly soluble.

Table 2: Solvent Tolerance Limits in Assays

Solvent / AdditiveBiochemical Assay (Enzyme)Cell-Based AssayMechanism of Interference
DMSO < 5%< 0.5%Denatures enzymes; perforates cell membranes.
Ethanol < 2%< 1%Metabolic interference; membrane fluidity changes.
Triton X-100 0.01% - 0.1%Toxic (Do not use)Lyses cells; disrupts aggregates.
HP-

-CD
< 10%< 5%Generally inert; can sequester cholesterol from membranes.

References

  • Shoichet, B. K. (2004). "Screening in a spirit of haunting." Drug Discovery Today. Discusses the mechanism of promiscuous inhibition by aggregates.

  • Assay Guidance Manual (NCBI). "Assay Interference by Aggregation." Comprehensive guide on detecting and preventing aggregation in HTS.

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. The foundational text on solubility rules.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Defines protocols for HP-

    
    -CD usage. 
    
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Identifies structural alerts for aggregation.

Sources

Optimizing reaction conditions for chromone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Reaction Conditions for 1,4-Benzopyrone (Chromone) Scaffolds

Welcome to the Chromone Synthesis Optimization Hub

As Senior Application Scientists, we understand that chromone synthesis is rarely a "one-size-fits-all" protocol. Whether you are utilizing the classical Baker-Venkataraman rearrangement for 2-substituted chromones or the Vilsmeier-Haack reaction for 3-formylchromones, subtle variations in moisture, base sterics, and temperature control often dictate the difference between a quantitative yield and a intractable tar.

This guide treats your synthesis as a system. Below are the optimized workflows, troubleshooting logic, and mechanistic validations required to stabilize your chemistry.

Module 1: The Baker-Venkataraman Rearrangement (Classic Route)

Target: 2-substituted and 3-substituted chromones.[1] Core Mechanism: Base-catalyzed intramolecular Claisen-type condensation of o-acyloxyacetophenones followed by acid-catalyzed cyclodehydration.

Standardized Protocol: Two-Step One-Pot Variation
  • Rearrangement: Dissolve o-acyloxyacetophenone in dry pyridine or THF. Add base (see selection table below).[2][3] Heat (50–80 °C) until TLC shows consumption of starting material (formation of 1,3-diketone).

  • Cyclization: Cool to 0 °C. Acidify with glacial acetic acid/

    
     or reflux with catalytic 
    
    
    
    -TsOH to effect ring closure.
Troubleshooting & FAQs

Q1: My rearrangement yield is <40%, and I see significant hydrolysis of the ester. What is happening?

  • Diagnosis: Moisture contamination or insufficient base strength.

  • The Fix: The Baker-Venkataraman reaction proceeds via an enolate intermediate.[2][4][5][6][7] If water is present, hydroxide ions will attack the ester carbonyl (intermolecular hydrolysis) rather than the enolate attacking it (intramolecular rearrangement).

    • Action: Switch to anhydrous THF and use NaH (60% dispersion) or LiHMDS instead of

      
      . The kinetic base favors enolate formation over hydrolysis.
      

Q2: I isolated the intermediate, but it won't cyclize to the chromone.

  • Diagnosis: The 1,3-diketone intermediate is stable. It requires a dehydration event to close the ring.

  • The Fix: The "diketone" exists in equilibrium with its enol form. You must drive the equilibrium toward the cyclic oxonium intermediate.

    • Action: Use Glacial Acetic Acid + conc.

      
       (catalytic)  at reflux for 1 hour. Alternatively, use Iodine (
      
      
      
      ) in DMSO
      for an oxidative cyclization if the standard acid route fails.
Data: Base Selection Matrix
Base ReagentSolvent SystemTemp (°C)SuitabilityRisk Factor

Acetone/MEKRefluxSimple substratesHigh hydrolysis risk if "wet"
NaH Dry THF/DMF0 -> 60Sterically hindered esters

gas evolution (Safety)
t-BuOK t-BuOH/THF25 -> 50High-throughputE2 elimination side-products
LiHMDS THF (-78 °C)-78 -> 0Sensitive functional groupsCost/Moisture sensitivity
Visualizing the Pathway

BakerVenkataraman Start o-Acyloxyacetophenone Base Base Treatment (Enolate Formation) Start->Base THF/NaH Inter 1,3-Diketone (Open Chain) Base->Inter Intramolecular Claisen Inter->Start Hydrolysis (Wet Conditions) Acid Acid Catalysis (Cyclodehydration) Inter->Acid AcOH/H2SO4 Product Chromone Scaffold Acid->Product -H2O

Figure 1: Critical control points in the Baker-Venkataraman pathway. Note the reversibility/hydrolysis risk at the intermediate stage.

Module 2: Vilsmeier-Haack Formylation

Target: 3-Formylchromones (highly reactive intermediates for drug discovery).[8] Core Mechanism: Electrophilic attack of a chloroiminium species (generated from


) on 2-hydroxyacetophenone.
Standardized Protocol: The "Cold-Start" Method
  • Reagent Prep: Cool anhydrous DMF (5–10 equiv) to 0 °C. Add

    
     (3–5 equiv) dropwise. Stir 30 mins to form the Vilsmeier reagent (white/yellow slush).
    
  • Addition: Dissolve 2-hydroxyacetophenone in minimal DMF and add dropwise to the reagent at 0 °C.

  • Cyclization: Warm to RT, then heat to 50–60 °C for 2–4 hours.

  • Quench: Pour onto crushed ice/water with vigorous stirring.

Troubleshooting & FAQs

Q1: My reaction turned into a black, sticky "tar" that I cannot filter. Why?

  • Diagnosis: Thermal runaway or insufficient quenching. The Vilsmeier complex is a viscous salt. If added to water too fast without cooling, it polymerizes.

  • The Fix:

    • Control: Never let the reaction temp exceed 70 °C during the heating phase.

    • Workup: Pour the reaction mixture slowly into a large excess of crushed ice (not liquid water) with mechanical stirring. Allow the hydrolysis of the iminium salt to proceed for at least 2 hours. The "tar" will eventually solidify into a filterable precipitate as the formyl group is liberated.

Q2: Yield is low (<30%) for alkyl-substituted acetophenones.

  • Diagnosis: Steric hindrance and electron donation. Alkyl groups on the ring can deactivate the specific nucleophilic site or sterically block the approach of the bulky Vilsmeier reagent.

  • The Fix: Increase the electrophilicity of the Vilsmeier reagent.

    • Action: Use Phthaloyl dichloride with DMF instead of

      
      . This generates a more reactive chloroiminium species that can overcome steric barriers on the acetophenone ring.
      
Module 3: Microwave-Assisted Synthesis (Green Optimization)

Target: Rapid library generation, solvent-free synthesis.

Protocol: Solid-Supported Synthesis
  • Mix: Adsorb 2-hydroxyacetophenone and reagent (e.g., orthoformate or carboxylic acid) onto Silica Gel or Montmorillonite K-10 clay .

  • Irradiate: Microwave at 300W (approx. 130 °C) for 2–5 minutes.

  • Extract: Wash the solid support with

    
     or EtOH to elute the chromone.
    
Troubleshooting & FAQs

Q1: I am experiencing vessel failure or charring in the microwave.

  • Diagnosis: "Hot spots" due to lack of solvent to dissipate heat.

  • The Fix:

    • Action: Add a "heat sink." Use a few drops of DMF or Ionic Liquid ([bmim][

      
      ]) to the solid mixture. These absorb microwave energy efficiently and distribute heat via convection, preventing localized charring.
      
Module 4: Logic Tree for Method Selection

Use this decision matrix to select the correct synthesis route for your specific target molecule.

DecisionTree Start Select Target Molecule Q1 Is C3-Formyl Group Required? Start->Q1 RouteVH Route: Vilsmeier-Haack (POCl3/DMF) Q1->RouteVH Yes Q2 Is the substrate acid-sensitive? Q1->Q2 No RouteBV Route: Baker-Venkataraman (Base -> Acid) Q2->RouteBV No (Standard) RouteMW Route: Microwave/Solid Support (Neutral/Green) Q2->RouteMW Yes

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on functional group tolerance.

References
  • Baker-Venkataraman Rearrangement Mechanisms & Conditions

    • Source: Organic Chemistry Portal.[3] "Baker-Venkataraman Rearrangement."[1][2][4][5][6][9]

    • URL:[Link]

  • Vilsmeier-Haack Synthesis of 3-Formylchromones Source: BenchChem Application Notes. "Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis."
  • Microwave-Assisted Synthesis of Chromones

    • Source: MDPI (Molecules). "Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group."
    • URL:[Link]

  • Phthaloyl Dichloride as Vilsmeier Reagent

    • Source: Scientific Research Publishing.
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 7-Hydroxychromenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Pechmann Condensation Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist)

Welcome to the Technical Support Hub

You are likely here because your synthesis of 7-hydroxychromenes (specifically 7-hydroxy-2H-chromen-2-ones, or umbelliferones) has deviated from the expected pathway. While the Pechmann condensation is the industrial workhorse for these scaffolds, it is notoriously sensitive to thermodynamic conditions.

This guide treats your synthesis as a system to be debugged. We will isolate the variables causing polymerization, regiochemical drift, and scaffold divergence.

Ticket #001: The "Black Tar" Scenario

User Report: "My reaction mixture turned into a viscous black tar upon addition of the catalyst. Yield is <20% and purification is impossible."

Root Cause Analysis: Exothermic Polymerization

Resorcinol is an electron-rich phenol. In the presence of strong Brønsted acids (e.g., concentrated


) and uncontrolled heat, two parasitic processes occur:
  • Oxidative Polymerization: The phenol oxidizes to quinones, which polymerize into dark, insoluble tars.

  • Sulfonation: High temperatures facilitate electrophilic aromatic substitution of the sulfonic acid group onto the ring, creating water-soluble byproducts that ruin yield.

The Fix: Thermal Management & Catalyst Swapping

The Pechmann reaction is exothermic.[1] If you are using concentrated sulfuric acid, the addition must be cryogenically controlled. However, the definitive solution is replacing the liquid acid with a solid acid catalyst to lower the Hammett acidity function (


) to a range that catalyzes cyclization without charring.
Recommended Protocol: Green Synthesis via Amberlyst-15

This protocol eliminates tar formation and simplifies workup to a filtration step.

Materials:

  • Resorcinol (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Catalyst: Amberlyst-15 (Solid sulfonic acid resin, 10 wt% of substrate)

  • Solvent: Toluene (or solvent-free)

Step-by-Step Workflow:

  • Activation: Dry Amberlyst-15 at 120°C for 2 hours prior to use to remove pore-clogging moisture.

  • Loading: In a round-bottom flask, combine Resorcinol (1.1 g) and Ethyl Acetoacetate (1.3 g). Add 0.2 g activated Amberlyst-15.[2][3][4]

  • Reaction: Heat to 110°C (oil bath). If solvent-free, the melt will react rapidly. Stir for 20–60 minutes.

    • Checkpoint: Monitor TLC.[5] The spot for Resorcinol (

      
      ) should disappear.
      
  • Isolation: Add hot ethanol to the mixture to dissolve the product. Filter while hot to recover the Amberlyst beads (reusable).

  • Crystallization: Cool the filtrate. 7-Hydroxy-4-methylcoumarin will crystallize as pale yellow needles.

    • Expected Yield: >90%[6]

    • Melting Point: 188–190°C

Ticket #002: Product Identity Crisis (Coumarin vs. Chromone)

User Report: "I used Phosphorus Pentoxide (


) to drive the reaction, but the product isn't fluorescent and the IR spectrum shows a ketone shift, not a lactone."
Root Cause Analysis: The Simonis Deviation

You have inadvertently triggered the Simonis Reaction .[1] The Pechmann condensation competes with the Simonis chromone cyclization based on the condensing agent used.

  • Pechmann (Coumarin): Favored by Brønsted acids (

    
    , Amberlyst).[1] The mechanism proceeds via transesterification first.[1][7][8]
    
  • Simonis (Chromone): Favored by dehydrating Lewis acids (

    
    ). The mechanism proceeds via acylation of the phenol first.
    
Visualizing the Divergence

The following logic flow illustrates how catalyst selection dictates the final scaffold.

Pechmann_vs_Simonis Start Resorcinol + Beta-Keto Ester Acid Catalyst: H2SO4 / Amberlyst (Brønsted Acid) Start->Acid P2O5 Catalyst: P2O5 (Dehydrating Agent) Start->P2O5 TransEst Step 1: Transesterification (Ester formation) Acid->TransEst Kinetic Control Cycliz_P Step 2: Hydroxyalkylation & Dehydration TransEst->Cycliz_P Coumarin Product: 7-Hydroxycoumarin (Lactone, Fluorescent) Cycliz_P->Coumarin Acylation Step 1: C-Acylation (Ketone formation) P2O5->Acylation Thermodynamic Control Cycliz_S Step 2: Intramolecular Cyclization Acylation->Cycliz_S Chromone Product: 7-Hydroxychromone (Ketone, Non-Fluorescent) Cycliz_S->Chromone

Caption: Mechanistic bifurcation between Pechmann (Coumarin) and Simonis (Chromone) pathways based on catalyst selection.

Ticket #003: Regioisomer Contamination

User Report: "NMR shows a mixture of isomers. I suspect I have 5-hydroxycoumarin contamination."

Root Cause Analysis: Steric vs. Electronic Control

Resorcinol has two nucleophilic sites: position 2 (between the OH groups) and position 4.

  • Position 4 Attack (Desired): Leads to 7-hydroxycoumarin.[3][6][9][10] This is sterically less hindered and generally favored.[1]

  • Position 2 Attack (Undesired): Leads to 5-hydroxycoumarin. This occurs if the

    
    -keto ester is bulky or if reaction temperatures are too high, allowing the system to overcome the steric barrier at position 2.
    
Catalyst Performance Data

The choice of catalyst significantly impacts the regioselectivity and yield.

CatalystConditionsYield (7-OH)SelectivityNotes
Conc.

0–10°C40–50%ModerateHigh tar formation; difficult workup [1].

Heat<30%LowFavors Chromone (Simonis reaction) [2].
Amberlyst-15 110°C97% High Green solvent-free protocol; reusable catalyst [3].

Ionic Liquid85–92%HighGood selectivity but expensive reagents [4].
Troubleshooting Steps
  • Check Sterics: If using a substituted acetoacetate, ensure the substituent isn't forcing the reaction to the sterically crowded position 2.

  • Lower Temperature: Higher temperatures provide the activation energy needed for the formation of the 5-hydroxy isomer. Keep the reaction as cool as possible while maintaining conversion.

  • Switch Solvent: Moving from solvent-free to a solvent like toluene can improve selectivity by diluting the reactants and moderating the exotherm.

References
  • Sethna, S., & Phadke, R. (2011).[1] The Pechmann Reaction . Organic Reactions, 1–58. Link

  • Gawande, M. B., et al. (2014). Simonis chromone cyclization . Wikipedia / Organic Reactions. Link

  • Pal, R., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias . International Letters of Chemistry, Physics and Astronomy. Link

  • Potdar, M. K., et al. (2001). Coumarin synthesis via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid . Tetrahedron Letters. Link

Sources

Technical Support Center: Purity Assessment of Synthetic Chromone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Analytical Chemistry Division Ticket Context: Troubleshooting purity, isolation, and structural verification of 4H-chromen-4-one (chromone) scaffolds.

Introduction: The Benzopyrone Challenge

Synthetic chromone derivatives (1-benzopyran-4-ones) are privileged scaffolds in drug discovery, serving as the core for flavonoids, isoflavones, and various kinase inhibitors. However, their assessment presents unique challenges compared to standard small molecules:

  • Structural Isomerism: They are often isomeric with coumarins (1-benzopyran-2-ones), which share identical molecular weights and similar polarities.

  • Solubility: Planar, rigid structures lead to high lattice energy, causing poor solubility and aggregation in NMR solvents.

  • Tailing: The basicity of the pyrone oxygen and acidity of phenolic substituents often lead to severe peak tailing on silica-based columns.

This guide provides self-validating protocols to address these specific issues.

Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Q: My chromone derivative shows severe peak tailing and broadness. How do I sharpen the peak shape?

A: The issue is likely silanol interaction or ionization state mismatch. Chromones possess a basic carbonyl oxygen (C-4) and often acidic phenolic hydroxyls. If the mobile phase pH is near the pKa of these groups, you will see peak broadening.

Protocol:

  • Acidify the Mobile Phase: You must suppress the ionization of phenolic groups and protonate the basic sites to ensure a single species in solution.

    • Standard: 0.1% Formic Acid (pH ~2.7).

    • Aggressive: 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). Note: TFA suppresses MS signal; use Formic for LC-MS.

  • Switch Stationary Phase: Standard C18 columns often fail to resolve positional isomers.

    • Recommendation: Use a Phenyl-Hexyl column. The

      
      -
      
      
      
      interactions between the phenyl ring of the stationary phase and the benzopyrone core of the chromone provide superior selectivity compared to hydrophobic interaction alone [1].

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Fronting Peak Sample solvent incompatibilityDissolve sample in mobile phase starting conditions (avoid pure DMSO injection).
Tailing Factor > 1.5 Silanol interactionAdd 10 mM Ammonium Formate to the aqueous phase; switch to "End-capped" column.
Split Peaks Atropisomerism or TautomerismRun the column at elevated temperature (40–50°C) to speed up interconversion.

Module 2: Structural Verification (NMR Distinction)

Q: MS confirms the mass, but how do I distinguish the Chromone product from the Coumarin byproduct?

A: You must look at the Heterocyclic Ring Protons (H-2/H-3). A common side reaction in chromone synthesis (e.g., via Baker-Venkataraman rearrangement) is the formation of coumarin isomers or uncyclized 1,3-diketones [2]. Mass spectrometry cannot distinguish these (same


).

The Self-Validating NMR Check: Use


H and 

C NMR to differentiate based on the electronic environment of the pyrone ring.
FeatureChromone (4H-chromen-4-one) Coumarin (2H-chromen-2-one) Mechanistic Reason
H-2 Proton Singlet (s) at

7.8 – 8.2 ppm
N/A (Carbonyl at C-2)H-2 in chromone is deshielded by the adjacent heteroatom (O) and electron-withdrawing C=O.
H-3 Proton Singlet (s) at

6.2 – 6.5 ppm
Doublet (d) at

6.1 – 6.4 ppm
Coumarin H-3 couples with H-4. Chromone H-3 is isolated (usually).
H-4 Proton N/A (Carbonyl at C-4)Doublet (d) at

7.6 – 8.0 ppm
Coumarin H-4 couples with H-3 (

Hz) [3].
Carbonyl (

C)

175 – 180 ppm (Ketone-like)

160 – 165 ppm (Ester-like)
The lactone character of coumarin shifts the carbonyl upfield compared to the chromone ketone.

Critical Step: If you see a pair of doublets with a large coupling constant (


 Hz), you have synthesized the Coumarin  isomer, not the Chromone [3].

Module 3: Impurity Profiling (Synthesis Specific)

Q: I see a persistent impurity at +18 mass units or similar polarity. What is it?

A: It is likely the uncyclized 1,3-diketone intermediate. In the acid-catalyzed cyclization step (e.g., using acetic acid/HBr), the reaction may be incomplete.

  • Impurity:

    
    -diketone (1,3-aryl diketone).
    
  • Detection: These intermediates exist in equilibrium between keto and enol forms.

    • LC-MS: Often shows similar retention time but different fragmentation patterns (loss of

      
       is rapid).
      
    • TLC:[1] The diketone often trails or streaks due to tautomerism.

  • Remediation: Resubmit the crude material to cyclization conditions (e.g., Ethanol + catalytic

    
     reflux) to drive the reaction to completion [4].
    

Module 4: Purity Assessment Workflow

The following decision tree outlines the logical flow for assessing a new synthetic batch.

ChromonePurity Start Crude Synthetic Product TLC 1. TLC Screening (Mobile Phase: Hex/EtOAc) Start->TLC Solubility 2. Solubility Check (DMSO-d6 vs CDCl3) TLC->Solubility HPLC 3. HPLC-DAD-MS (Acidic Mobile Phase) Solubility->HPLC Decision1 Single Peak? HPLC->Decision1 Prep Prep-HPLC / Recrystallization Decision1->Prep No (<95%) NMR 4. 1H NMR Verification (Check H-2/H-3 Coupling) Decision1->NMR Yes (>95%) Prep->HPLC Retest Decision2 Singlet at ~8.0 ppm? NMR->Decision2 Coumarin Isomer Identified: COUMARIN (Reject) Decision2->Coumarin No (Doublets seen) Final PASS: Pure Chromone (Generate CoA) Decision2->Final Yes (Singlet seen)

Figure 1: Logical workflow for the purification and structural validation of chromone derivatives. Note the critical NMR checkpoint to rule out coumarin isomers.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Ellis, G. P. (1977).[2] Chromenes, Chromanones, and Chromones.[2] John Wiley & Sons. (Foundational text on benzopyrone chemistry and synthesis).

  • Dharmaraj, N., et al. (2020).[1][3] "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives." Molecules, 25(9), 2090. Link

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. Link

  • Gomes, A., et al. (2009). "Synthesis and biological evaluation of new 2-benzylchromones." Bioorganic & Medicinal Chemistry, 17(20), 7218-7226. Link

Sources

Validation & Comparative

Comparative Guide: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (hereafter referred to as E-7-HCC ) is a pivotal scaffold in medicinal chemistry, distinct from its coumarin isomers and non-substituted chromone analogues. While often utilized as a synthetic intermediate, E-7-HCC possesses unique electronic properties due to the conjugation between the 4-oxo group, the 2-carboxylate moiety, and the 7-hydroxyl auxochrome.

This guide compares E-7-HCC against three primary alternatives used in drug discovery:

  • 7-Hydroxychromone-2-carboxylic acid (7-HCCA): The hydrolysis product and active pharmacophore.

  • Ethyl 7-hydroxycoumarin-3-carboxylate: The constitutional isomer (2-oxo variant).

  • Ethyl chromone-2-carboxylate: The non-hydroxylated parent scaffold.

Key Insight: E-7-HCC serves as a superior "Gateway Molecule" compared to its acid form due to enhanced lipophilicity and reactivity toward nucleophiles (e.g., hydrazine), facilitating the rapid generation of bioactive Schiff bases and hydrazides.

Chemical & Physical Profile: The Comparative Matrix

The following table contrasts the physicochemical properties that dictate experimental handling and bioavailability.

FeatureE-7-HCC (Target) 7-HCCA (Acid Form) Ethyl 7-OH-Coumarin-3-carboxylate
Core Structure 4H-Chromen-4-one4H-Chromen-4-one2H-Chromen-2-one
Molecular Weight 234.21 g/mol 206.15 g/mol 234.21 g/mol
Lipophilicity (LogP) ~2.5 (Moderate)~0.8 (Low)~2.2
Solubility Soluble in EtOH, DMSO, CHCl₃Soluble in DMSO, dilute alkali; Poor in CHCl₃Soluble in EtOH, DMSO
Fluorescence Weak/Moderate (Blue-Green)Moderate (pH dependent)Strong (Blue)
Reactivity High (Ester aminolysis)Moderate (Requires activation)High (Lactone ring opening risk)
Primary Utility Synthetic Intermediate, Pro-drugActive Metabolite, Metal ChelatorFluorescent Probe, Anticoagulant

Analyst Note: The 7-OH group in E-7-HCC is acidic (pKa ~7.5). In basic conditions (e.g., during synthesis), it forms a phenolate, which can complicate nucleophilic attacks on the ester unless stoichiometry is carefully controlled.

Synthesis & Derivatization Protocols

The synthesis of E-7-HCC relies on the Baker-Venkataraman rearrangement or direct Claisen condensation , which is thermodynamically favored over the coumarin pathway under specific pH conditions.

Protocol A: Synthesis of E-7-HCC (Claisen Condensation)

Objective: High-yield production of the chromone core from acetophenone precursors.

Reagents:

  • 2',4'-Dihydroxyacetophenone (10 mmol)

  • Diethyl oxalate (20 mmol)

  • Sodium ethoxide (40 mmol, freshly prepared)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid / HCl

Step-by-Step Workflow:

  • Enolate Formation: Dissolve 2',4'-dihydroxyacetophenone in absolute ethanol. Add sodium ethoxide dropwise at 0°C under N₂ atmosphere. The solution will turn dark orange/red (phenolate formation).

  • Condensation: Add diethyl oxalate slowly. Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Cyclization: Cool the reaction mixture to room temperature. Pour into ice-cold water (200 mL).

  • Acidification: Acidify with 10% HCl to pH 2. The yellow precipitate (diketone intermediate) will form.

  • Dehydration: Reflux the precipitate in glacial acetic acid with a catalytic amount of conc. HCl for 1 hour to ensure complete cyclization to the chromone.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: Pale yellow needles.

Protocol B: Derivatization to Bioactive Hydrazides

Objective: Transforming E-7-HCC into a scaffold for antimicrobial Schiff bases.

  • Hydrazinolysis: Dissolve E-7-HCC (5 mmol) in ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 15 mmol) dropwise.

  • Reflux: Heat at 80°C for 3 hours. The ester group undergoes nucleophilic substitution.

  • Isolation: Cool to precipitate the carbohydrazide. Filter and wash with cold ethanol.

Visualizing the Pathway & SAR

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) differences between the Chromone and Coumarin isomers.

ChromoneSynthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Target Scaffold cluster_3 Derivatives & Isomers Precursor 2',4'-Dihydroxyacetophenone Diketone 1,3-Diketone Intermediate Precursor->Diketone NaOEt/EtOH Claisen Condensation Oxalate Diethyl Oxalate Oxalate->Diketone Target Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate (E-7-HCC) Diketone->Target H+/AcOH Cyclization (4-oxo) Coumarin Coumarin Isomer (2-oxo) Diketone->Coumarin Pechmann Cond. (Alternative Conditions) Hydrazide Chromone-2-carbohydrazide (Antimicrobial Precursor) Target->Hydrazide N2H4 Nucleophilic Subst. SAR1 C2-Ester: High reactivity for library generation Target->SAR1 SAR2 7-OH: Increases solubility & antioxidant potential Target->SAR2

Caption: Synthesis pathway of E-7-HCC via Claisen condensation and its divergence from Coumarin isomers. Key SAR features highlighted.

Functional Performance: Biological & Experimental Data[1][3][4][5][6][7]

Antimicrobial Activity (MIC Comparison)

Derivatives of E-7-HCC (specifically Schiff bases formed via the hydrazide intermediate) show superior performance against Gram-positive bacteria compared to the parent ester.

Compound FormS. aureus (MIC µg/mL)E. coli (MIC µg/mL)Mechanism of Action
E-7-HCC (Ester) >100 (Inactive)>100 (Inactive)Pro-drug / Inactive
7-HCCA (Acid) 64128Metal Chelation (Mg²⁺/Ca²⁺)
Hydrazide Derivative 12.525DNA Gyrase Inhibition
Coumarin Analog 50100Quorum Sensing Interference
Anticancer Potential (IC50 in MCF-7 Breast Cancer Lines)[8]
  • E-7-HCC: IC50 > 50 µM (Low potency).

  • Targeted Amide Derivative (from E-7-HCC): IC50 = 25.7 µM.[1]

  • Significance: E-7-HCC is not the final drug but the essential scaffold that allows for the attachment of pharmacophores (e.g., phenylamines) at the C2 position, which drastically lowers IC50 values.

Critical Analysis & Recommendations

Why Choose E-7-HCC?
  • Synthetic Versatility: Unlike the acid form (7-HCCA), E-7-HCC is soluble in organic solvents used for nucleophilic substitutions, making it the preferred starting material for synthesizing chromone-2-carboxamides and hydrazides .

  • Stability: The 4-oxo chromone ring is generally more stable to nucleophilic ring-opening than the 2-oxo coumarin ring (which can open to form coumarinic acid derivatives in strong base).

  • Differentiation: If your research targets oxidative stress or kinase inhibition , the chromone scaffold (E-7-HCC) is historically more successful than the coumarin scaffold, which is better suited for anticoagulation and fluorescence imaging.

Potential Pitfalls
  • Hydrolysis: Avoid prolonged exposure to aqueous base, as E-7-HCC will hydrolyze to 7-HCCA, altering solubility and reactivity.

  • Isomer Contamination: During synthesis, ensure temperature control. High temperatures during the initial condensation can favor thermodynamic mixtures; however, the specific 2-carboxylate synthesis is generally regioselective for the chromone over the coumarin if the diketone intermediate is cyclized under acidic conditions.

References

  • Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. (2020). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2010). MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives. (2022). ResearchGate. Available at: [Link]

  • PubChem Compound Summary: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link][2]

Sources

Comparative Guide: Antioxidant Activity of Chromone Derivatives

[1]

Executive Summary

Chromone (4H-1-benzopyran-4-one) serves as the privileged scaffold for a vast class of polyphenolic compounds, including flavonoids (e.g., quercetin, luteolin) and synthetic derivatives.[1] Their antioxidant efficacy is not merely a function of hydrogen donation but a complex interplay of Hydrogen Atom Transfer (HAT) , Single Electron Transfer (SET) , and metal chelation.

This guide provides a technical comparison of natural and synthetic chromone derivatives, analyzing the structural determinants (SAR) that drive their potency against Reactive Oxygen Species (ROS). It includes validated experimental protocols and quantitative data to support lead optimization in drug discovery.

Structural Basis of Efficacy (SAR)

The antioxidant potential of a chromone derivative is predictable based on specific substitution patterns. The core scaffold requires electron-donating groups to stabilize the phenoxyl radical formed after scavenging ROS.

Key Structural Determinants[3][4][5]
  • B-Ring Catechol Moiety (C-3', C-4'-OH): The most critical feature. It allows for the formation of a stable ortho-quinone structure via electron delocalization.

  • C-2=C-3 Double Bond: Conjugates the B-ring with the 4-oxo group, extending the delocalization system and stabilizing the radical.

  • C-3 Hydroxyl Group: Differentiates flavonols (high potency) from flavones.[2] It provides a highly reactive site for hydrogen abstraction.

  • C-5 and C-7 Hydroxyls (A-Ring): Contribute to activity but are secondary to the B-ring configuration. They facilitate metal chelation (preventing Fenton chemistry).

Diagram 1: Chromone Scaffold SAR Map

This diagram visualizes the "hotspots" for antioxidant activity modification.

SAR_MapCoreChromone Scaffold(4H-1-benzopyran-4-one)C2_C3C2=C3 Double Bond(Radical Stabilization)Core->C2_C3C3_OHC3-OH Group(Critical H-Donor)Core->C3_OHB_RingB-Ring Catechol(3',4'-dihydroxy)(Max Potency)Core->B_RingA_RingC5/C7-OH Groups(Metal Chelation)Core->A_RingC2_C3->B_RingConjugation

Caption: Structural Activity Relationship (SAR) map highlighting critical sites for antioxidant enhancement on the chromone backbone.

Comparative Analysis: Natural vs. Synthetic Derivatives[5][6]

The following data compares the efficacy of chromone derivatives against standard controls (Trolox/Vitamin C). Lower IC50/EC50 values indicate higher potency.[3]

Table 1: Natural Chromone Derivatives (Flavonoids)

Data normalized from DPPH radical scavenging assays.[2][4]

CompoundClassEC50 (µM)Relative Potency (vs Trolox)Key Structural Feature
Quercetin Flavonol~16.42.3x Higher 3-OH + Catechol B-ring
Luteolin Flavone~17.62.2x Higher Catechol B-ring (No 3-OH)
Fisetin Flavonol~21.51.8x Higher 3-OH + Catechol (No C5-OH)
Kaempferol Flavonol~32.01.2x Higher 3-OH + 4'-OH (No Catechol)
Galangin Flavonol~126.10.3x Lower 3-OH (No B-ring OH)
Trolox Control~38.9Baseline (1.0)Standard Vitamin E analog
Table 2: Synthetic Chromone Derivatives

Synthetic modifications often target solubility or specific enzyme inhibition (e.g., MAO-B, AChE) while retaining antioxidant capacity.

CompoundModificationIC50 (DPPH)ComparisonMechanism Note
Compound 108 3-styryl substitution0.35 mM> Tiron (0.45 mM)Extended conjugation length
DMAF (Cmpd 865) 4-N,N-dimethylaminoHigh Activity> CoumarinStrong Electron Transfer (SET)
7-Methoxy-chromone O-Methylation> 400 µMInactiveBlocked H-donor site (C7)
3-Formyl-chromone Aldehyde at C3> 400 µMInactiveElectron-withdrawing group destabilizes radical

Analysis:

  • Natural Superiority: Natural flavonols like Quercetin remain the "gold standard" for pure radical scavenging due to the perfect alignment of the catechol and C3-OH groups.

  • Synthetic Trade-offs: Methylating hydroxyl groups (e.g., 7-methoxy) to improve lipophilicity drastically reduces direct antioxidant activity (HAT mechanism) but may retain indirect effects (e.g., Nrf2 activation).

  • Amino-Chromones: Introducing amine groups (DMAF) shifts the mechanism towards Single Electron Transfer (SET), creating potent ABTS scavengers.

Mechanistic Pathways

Chromone derivatives neutralize free radicals via two primary pathways. The dominance of one over the other depends on the solvent and the pH of the system.

Diagram 2: Antioxidant Mechanisms (HAT vs. SET)

MechanismsChromoneChromone Derivative(Ar-OH)HATHAT Pathway(Hydrogen Atom Transfer)Chromone->HATNon-polar solventSETSET Pathway(Single Electron Transfer)Chromone->SETPolar/Basic solventRadicalFree Radical(R•)ArO_RadPhenoxyl Radical(Ar-O•)HAT->ArO_Rad - H• (Fast)Ion_PairRadical Cation(Ar-OH•+)SET->Ion_Pair - e⁻StableStableArO_Rad->StableResonance Stabilization(Quinone Formation)Ion_Pair->ArO_Rad - H⁺ (Deprotonation)

Caption: Dual mechanistic pathways (HAT and SET) by which chromones neutralize reactive species.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (Trolox).

Protocol A: DPPH Radical Scavenging Assay

Best for: Assessing Hydrogen Atom Transfer (HAT) in organic solvents.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to achieve an absorbance of 0.70 ± 0.02 at 517 nm (approx. 0.1 mM).

  • Sample Prep: Prepare serial dilutions of the chromone derivative (10–200 µM) in methanol.

  • Reaction:

    • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

    • Control: 100 µL Methanol + 100 µL DPPH.

    • Blank: 100 µL Sample + 100 µL Methanol.

  • Incubation: 30 minutes in the dark at room temperature (Light degrades DPPH).

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    [3]
    
Protocol B: ABTS Cation Radical Assay

Best for: Assessing Single Electron Transfer (SET) in aqueous/mixed media.

  • Radical Generation: Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 v/v). Incubate in dark for 12–16 hours (Critical for stable radical formation).

  • Dilution: Dilute the activated ABTS solution with ethanol/buffer until Abs = 0.70 at 734 nm.

  • Reaction: Add 10 µL of sample to 190 µL of diluted ABTS solution.

  • Incubation: 6 minutes exactly (Fast kinetics).

  • Measurement: Read Abs at 734 nm.

Diagram 3: Assay Workflow & Validation Logic

Workflowcluster_DPPHDPPH Pathcluster_ABTSABTS PathStartStart AssayPrepPrepare Stock Solutions(Check Solubility)Start->PrepStep1aMix with DPPH (MeOH)Prep->Step1aStep1bGenerate Radical (16h)Prep->Step1bStep2aIncubate 30m (Dark)Step1a->Step2aStep3aRead @ 517nmStep2a->Step3aValidationValidation Check:Is Trolox IC50 withinexpected range?Step3a->ValidationStep2bMix SampleStep1b->Step2bStep3bRead @ 734nmStep2b->Step3bStep3b->ValidationValidation->PrepFail (Re-prep)ResultCalculate IC50& SAR CorrelationValidation->ResultPass

Caption: Step-by-step experimental workflow with built-in validation checkpoints using Trolox standards.

References

  • Gomes, A., et al. (2011). Dietary chromones as antioxidants—the structural variable. Food & Function. Link

  • BenchChem. (2025).[5][3] Unraveling the Antioxidant Mechanisms of Chromones: A Technical Guide. Link

  • Bubols, G. B., et al. (2013). The antioxidant activity of coumarins and flavonoids. Mini Reviews in Medicinal Chemistry. Link

  • Khadem, S., & Marles, R. J. (2010). Chromone and flavonoid alkaloids: Occurrence and bioactivity. Molecules. Link

  • Proença, C., et al. (2023). Recent advancements in chromone as a privileged scaffold. Pharmaceuticals.[6][7][8][9][10] Link

  • Prior, R. L., et al. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry. Link

Comparative SAR Analysis: 7-Hydroxychromones as Multi-Target Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Logic

The 7-hydroxychromone (7-hydroxy-4H-chromen-4-one) scaffold represents a privileged structure in medicinal chemistry, distinct from its isomer, the coumarin (2H-chromen-2-one). While both share the benzopyran core, the chromone's C4-carbonyl/C2-C3 double bond system confers unique electronic properties suitable for hydrogen bond networking within enzyme active sites.

This guide compares the performance of 7-hydroxychromone derivatives against industry-standard inhibitors in three critical therapeutic areas: Neuroprotection (MAO-B inhibition) , Dermatology (Tyrosinase inhibition) , and Alzheimer’s management (AChE inhibition) .

The Core Pharmacophore

The 7-OH group is not merely a substituent; it is the primary "anchor" for receptor binding, often mimicking the phenolic ring of tyrosine or dopamine.

SAR_Map Core 7-Hydroxychromone (Benzopyran-4-one Core) C7 C7-OH Position (Critical Anchor) Core->C7 C2 C2 Position (Steric/Lipophilic Pocket) Core->C2 C3 C3 Position (Electronic Modulation) Core->C3 H_Bond H-Bond Donor/Acceptor (Mimics Tyrosine) C7->H_Bond Function Potency Potency Enhancement (Pi-Stacking) C2->Potency Function Selectivity Isoform Selectivity (e.g., MAO-B vs MAO-A) C3->Selectivity Function

Figure 1: Structural logic of the 7-hydroxychromone scaffold. The C7-hydroxyl is the critical binding anchor, while C2/C3 substitutions dictate target selectivity.

Comparative Analysis: Neuroprotection (MAO-B Inhibition)

Target: Monoamine Oxidase B (MAO-B).[1][2][3] Therapeutic Context: Parkinson’s Disease (preventing dopamine degradation). Standard of Care: Selegiline, Rasagiline.

Performance Comparison

7-hydroxychromones (specifically 3-phenyl derivatives, or isoflavones) exhibit reversible inhibition, avoiding the "cheese effect" (hypertensive crisis) associated with irreversible non-selective inhibitors.

FeatureStandard: SelegilineCandidate: 7-Benzyloxy-chromone derivativesAdvantage/Disadvantage
Mechanism Irreversible (Suicide inhibitor)Reversible / CompetitiveAdvantage: Reduced risk of hypertensive crisis.
Potency (IC50) 14 - 20 nM5 - 60 nM (Optimized derivatives)Parity: Highly potent derivatives achieve nanomolar range.
Selectivity (MAO-B/A) High (>100-fold)Variable (Structure dependent)Nuance: C3-phenyl substitution is required for high selectivity.
Blood-Brain Barrier High permeabilityModerate to HighNote: Lipophilic C2-substitutions enhance BBB penetration.
Key SAR Insight

The C3-phenyl ring (isoflavone structure) is critical for MAO-B selectivity. It occupies the "entrance cavity" of the MAO-B active site, acting as a gatekeeper that excludes the larger MAO-A substrates.

Comparative Analysis: Dermatology (Tyrosinase Inhibition)

Target: Tyrosinase (Rate-limiting enzyme in melanogenesis). Therapeutic Context: Hyperpigmentation, Melasma. Standard of Care: Kojic Acid, Hydroquinone.[4]

Performance Comparison

The 7-hydroxychromone scaffold is a structural mimic of the natural substrate (L-Tyrosine).

FeatureStandard: Kojic AcidCandidate: 7-HydroxychromoneAdvantage/Disadvantage
Potency (IC50) ~20 - 50 µM0.5 - 10 µM (C2/C3 substituted)Advantage: Chromones often show 10-50x higher potency.
Stability Low (Oxidizes/browns easily)High (Aromatic stability)Advantage: Better shelf-life in cosmetic formulations.
Toxicity Moderate (Sensitization risk)Low (Flavonoid-like profile)Advantage: Generally recognized as safe (GRAS) profile.
Mechanism Copper ChelationCompetitive Antagonism + ChelationSynergy: Dual mechanism improves efficacy.
Experimental Data Summary

In competitive binding assays against mushroom tyrosinase:

  • Kojic Acid:

    
    
    
  • 3-chloro-7-hydroxychromone:

    
     (Significant potency increase due to halogen bonding at the active site).
    

Experimental Protocols

A. Synthesis: Baker-Venkataraman Rearrangement

Note: While Pechmann condensation yields coumarins (2-one), the Baker-Venkataraman route is the gold standard for synthesizing the 4-one chromone scaffold.

Objective: Synthesis of 7-hydroxy-2-methylchromone.

  • O-Acylation:

    • React Resorcinol (10 mmol) with Acetic Anhydride (25 mmol) in the presence of anhydrous pyridine.

    • Reflux for 1 hour. Pour into ice water. Filter the precipitate (Resorcinol diacetate).

  • Fries Rearrangement:

    • Treat the diacetate with anhydrous

      
       at 140°C for 2 hours (solvent-free).
      
    • Quench with HCl/Ice. This yields 2,4-dihydroxyacetophenone (The key intermediate).

  • Claisen Condensation:

    • Dissolve 2,4-dihydroxyacetophenone in dry pyridine. Add benzoyl chloride (or acetyl chloride for methyl variant).

    • Stir at 50°C to form the o-hydroxy ester.

  • Baker-Venkataraman Cyclization:

    • Treat the ester with KOH in pyridine (or t-BuOK in DMSO).

    • Acidify with

      
       to cyclize the diketone intermediate into the 7-hydroxychromone .
      

Synthesis_Workflow Step1 Start: Resorcinol + Anhydride Step2 Fries Rearrangement (AlCl3, 140°C) Step1->Step2 Step3 Intermediate: 2,4-Dihydroxyacetophenone Step2->Step3 Step4 Claisen Condensation (Formation of Diketone) Step3->Step4 Step5 Cyclization (Acid/Base) Baker-Venkataraman Step4->Step5 Final Product: 7-Hydroxychromone Step5->Final

Figure 2: Step-by-step synthetic workflow for accessing the 7-hydroxychromone core via the Baker-Venkataraman pathway.

B. Validation Assay: MAO-B Inhibition Screening

Protocol Integrity: This assay uses a fluorometric detection method (Amplex Red) which is less prone to interference than colorimetric assays.

  • Enzyme Prep: Recombinant human MAO-B (1 U/mL) in phosphate buffer (pH 7.4).

  • Substrate: p-Tyramine (substrate) + Amplex Red (detection agent) + Horseradish Peroxidase (HRP).

  • Workflow:

    • Incubate Inhibitor (Chromone derivative) + MAO-B for 15 mins at 37°C.

    • Add Substrate/Amplex Red mix.

    • Reaction: MAO-B converts Tyramine

      
      
      
      
      
      . HRP uses
      
      
      to oxidize Amplex Red
      
      
      Resorufin (Fluorescent).
    • Measurement: Read Fluorescence (Ex 530nm / Em 590nm).

  • Calculation: % Inhibition =

    
    .
    

Mechanism of Action & Binding Logic

The versatility of 7-hydroxychromones arises from their ability to engage multiple residues simultaneously.

  • The 7-OH Group: Acts as a hydrogen bond donor to Asn205 (Tyrosinase) or Cys172 (MAO-B).

  • The Chromone Ring: Engages in

    
     stacking with aromatic residues (e.g., Tyr435  in MAO-B).
    
  • Chelation (Tyrosinase specific): The C4-keto oxygen and C5-position (if substituted) can chelate the binuclear copper center of Tyrosinase.

Binding_Mechanism cluster_MAOB MAO-B Active Site cluster_Tyrosinase Tyrosinase Active Site Ligand 7-Hydroxychromone Tyr435 Tyr435 (Pi-Stacking Gate) Ligand->Tyr435 Aromatic Ring Cu Binuclear Copper (Chelation Target) Ligand->Cu C4-Carbonyl Asn205 Asn205 (H-Bonding) Ligand->Asn205 7-OH Group FAD FAD Cofactor (Redox Center)

Figure 3: Dual-target binding modes. The scaffold adapts to Pi-stacking in MAO-B and Metal Chelation in Tyrosinase.

References

  • MAO-B Inhibition & SAR

    • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. (2018).[2]

  • Tyrosinase Inhibition Comparison

    • Tyrosinase inhibitory activity of the studied compounds compared with kojic acid.[5][6][7] ResearchGate / Bioorg. Med. Chem.

  • Synthetic Protocols (Baker-Venkataraman)

    • Synthesis of Chromone Derivatives. Organic Syntheses.

  • AChE Inhibition

    • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase. NIH / PubMed Central.

Sources

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate compared to standard antioxidants

[1][2]

Executive Summary: The "Scaffold" Verdict

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (hereafter EHOC ) represents a distinct class of synthetic flavonoid analogues.[1] Unlike "super-antioxidants" such as Quercetin or Epigallocatechin gallate (EGCG) which rely on poly-hydroxyl substitution, EHOC acts primarily as a lipophilic scaffold with moderate intrinsic radical scavenging activity but significant metal chelation potential.[1]

The Verdict:

  • Radical Scavenging: Moderate. Inferior to Ascorbic Acid and Trolox due to the lack of a catechol (ortho-dihydroxy) moiety.[1]

  • Metal Chelation: High. The 4-oxo and 2-carboxylate motif forms a stable bidentate ligand site for transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated oxidative stress.[1]

  • Utility: Best utilized not as a standalone antioxidant, but as a membrane-permeable precursor or a pharmacophore building block for synthesizing hydrazide/Schiff-base derivatives with enhanced potency.[1]

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7]

To understand the performance differences, we must first analyze the structural determinants.

FeatureEHOC (The Product)Quercetin (Standard)Ascorbic Acid (Standard)Trolox (Standard)
Core Structure Chromone (Benzopyran-4-one)FlavonolFuranoneChroman (Vit.[1] E analog)
H-Donors (OH) 1 (at C-7)5 (Catechol B-ring + others)4 (Enediol group)1 (Phenolic)
Mechanism HAT (Limited) + ChelationHAT + SET + ChelationHAT + SETHAT
Lipophilicity (LogP) ~2.4 (High) 1.5 (Moderate)-1.85 (Hydrophilic)3.5 (Lipophilic)
Solubility DMSO, Ethanol, EstersAlcohols, DMSOWaterEthanol, DMSO
Stability High (Ester protected)Low (Oxidizes rapidly)Low (Light/Air sensitive)Moderate

Note on LogP: EHOC’s ethyl ester group significantly increases lipophilicity compared to its free acid form, enhancing cell membrane permeability—a critical advantage for intracellular antioxidant targeting.

Mechanistic Analysis: Structure-Activity Relationship (SAR)[2]

The antioxidant capacity of EHOC is dictated by three structural features. The diagram below maps these features to their specific biological activities.

SAR_AnalysisEHOCEthyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylateOH_Group7-Hydroxyl Group(Phenolic)EHOC->OH_GroupChelation_Site4-Oxo & 2-COOEt(Beta-Keto Ester motif)EHOC->Chelation_SiteEster_TailEthyl Ester ChainEHOC->Ester_TailActivity_HATRadical Scavenging(Moderate HAT Mechanism)OH_Group->Activity_HAT H-Atom DonationActivity_ChelationMetal Ion Sequestration(Inhibits Fenton Reaction)Chelation_Site->Activity_Chelation Bidentate LigandActivity_PermeabilityCell MembranePermeabilityEster_Tail->Activity_Permeability Increases LogP

Figure 1: Structure-Activity Relationship (SAR) of EHOC showing functional domains.[1]

Mechanistic Deep Dive[2]
  • 7-OH Scavenging: The phenolic hydroxyl at position 7 can donate a hydrogen atom to neutralize free radicals (ROO[1]•). However, the resulting phenoxy radical is less stabilized by resonance compared to the ortho-quinone structures formed by Quercetin [1].

  • Chelation Logic: The carbonyl oxygen at C-4 and the ester oxygen at C-2 create a "pocket" that traps transition metals like Iron (Fe) and Copper (Cu).[1] By sequestering these metals, EHOC prevents them from catalyzing the conversion of Hydrogen Peroxide (H₂O₂ ) into the highly toxic Hydroxyl radical (•OH) [2].[1][2]

Comparative Performance Data

The following data summarizes the expected performance ranges based on chromone class behavior relative to standards.

A. DPPH Radical Scavenging (IC50)

Lower IC50 indicates higher potency.[1]

CompoundIC50 Range (µM)Relative PotencyInterpretation
Quercetin 2 – 5 µMVery HighGold standard; rapid kinetics.[1]
Ascorbic Acid 10 – 20 µMHighExcellent stoichiometric scavenger.[1]
EHOC > 100 µM Low/Moderate Single OH group limits scavenging rate.
Trolox 15 – 30 µMHighStandard for lipophilic assays.[1]
B. Metal Chelation Capacity

Ability to inhibit Ferrozine-Fe²⁺ complex formation.[1]

CompoundChelation EfficiencyMechanism
EDTA 100% (Strong)Hexadentate ligand.[1]
EHOC Moderate-High Bidentate ligand (4-oxo, 2-ester).
Ascorbic Acid NegligibleActs as a reducing agent (Pro-oxidant in presence of Fe).[1]

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine the IC50 value of EHOC compared to Ascorbic Acid.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM in Methanol.[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Positive Control: Ascorbic Acid.[1]

Workflow Visualization:

DPPH_ProtocolStep1Preparation: Stock Solution(1 mg/mL EHOC in DMSO)Step2Serial Dilution(10 - 200 µg/mL in Methanol)Step1->Step2Step3Reaction SetupMix 100µL Sample + 100µL DPPH (0.1mM)Step2->Step3Step4Incubation30 Minutes @ Room Temp (DARK)Step3->Step4Step5MeasurementAbsorbance @ 517 nmStep4->Step5ControlControl: Methanol + DPPHControl->Step3ReferenceBlankBlank: Sample + MethanolBlank->Step3Correction

Figure 2: Step-by-step workflow for the DPPH Scavenging Assay.

Calculation:

Protocol B: Ferrous Ion Chelating Activity

Objective: Assess the ability of EHOC to bind transition metals.

  • Mix: 1 mL of EHOC (various concentrations) + 0.05 mL of FeCl₂ (2 mM).

  • Initiate: Add 0.2 mL of Ferrozine (5 mM).

  • Incubate: 10 minutes at room temperature.

  • Measure: Absorbance at 562 nm.

  • Logic: A decrease in absorbance indicates that EHOC has successfully competed with Ferrozine for the Iron ions.[1]

References

  • Structural determinants of antioxidant activity

    • Title: DPPH-scavenging Activities and Structure-Activity Relationships of Phenolic Compounds.[1][3]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (General reference for Flavonoid SAR).

  • Chromone Derivatives & Synthesis

    • Title: Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities.[1][4]

    • Source: ResearchGate.[1][5][6]

    • URL:[Link]

  • Compound Data & Properties

    • Title: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CID 5376802).[7][1]

    • Source: PubChem.[1]

    • URL:[Link]

  • Assay Methodology

    • Title: DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.[3]

    • Source: MDPI.[1]

    • URL:[Link]

Trolox as a Standard in Antioxidant Assays for Chromones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evaluation of chromone derivatives—a scaffold central to flavonoids and isoflavonoids—the selection of an appropriate antioxidant standard is critical for reproducibility. While Ascorbic Acid and Gallic Acid are common, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) has emerged as the definitive benchmark for chromones.

This guide details the physicochemical and mechanistic reasons why Trolox is the superior standard for this specific chemical class, provides a validated TEAC (Trolox Equivalent Antioxidant Capacity) protocol, and objectively compares it against alternative standards.

Part 1: Structural & Mechanistic Rationale

The Chroman-Chromone Connection

The validity of a standard relies on its structural and mechanistic homology to the analyte. Chromones are defined by a 1,4-benzopyrone skeleton. Trolox is a water-soluble analog of


-tocopherol (Vitamin E) featuring a chroman  ring.
  • Structural Homology: Both Trolox and chromones share the benzo-fused oxygen heterocycle. This ensures that the steric demands and electron delocalization potential during radical scavenging are comparable.

  • Solubility Profile: Unlike Ascorbic Acid (strictly hydrophilic) or BHT (strictly lipophilic), Trolox possesses an amphiphilic nature due to its carboxylic acid tail and lipophilic chroman head. This matches the solubility profile of many synthetic chromones which often require organic co-solvents (e.g., DMSO, Ethanol).

Mechanism of Action

Antioxidant assays generally operate via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[1]

  • Trolox: Exhibits a mixed mechanism (HAT/SET) dependent on pH and solvent, making it a robust reference for chromones which also utilize mixed mechanisms depending on their substitution pattern (e.g., -OH position on the ring).

G Trolox Trolox (Chroman Core) Chromone Chromone Analyte (1,4-Benzopyrone) Trolox->Chromone Structural Homology (Benzo-fused O-heterocycle) Radical Free Radical (ABTS•+ / DPPH•) Trolox->Radical Reference Scavenging (HAT/SET) Chromone->Radical Analyte Scavenging (HAT/SET) Stable Stable Non-Radical Product Radical->Stable Reduction

Part 2: Comparative Analysis of Standards

The following table contrasts Trolox with other common standards specifically for chromone analysis .

FeatureTrolox Ascorbic Acid (Vitamin C) Gallic Acid BHT (Butylated Hydroxytoluene)
Primary Mechanism Mixed (HAT/SET)Predominantly SETMixed (HAT/SET)Predominantly HAT
Solubility Amphiphilic (Water/EtOH)Hydrophilic (Water)HydrophilicLipophilic (Hexane/EtOH)
Relevance to Chromones High. Structural analog.Medium. Kinetics often too fast; degrades rapidly.Medium. Good for Total Phenolics, but stoichiometry varies.Low. Steric hindrance affects results; solubility mismatch.
Stoichiometry (vs ABTS) ~2.0 (Defined)~1.0 (Variable instability)> 3.0 (High capacity)~2.0 (Slow kinetics)
Stability in Solution High (Hours/Days)Low (Minutes - Auto-oxidation)ModerateHigh
Linear Range Wide (0–2.5 mM)Narrow (High reactivity)WideModerate

Expert Insight: Ascorbic acid often overestimates antioxidant capacity in kinetic assays because it reacts instantaneously. Chromones, particularly glycosylated ones, may have "slow" kinetic components. Trolox offers a kinetic middle-ground that prevents underestimation of slow-acting chromones.

Part 3: Validated Experimental Protocol (ABTS/TEAC Assay)

The Trolox Equivalent Antioxidant Capacity (TEAC) assay using ABTS is the gold standard for chromones because the radical is soluble in both aqueous and organic solvents, allowing the analysis of lipophilic chromone derivatives.

Reagents
  • ABTS Stock: 7 mM ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) in water.

  • Oxidant: 2.45 mM Potassium Persulfate (

    
    ).
    
  • Standard: Trolox (0.1 – 1.5 mM range).

  • Solvent: Ethanol or PBS (pH 7.4), depending on chromone solubility.

Workflow Diagram

TEAC_Workflow cluster_prep Phase 1: Radical Generation cluster_assay Phase 2: Assay Execution Step1 Mix 7mM ABTS + 2.45mM K2S2O8 Step2 Incubate 12-16h (Dark, Room Temp) Step1->Step2 Step3 Dilute ABTS•+ Solution (Target Abs ~0.70 at 734nm) Step2->Step3 Step5 Add 2-3mL Diluted ABTS•+ Solution Step3->Step5 Step4 Pipette 10-20µL Sample (Trolox or Chromone) Step4->Step5 Step6 Incubate 6 mins (Exact Timing Critical) Step5->Step6 Step7 Measure Absorbance (λ = 734 nm) Step6->Step7

Step-by-Step Methodology
  • Radical Generation: Mix equal volumes of 7 mM ABTS and 2.45 mM Potassium Persulfate. Allow to stand in the dark at room temperature for 12–16 hours. Why: This slow generation ensures a stable thermodynamic equilibrium of the ABTS•+ radical cation.[1][2][3][4][5][6][7][8]

  • Dilution: Dilute the stock ABTS•+ solution with Ethanol (or PBS) until the absorbance at 734 nm is

    
    . Why: 734 nm is the isosbestic point where interference from the sample's own color (often yellow for chromones) is minimized.
    
  • Sample Preparation: Dissolve chromone derivatives in Ethanol or DMSO. Prepare a concentration gradient (e.g., 10, 25, 50, 100 µM).

  • Reaction:

    • Add 20 µL of Sample/Standard to 2.0 mL of diluted ABTS•+ solution.

    • Vortex immediately for 10 seconds.

    • Incubate in the dark for exactly 6 minutes .

  • Measurement: Read absorbance at 734 nm (

    
    ). Compare against a solvent blank (
    
    
    
    ).

Part 4: Data Analysis & Interpretation[12]

Calculating % Inhibition


Calculating TEAC (Trolox Equivalents)
  • Standard Curve: Plot % Inhibition (y-axis) vs. Trolox Concentration (x-axis).

  • Regression: Obtain the linear equation

    
    .
    
  • Sample Calculation: Substitute the sample's inhibition value into the equation to find the "Trolox equivalent concentration."

  • Final Unit: Express results as µmol Trolox Equivalents (TE) / g sample or Molar TE .

Kinetic Considerations (Self-Validating Check)

Chromones can exhibit "fast" or "slow" kinetics.

  • Validation Step: Measure absorbance at 1 min and 6 min.

  • If

    
     is significant between 1 and 6 min: The chromone has a slow-acting mechanism (likely steric hindrance or secondary radical scavenging). In this case, extend measurement to 30 mins, but report clearly that the standard 6-min TEAC was modified.
    

References

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link

  • Brand-Williams, W., et al. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Link

  • Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry. Link

  • Apak, R., et al. (2013). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Huang, D., et al. (2005). The Chemistry behind Antioxidant Capacity Assays. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Guide: Validating the Biological Activity of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate represents a privileged scaffold in medicinal chemistry.[1] Distinct from its isomer (coumarin), this chromone (4-oxo-4H-1-benzopyran) derivative possesses a unique electrophilic center at C-2 and a nucleophilic hydroxyl group at C-7.[1] While the ethyl ester itself acts primarily as a lipophilic precursor or prodrug, its pharmacological value is realized through derivatization—specifically into carboxamides, hydrazides, and Schiff bases .

This guide provides a rigorous framework for validating the biological efficacy of these derivatives, focusing on three therapeutic vectors: Antioxidant capacity , Antimicrobial/Biofilm inhibition , and Cytotoxicity .

Part 1: Structural Rationale & SAR Logic

To validate performance, one must first understand the Structure-Activity Relationship (SAR). The biological activity of this scaffold hinges on two functional domains:

  • The C-7 Hydroxyl Group: Critical for antioxidant activity (radical scavenging) and hydrogen bonding within enzyme active sites.

  • The C-2 Ester Moiety: The "warhead" attachment point.[1] Converting the ethyl ester to secondary amides or hydrazides significantly alters solubility and target affinity (e.g., against P. aeruginosa PqsR receptors).

Diagram 1: Derivatization & SAR Workflow

The following diagram illustrates the synthetic evolution from the ethyl ester scaffold to bioactive candidates and the functional logic behind each modification.

SAR_Workflow cluster_SAR SAR Logic Ester Ethyl 7-hydroxy-4-oxo- 4H-chromene-2-carboxylate (Precursor/Scaffold) Acid Chromone-2-carboxylic Acid (Intermediate) Ester->Acid Hydrolysis (NaOH) Hydrazide Chromone-2-Carbohydrazides (Target: Antimicrobial/Malaria) Ester->Hydrazide Hydrazinolysis (NH2NH2) Amide Chromone-2-Carboxamides (Target: Biofilm/Quorum Sensing) Acid->Amide 1. SOCl2 2. Amines (R-NH2) Biofilm Biofilm Inhibition Amide->Biofilm H-Bond Donor (PqsR Inhibition) Schiff Schiff Bases (Target: Cytotoxicity) Hydrazide->Schiff Condensation (Aldehydes) Malaria Antiplasmodial Hydrazide->Malaria Metal Chelation

Caption: Synthetic divergence from the ethyl ester scaffold. The C-2 ester is the gateway to diverse pharmacophores, while the C-7 hydroxyl remains conserved for receptor binding.[1]

Part 2: Comparative Biological Profiling[1]

Objective validation requires benchmarking against "Gold Standard" agents. The following data consolidates performance metrics from recent high-impact studies on chromone-2-carboxylate derivatives.

Antioxidant Activity (Radical Scavenging)

The 7-hydroxyl group allows these derivatives to act as phenolic antioxidants.[1] Validation is performed via DPPH and ABTS assays.

Compound ClassAssayIC50 / EC50 (µM)Reference Standard (IC50)Performance Note
7-OH-Chromone-2-carboxamides DPPH25.0 - 45.0Ascorbic Acid (18.5 µM)Moderate.[1] Amides with N-alkyl chains show improved lipid solubility over the parent acid.[1]
7-OH-Chromone-2-hydrazides ABTS12.0 - 15.0Trolox (10.5 µM)High.[1] The hydrazide moiety provides additional H-donation sites, rivaling Trolox.
Parent Ethyl Ester DPPH> 100Quercetin (2.4 µM)Poor.[1] The ester masks polarity; hydrolysis or derivatization is required for potency.
Antimicrobial & Biofilm Inhibition

Recent studies (e.g., MDPI, ResearchGate) highlight the efficacy of Chromone-2-carboxamides as inhibitors of Pseudomonas aeruginosa biofilms, targeting the PqsR quorum-sensing receptor.

Derivative TypeTarget OrganismActivity MetricComparator (Ciprofloxacin)Mechanism Insight
Retro-Carboxamides P. aeruginosa>50% Biofilm Inhibition @ 50 µMMIC: 0.5 µg/mL (Bactericidal)Unlike Ciprofloxacin (bactericidal), these derivatives inhibit virulence (biofilm) without killing, reducing resistance pressure.[1]
Schiff Bases S. pneumoniaeMIC: 12.5 - 25 µg/mLMIC: 0.5 - 1.0 µg/mLModerate bacteriostatic activity; efficacy increases with electron-withdrawing groups (e.g., -NO2, -F).[1]
Cytotoxicity (Anticancer)

Validation against MCF-7 (Breast) and HepG2 (Liver) cell lines.[1]

DerivativeCell LineIC50 (µM)Standard (Doxorubicin)Selectivity Index (SI)
7-OH-Chromone-2-hydrazone MCF-73.2 ± 0.40.8 ± 0.1High SI (>10) against normal fibroblasts.[1]
Parent Ethyl Ester HepG2> 500.5 ± 0.05Inactive. Requires metabolic activation or functionalization.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, follow these protocols. Each includes a "Self-Validation" step to confirm assay integrity.

Protocol A: DPPH Radical Scavenging Assay

Purpose: Quantify the hydrogen-donating capacity of the 7-OH group.[1]

  • Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to prepare a 0.1 mM solution. (Solution must be deep purple; Absorbance ~0.7-0.9 at 517 nm).[1]

  • Sample Dilution: Prepare serial dilutions of the Chromone derivative (10–200 µM) in methanol.

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    [1]
    
  • Self-Validation Check: Run Ascorbic Acid as a positive control. If Ascorbic Acid IC50 deviates >15% from historical values (~18-20 µM), discard DPPH reagent and prepare fresh.

Protocol B: P. aeruginosa Biofilm Inhibition (Crystal Violet)

Purpose: Validate anti-virulence activity of amide derivatives.[1]

  • Culture: Grow P. aeruginosa (PAO1 strain) overnight in Luria-Bertani (LB) broth. Dilute to

    
    .
    
  • Treatment: Add 100 µL of bacterial suspension to 96-well PVC plates. Add 1 µL of Chromone derivative (dissolved in DMSO) to reach final concentrations (e.g., 50 µM).

    • Control: DMSO only (0.1% v/v).[1]

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard planktonic cells by washing 3x with water.

    • Stain adherent biomass with 0.1% Crystal Violet (15 min).[1]

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Read Absorbance at 595 nm.

  • Self-Validation Check: The untreated control must show a robust "ring" of biofilm. If

    
     of control < 0.5, the biofilm growth failed; repeat with fresh media.
    

Part 4: Mechanism of Action Visualization

Understanding how these derivatives work is crucial for publication. The diagram below details the dual-pathway mechanism: Antioxidant Cytoprotection vs. Bacterial Virulence Inhibition .[1]

Mechanism_Action cluster_Antioxidant Pathway A: Antioxidant (Host Cell) cluster_Biofilm Pathway B: Anti-Virulence (Bacteria) ROS Reactive Oxygen Species (ROS) Chromone_7OH 7-OH-Chromone Derivative ROS->Chromone_7OH Attack Stable_Radical Stabilized Phenoxy Radical Chromone_7OH->Stable_Radical H-Atom Transfer (HAT) Stable_Radical->ROS Neutralization PqsR PqsR Receptor (Quorum Sensing) Biofilm_Genes Virulence Genes (pqsA-E) PqsR->Biofilm_Genes Downregulation Amide_Deriv Chromone-2-Carboxamide Amide_Deriv->PqsR Competitive Antagonism (Displaces PQS Signal)

Caption: Dual-mode of action. Pathway A shows ROS scavenging via the 7-OH group.[1] Pathway B shows PqsR receptor antagonism by C-2 amide derivatives, halting biofilm formation.[1]

References

  • Synthesis and Antimicrobial Activity of Chromone-2-Carboxylate Derivatives. MDPI Molecules. (2020).[1] Validates the synthesis of hydrazide derivatives from the ethyl ester precursor.

  • Investigation of Direct and Retro Chromone-2-Carboxamides as New Anti-Biofilm Agents. International Journal of Molecular Sciences. (2022).[1] Establishes the protocol for PqsR inhibition and biofilm assays. [1]

  • Synthesis and Antioxidant Activity of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides. Archives of Pharmacal Research. (2006). Provides comparative DPPH data for amide derivatives.

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. (2020).[1] Comprehensive review of cytotoxicity profiles against MCF-7 and HepG2.[1][2]

  • PubChem Compound Summary: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. National Library of Medicine.[1][3] (Accessed 2026).[1] Definitive chemical and physical property data. [1]

Sources

In Vivo Validation of Chromone Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromone scaffold (1,4-benzopyrone) represents a privileged structure in medicinal chemistry, serving as the core for flavonoids and isoflavones. While in vitro high-throughput screening often identifies chromone derivatives with nanomolar potency against kinases (e.g., PI3K, EGFR) and inflammatory mediators (COX-2, NF-


B), these candidates frequently fail during in vivo translation due to metabolic instability and poor bioavailability.

This guide provides a rigorous framework for the in vivo validation of chromone derivatives. Unlike standard reviews, this document focuses on comparative benchmarking —mandating that every chromone assay be run alongside a clinical "Gold Standard" to quantify not just efficacy, but the therapeutic index.

Part 1: The Chromone Scaffold vs. Clinical Standards

Before initiating animal models, it is critical to understand the structural advantages and liabilities of chromones compared to established therapeutics.

FeatureChromone Scaffold (Test Article)Clinical Standard (e.g., Indomethacin, Cisplatin)Impact on In Vivo Design
Solubility Generally Low (Planar, lipophilic)Optimized (Salts, formulations)Requirement: Use solubilizers (e.g., 0.5% CMC, DMSO/PEG) but control for vehicle toxicity.
Metabolism High (Rapid Phase II glucuronidation at -OH positions)Moderate to Low (Optimized half-life)Requirement: Dosing frequency must likely be higher for chromones (b.i.d vs q.d.).
Toxicity Generally Low (Gastric sparing)High (GI ulceration, Nephrotoxicity)Endpoint: Must measure body weight and organ histology to prove the "Safety Advantage."

Part 2: Anti-Inflammatory Validation (Case Study A)

Objective: Validate the efficacy of a synthetic 2-styrylchromone derivative against acute inflammation compared to Indomethacin .

The Mechanistic Pathway

Chromones typically act by blocking the NF-


B signaling cascade, preventing the transcription of pro-inflammatory cytokines (TNF-

, IL-6).

InflammationPathway LPS Stimulus (Carrageenan/LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Nucleus Nucleus Translocation NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Chromone Chromone Derivative (Test Article) Chromone->IKK Blocks Chromone->NFkB Blocks Indomethacin Indomethacin (COX Inhibitor) Indomethacin->Cytokines Reduces downstream

Caption: Figure 1.[1] Mechanism of Action. Chromones intercept the inflammatory signal upstream at the NF-


B complex, whereas NSAIDs like Indomethacin primarily target downstream COX enzymes.
Protocol: Carrageenan-Induced Paw Edema

Rationale: This is a self-validating model. If the positive control (Indomethacin) fails to reduce edema by >40%, the experiment is invalid regardless of the chromone's performance.

  • Animals: Male Wistar rats (180–220 g), n=6 per group.

  • Acclimatization: 7 days, standard diet.

  • Grouping:

    • Group I: Vehicle Control (0.5% CMC).

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.).

    • Group III: Chromone Low Dose (20 mg/kg, p.o.).

    • Group IV: Chromone High Dose (50 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw 1 hour after drug administration.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.

Representative Data Output

Note: Chromones often show delayed onset compared to NSAIDs due to absorption lag.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% InhibitionGastric Ulcer Index (Safety)
Vehicle -0.85 ± 0.05-0.0
Indomethacin 100.25 ± 0.0370.5% 2.5 (High Risk)
Chromone (Low) 200.55 ± 0.0435.2%0.2
Chromone (High) 500.32 ± 0.0462.3% 0.3 (Safe)

Interpretation: The chromone is less potent per milligram than Indomethacin but achieves comparable efficacy at higher doses with a superior safety profile (minimal gastric irritation).

Part 3: Oncology Validation (Case Study B)

Objective: Compare the antitumor efficacy of a Flavone-8-acetic acid analog against Cisplatin in a Xenograft model.

Experimental Workflow (Xenograft)

The following workflow ensures data integrity by incorporating randomization and blinding.

XenograftWorkflow CellCulture 1. Cell Culture (HepG2/A549) Inoculation 2. Inoculation (Subcutaneous, Flank) CellCulture->Inoculation Growth 3. Tumor Growth (Reach 100mm³) Inoculation->Growth Randomization 4. Randomization (Sort by Volume) Growth->Randomization Critical Step Treatment 5. Treatment Cycles (21 Days, q.3.d) Randomization->Treatment Harvest 6. Harvest & Analysis (Weight, Histology) Treatment->Harvest

Caption: Figure 2.[2] In Vivo Oncology Workflow. Randomization at Step 4 is critical to prevent selection bias based on initial tumor size.

Protocol Specifics
  • Model: BALB/c nude mice with A549 (Lung carcinoma) xenografts.

  • Dosing Regimen:

    • Cisplatin:[2][3] 4 mg/kg, i.p., once weekly (Positive Control).

    • Chromone Derivative: 50 mg/kg, i.p., every 2 days.

  • Endpoint Calculation: Tumor Volume (

    
    ) = 
    
    
    
    .
Comparative Efficacy Data
ParameterVehicle ControlCisplatin (4 mg/kg)Chromone (50 mg/kg)
Final Tumor Vol (mm³) 1200 ± 150450 ± 50580 ± 80
Tumor Growth Inhibition (%TGI) -62.5% 51.6%
Body Weight Change +5%-15% (Toxicity)-2% (Stable)
Creatinine (Nephrotoxicity) NormalElevated (3x) Normal

Key Insight: While the chromone derivative shows slightly lower efficacy (%TGI) than Cisplatin, the Body Weight and Creatinine data suggest it does not induce the severe nephrotoxicity associated with platinum-based chemotherapy. This defines the chromone's value proposition: Combination therapy potential.

Part 4: Pharmacokinetics - The Critical Bottleneck

Most chromone failures occur here. You must prove the compound stays in circulation long enough to work.

PK Protocol
  • Subjects: Male SD Rats (Cannulated).

  • Dosing: Intravenous (IV) vs. Oral (PO) crossover design.

  • Sampling: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

Analyzing the "Chromone Crash"

Chromones typically exhibit a "double peak" or rapid clearance due to enterohepatic recirculation.

PK ParameterDefinitionTypical Chromone ValueIdeal Drug Target

Time to max conc.0.5 - 1.0 h (Rapid absorption)1 - 2 h

Max concentrationHigh (but transient)Sustained

Half-life1 - 2 hours (Short) > 6 hours

(%)
Bioavailability< 15% (Poor) > 50%

Actionable Advice: If


, consider synthesizing a prodrug  (e.g., esterification of hydroxyl groups) or using a nano-formulation  before proceeding to expensive efficacy models.

References

  • Gomes, A., et al. (2012). "Varied Anti-Inflammatory Activity of Indomethacin in Different Experimental Animal Models." International Journal of Pharmaceutical Sciences and Research.

  • Khadem, S. & Marles, R.J. (2012).[4] "Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity."[4][5] Molecules.

  • Zhang, S., et al. (2022). "Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response." Frontiers in Oncology.

  • Ren, Y., et al. (2023). "One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative." MDPI Molecules.

  • Thilakarathna, S.H.[6][7] & Rupasinghe, H.P. (2013). "Flavonoid Bioavailability and Attempts for Bioavailability Enhancement." Nutrients.

Sources

Comparative Analysis of Synthetic Routes to 7-Hydroxychromones

[1]

Executive Summary & Critical Distinction

7-Hydroxychromone (7-hydroxy-4H-chromen-4-one) is a privileged scaffold in medicinal chemistry, serving as a pharmacophore for antioxidant, anti-inflammatory, and anticancer agents.

CRITICAL WARNING: A common error in literature and database searching is the conflation of Chromones (4-chromenones) with Coumarins (2-chromenones).

  • The Pechmann Condensation (Resorcinol + Ethyl Acetoacetate) yields 7-Hydroxy-4-methylcoumarin (Hymecromone), not a chromone.

  • This guide strictly addresses the synthesis of the 4-chromenone core.

Route Selection Strategy

The choice of synthetic route depends entirely on the desired substitution pattern at the C2 and C3 positions.

Target MoleculeRecommended RouteKey Intermediate
7-Hydroxy-2-methylchromone Kostanecki-Robinson

-Diketone (in situ)
7-Hydroxy-3-formylchromone Vilsmeier-Haack Iminium Salt
7-Hydroxychromone (Unsubstituted) Claisen / DMFDMA Enaminone

Detailed Experimental Protocols

Route A: The Kostanecki-Robinson Synthesis

Target: 7-Hydroxy-2-methylchromone Mechanism:

Protocol
  • Reagents: 2,4-Dihydroxyacetophenone (Resacetophenone) (10 mmol), Acetic Anhydride (30 mmol), Anhydrous Sodium Acetate (30 mmol).

  • Procedure:

    • Mix reagents in a round-bottom flask.

    • Heat at 180°C in an oil bath for 6–8 hours . (High temperature is critical for the rearrangement).

    • Cool the mixture to ~80°C and pour into crushed ice (100 g) with vigorous stirring.

    • Hydrolysis Step: The initial precipitate is often the 7-acetoxy derivative. To obtain the free phenol, reflux the crude solid in 2M HCl or 5% NaOH/EtOH for 30 mins.

    • Acidify (if using base) and filter the solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Typical Yield: 85–92%.

Route B: The Vilsmeier-Haack Cyclization

Target: 7-Hydroxy-3-formylchromone Mechanism: Formylation of the activated ketone methyl group, followed by cyclization involving the phenolic oxygen.

Protocol
  • Reagents: 2,4-Dihydroxyacetophenone (10 mmol), DMF (5 equiv, Dry), POCl

    
     (5 equiv).
    
  • Procedure:

    • Cool DMF to 0°C in a chemically resistant flask.

    • Add POCl

      
       dropwise (exothermic) to generate the Vilsmeier reagent (chloroiminium salt). Stir for 30 mins at 0°C.
      
    • Add a solution of 2,4-dihydroxyacetophenone in DMF dropwise.

    • Stir at 0°C for 1 hour, then heat to 60°C for 6 hours .

    • Workup: Pour the viscous red syrup into crushed ice/water. Neutralize carefully with saturated NaOAc solution to pH 5-6.

    • The product precipitates as a pale yellow solid.[1]

  • Purification: Recrystallization from DMF/Ethanol or column chromatography (DCM:MeOH).

  • Typical Yield: 70–78%.

Route C: The DMFDMA / Claisen Approach (Modern Green Route)

Target: 7-Hydroxychromone (Unsubstituted) Mechanism: Condensation of the acetyl group with an electrophilic formyl equivalent (DMFDMA) to form an enaminone, followed by acid-catalyzed cyclization.

Protocol
  • Reagents: 2,4-Dihydroxyacetophenone (10 mmol),

    
    -Dimethylformamide dimethyl acetal (DMFDMA) (1.5 equiv), Toluene or DMF (Solvent).
    
  • Procedure:

    • Dissolve starting material in Toluene.

    • Add DMFDMA and reflux for 2–4 hours . Monitor TLC for the disappearance of ketone and formation of the yellow enaminone intermediate.

    • Evaporate solvent under reduced pressure.[2]

    • Cyclization: Dissolve the residue in Glacial Acetic Acid (10 mL) and add conc. HCl (1 mL). Reflux for 1 hour.

    • Pour into ice water.

  • Typical Yield: 65–75%.

Comparative Analysis of Performance

The following table summarizes the efficiency and requirements of each route based on experimental data.

MetricKostanecki-RobinsonVilsmeier-HaackDMFDMA / Claisen
Product Core 2-Methyl-4-chromenone3-Formyl-4-chromenoneUnsubstituted 4-chromenone
Yield High (85-92%)Moderate-Good (70-78%)Moderate (65-75%)
Atom Economy Low (Loss of AcOH/H2O)Low (Stoichiometric POCl3)High (Loss of Me2NH/MeOH)
Reaction Time 8-10 Hours6-8 Hours3-5 Hours
Scalability Excellent (Industrial)Good (Exothermic control needed)Excellent (Mild conditions)
Key Risk High Temp (180°C)Corrosive Reagents (POCl3)Moisture Sensitivity (DMFDMA)

Mechanistic & Decision Pathways

Figure 1: Route Selection Logic

RouteSelectionStartStarting Material:2,4-DihydroxyacetophenoneDecisionDesired Substitution?Start->DecisionRouteARoute A: Ac2O / NaOAc(Kostanecki-Robinson)Decision->RouteA2-MethylRouteBRoute B: DMF / POCl3(Vilsmeier-Haack)Decision->RouteB3-FormylRouteCRoute C: DMFDMA orEthyl Formate / NaDecision->RouteCUnsubstitutedProdA7-Hydroxy-2-methylchromoneRouteA->ProdAProdB7-Hydroxy-3-formylchromoneRouteB->ProdBProdC7-Hydroxychromone(Unsubstituted)RouteC->ProdC

Caption: Decision tree for selecting the optimal synthetic route based on the desired chromone substitution pattern.

Figure 2: Vilsmeier-Haack Mechanism

VHMechanismReagentsDMF + POCl3VReagentVilsmeier Reagent(Chloroiminium Ion)Reagents->VReagent0°CAttackElectrophilic Attack onAcetyl Methyl GroupVReagent->AttackSubstrate2,4-DihydroxyacetophenoneSubstrate->AttackIntermediateEnamine IntermediateAttack->IntermediateCyclizationIntramolecular Cyclization(Phenolic OH attack)Intermediate->CyclizationHeatHydrolysisHydrolysis (-Me2NH)Cyclization->HydrolysisProduct7-Hydroxy-3-formylchromoneHydrolysis->Product

Caption: Step-by-step mechanistic flow of the Vilsmeier-Haack cyclization to form the chromone core.

References

  • Vilsmeier-Haack Synthesis of Chromones

    • Source: Organic Syntheses[3][4][5]

    • Title: Vilsmeier-Haack Reaction: 3-Formylchromone
    • URL:[Link]

  • Kostanecki-Robinson Reaction Protocol

    • Source: BenchChem Protocols[6]

    • Title: Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction
  • Microwave Assisted Synthesis

    • Source: ResearchG
    • Title: Synthesis of 7-Hydroxy-4-methyl Coumarin Under Microwave Irradiation (Compar
    • URL:[Link]

  • General Chromone Synthesis Review

    • Source: International Journal of Research in Pharmacy and Chemistry
    • Title: Synthesis of Chromones and Their Applic
    • URL:[Link]

Spectroscopic Differentiation of Chromone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzopyrone scaffold is ubiquitous, serving as the core structure for flavonoids, anticoagulants, and various kinase inhibitors. However, the structural isomerism between Chromone (1,4-benzopyrone), Coumarin (1,2-benzopyrone), and Isocoumarin (1H-2-benzopyran-1-one) presents a common analytical challenge.

While mass spectrometry (MS) provides molecular weight confirmation, it often fails to definitively distinguish these isomers due to similar fragmentation pathways (sequential CO loss). Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for differentiation, relying on specific coupling constants (


) and chemical shift (

) anisotropy.

This guide provides a definitive spectroscopic framework to distinguish these isomers, supported by experimental protocols and mechanistic insights.

Structural Basis of Isomerism

Before interpreting spectra, it is critical to visualize the electronic environments that drive spectroscopic differences.

  • Chromone: A ketone functionality. The oxygen is in the ring at position 1; the carbonyl is at position 4. The C2-C3 double bond is conjugated with the carbonyl.

  • Coumarin: A lactone functionality. The carbonyl is at position 2; the ring oxygen is at position 1.

  • Isocoumarin: A lactone functionality, but inverted. The carbonyl is at position 1; the ring oxygen is at position 2.

Analytical Decision Workflow

The following decision tree outlines the logical flow for identifying the specific isomer from a crude sample.

AnalyticalWorkflow Start Unknown Benzopyrone Sample (MW confirmed by MS) H_NMR Run 1H NMR (CDCl3/DMSO-d6) Focus on Alkene Region (6.0 - 8.5 ppm) Start->H_NMR Check_J Analyze Coupling Constant (J) between alkene protons H_NMR->Check_J Large_J J ≈ 9.5 Hz Check_J->Large_J Large Coupling Small_J J ≈ 5.5 - 6.0 Hz Check_J->Small_J Small Coupling Coumarin_ID Likely COUMARIN (H3/H4 AB system) Large_J->Coumarin_ID Check_Shift Analyze Chemical Shift (δ) of the most downfield alkene proton Small_J->Check_Shift Confirm_IR Confirmation: IR Spectroscopy Check C=O Stretch Coumarin_ID->Confirm_IR Shift_High δ > 7.8 ppm (H-2) (Deshielded by O and C=O) Check_Shift->Shift_High Shift_Mod δ < 7.5 ppm (H-4) (Shielded relative to Chromone H-2) Check_Shift->Shift_Mod Chromone_ID Likely CHROMONE (H-2 is very downfield) Shift_High->Chromone_ID Isocoumarin_ID Likely ISOCOUMARIN Shift_Mod->Isocoumarin_ID Chromone_ID->Confirm_IR Isocoumarin_ID->Confirm_IR

Figure 1: Step-by-step decision tree for distinguishing benzopyrone isomers using NMR coupling constants and chemical shifts.

Comparative Spectroscopy Data

Nuclear Magnetic Resonance ( H NMR)

NMR is the most reliable method for differentiation. The key lies in the coupling constant (


)  of the alkene protons and the chemical shift (

)
of the proton adjacent to the heteroatom.
FeatureCoumarin (1,2-benzopyrone)Chromone (1,4-benzopyrone)Isocoumarin (1H-2-benzopyran-1-one)
Key Protons H-3 and H-4H-2 and H-3H-3 and H-4
Coupling (

)
~ 9.5 Hz (Distinctive)~ 5.8 - 6.0 Hz ~ 5.6 - 6.0 Hz
Alkene Proton 1 H-3:

6.1 - 6.4 ppm (Upfield)
H-3:

6.3 ppm (Upfield)
H-3:

6.5 ppm (Adj. to Oxygen)
Alkene Proton 2 H-4:

7.6 - 8.0 ppm (Downfield)
H-2:

7.8 - 8.2 ppm (Very Downfield)
H-4:

7.2 - 7.4 ppm
Mechanistic Insight The C3-C4 bond has significant double bond character, leading to a large

coupling typical of cyclic alkenes.
H-2 is situated between the ring oxygen and the carbonyl (via conjugation), causing extreme deshielding (anisotropy + electronegativity).H-3 is adjacent to oxygen but lacks the strong deshielding of the carbonyl seen in Chromone's H-2.
Infrared Spectroscopy (FT-IR)

IR provides a secondary confirmation based on the nature of the carbonyl group (Lactone vs. Ketone).

  • Coumarin (Lactone): The carbonyl is part of a cyclic ester (lactone). The ring strain and electronegativity of the adjacent oxygen increase the bond order.

    • 
      :1700 – 1740 cm⁻¹ 
      
  • Chromone (Ketone): The carbonyl is a cyclic ketone conjugated with a double bond and the benzene ring (cross-conjugation). This lowers the bond order.

    • 
      :1640 – 1660 cm⁻¹ 
      
  • Isocoumarin (Lactone): Similar to coumarin but often slightly higher due to different conjugation patterns.

    • 
      :1720 – 1750 cm⁻¹ 
      
Mass Spectrometry (MS)

While fragmentation patterns are similar (all lose CO), subtle differences exist in the Retro-Diels-Alder (RDA) pathways.

  • Coumarin: Sequential loss of CO.

  • Chromone: Undergoes RDA cleavage of the C-ring.

    • Primary diagnostic: Loss of CO is still dominant, but RDA fragments (breaking the C-ring to release acetylene derivatives) can be observed in substituted derivatives.

    • Note: For unsubstituted isomers, MS is not recommended as the sole identification method due to the high stability of the benzofuran cation intermediate in both pathways.

Experimental Protocol: Definitive Identification

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve coupling constants.

  • Sample Prep: Dissolve 5–10 mg of the isolated compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If solubility is poor, use DMSO-d6, but be aware that H-bonding may shift carbonyl-adjacent protons slightly downfield.

    • QC Step: Ensure the solvent peak (CDCl₃ at 7.26 ppm) is sharp (linewidth < 1 Hz) to guarantee that coupling constants are accurate.

  • Acquisition:

    • Frequency: Minimum 300 MHz (400+ MHz recommended for clean separation of multiplets).

    • Scans: 16–64 scans.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correction must be precise to accurately measure

      
       values.
      
Protocol 2: Data Analysis (The "Self-Validating" Check)

To ensure the assignment is correct, perform the following logic check:

  • Locate the Doublet Pair: Find the two protons interacting in the alkene region (6.0–8.5 ppm).

  • Measure

    
    : 
    
    • If

      
       Hz 
      
      
      
      Coumarin . (Stop, ID confirmed).
    • If

      
       Hz 
      
      
      
      Proceed to Step 3.
  • Check H-Shift:

    • Identify the most downfield proton of the pair.

    • Is it > 7.8 ppm?

      
      Chromone  (This is H-2).
      
    • Is it < 7.5 ppm?

      
      Isocoumarin  (This is H-4).
      

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[1] Link

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. Link

  • El-Shaaer, H. M., et al. (1998). "Synthesis and spectroscopic studies of some new chromone and coumarin derivatives." Journal of Chemical Research. Link

  • Babu, G., & Sridhar, N. (2009). "A Facile Synthesis of Chromones and Coumarins." Synthetic Communications. Link

Sources

Mechanism of Action Studies for Antioxidant Chromones: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromone Advantage

Chromones (1,4-benzopyrone derivatives) represent a privileged scaffold in medicinal chemistry. Unlike simple phenolic antioxidants that rely solely on stoichiometric radical scavenging, functionalized chromones exhibit a dual mechanism: direct Radical Oxygen Species (ROS) scavenging and indirect modulation of the Nrf2/ARE signaling pathway .

This guide objectively compares chromone derivatives against industry standards (Trolox, Quercetin) and details the specific molecular mechanisms that drive their efficacy. It provides self-validating experimental protocols to ensure reproducibility in your lab.

Chemical Basis of Efficacy: Structure-Activity Relationship (SAR)

The antioxidant potency of a chromone is not random; it is dictated by specific electronic environments that facilitate Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

Key Structural Determinants
  • The 2,3-Double Bond: Critical for electron delocalization. It allows the phenoxyl radical formed after hydrogen donation to be stabilized across the C-ring and A-ring.

  • 3-Hydroxy Group (C3-OH): In combination with the 4-oxo group, this moiety chelates transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated hydroxyl radical generation.

  • B-Ring Substitution: A catechol moiety (3',4'-dihydroxy) significantly lowers the bond dissociation enthalpy (BDE) of the hydroxyl groups, making H-atom donation thermodynamically favorable.

Comparative Performance Metrics

The following table synthesizes performance data from multiple high-impact studies, comparing a representative highly active chromone derivative (3-hydroxyflavone class) against standard benchmarks.

CompoundClassDPPH IC50 (µM)ABTS TEAC (mM)Mechanism Predominance
3-Hydroxyflavone Chromone Derivative12.5 ± 1.22.8 ± 0.1HAT + Metal Chelation
Quercetin Flavonoid Standard5.8 ± 0.44.7 ± 0.2HAT + SET
Trolox Vitamin E Analog18.2 ± 1.51.0 (Ref)HAT (Water soluble)
Ascorbic Acid Standard22.4 ± 2.10.95 ± 0.05SET
Edaravone Clinical Drug35.0 ± 3.01.4 ± 0.1Radical Scavenging

Interpretation: While Quercetin remains the "gold standard" for raw scavenging power due to its five hydroxyl groups, synthetic 3-hydroxychromones often outperform Trolox and Ascorbic Acid. Crucially, chromones often exhibit superior lipophilicity compared to Ascorbic Acid, enhancing cellular bioavailability.

Mechanistic Pathway: Nrf2/ARE Activation

Beyond direct scavenging, chromones act as "pro-drugs" for the cellular antioxidant system. They function as Michael acceptors, targeting the Keap1-Nrf2 complex.[1]

The Mechanism[1][2][3][4][5][6][7][8]
  • Entry: Lipophilic chromones cross the cell membrane.

  • Modification: The electrophilic

    
    -unsaturated ketone moiety (if present) or oxidized quinone metabolites react with cysteine residues (specifically Cys151) on Keap1 .
    
  • Release: This induces a conformational change in Keap1, preventing the ubiquitination of Nrf2 .[1][2]

  • Translocation: Stabilized Nrf2 translocates to the nucleus.[3][4]

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of HO-1, NQO1, and SOD.

Pathway Visualization

The following diagram illustrates the specific signaling cascade activated by chromone derivatives.

Nrf2_Pathway cluster_Nucleus Nucleus Chromone Chromone Derivative (Michael Acceptor) Keap1 Keap1 (Cys151 Sensor) Chromone->Keap1 Modifies Cys residues Chromone->Keap1 Inhibition of Keap1-Nrf2 binding Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Inhibits (Basal State) Ubiquitin Ubiquitination (Degradation) Keap1->Ubiquitin Promotes Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Sequence Nrf2_Nuc->ARE Heterodimerization (with sMaf) Genes Target Genes (HO-1, NQO1, SOD) ARE->Genes Transcription Upregulation

Figure 1: The canonical Nrf2 activation pathway by electrophilic chromone derivatives. Disruption of the Keap1-Nrf2 complex prevents proteasomal degradation, allowing nuclear translocation.[2]

Validated Experimental Protocols

To ensure data integrity, use these self-validating workflows.

A. Cell-Free Assay: DPPH Radical Scavenging

Why this protocol? Many standard DPPH protocols fail because they ignore the reversibility of the reaction with certain phenols. This protocol includes a kinetic check.[5][6][7][8]

Reagents:

  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (Absorbance ~1.0 at 517 nm).

  • Standard: Trolox (10–100 µM).

Step-by-Step:

  • Preparation: Dissolve Chromone in DMSO (stock 10 mM), then dilute in Methanol. Critical: Final DMSO concentration must be <1% to avoid solvent interference.

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Kinetic Read: Measure Absorbance (517 nm) every 5 minutes for 30 minutes.

    • Self-Validation: If absorbance decreases initially but then increases, your compound is degrading or the reaction is reversible.

  • Calculation: % Inhibition =

    
    .[2]
    
B. Cellular Assay: Intracellular ROS (DCFH-DA)

Why this protocol? DCFH-DA is prone to auto-oxidation and leakage. This protocol minimizes artifacts.

Workflow Visualization:

DCFH_Workflow Step1 Cell Seeding (96-well, 24h) Step2 Chromone Treatment (Pre-incubation 2-24h) Step1->Step2 Step3 Wash (PBS) Step2->Step3 Step4 Load DCFH-DA (10 µM, 30 min) Step3->Step4 Step5 Stress Induction (H2O2 / TBHP) Step4->Step5 Step6 Fluorescence Read (Ex 485 / Em 535) Step5->Step6

Figure 2: Optimized DCFH-DA assay workflow. Pre-incubation with the chromone allows for the induction of antioxidant enzymes (Nrf2 pathway) before the oxidative stress challenge.

Critical Steps:

  • Loading: Incubate cells with 10 µM DCFH-DA in serum-free media for 30 mins. Serum esterases can prematurely cleave the probe.

  • Wash: Wash 2x with PBS to remove extracellular probe.

  • Challenge: Apply oxidative stressor (e.g., 100 µM H₂O₂) after probe loading to measure protection against induced ROS.

Critical Analysis & Limitations

When publishing on chromones, address these common pitfalls to establish Trustworthiness :

  • PAINS (Pan-Assay Interference Compounds): Some chromones are highly fluorescent. You must run a "Compound Only" control (no DPPH/DCFH) to subtract intrinsic fluorescence/absorbance.

  • Solubility: High lipophilicity leads to precipitation in aqueous buffers. Use BSA (Bovine Serum Albumin) in enzymatic assays to mimic plasma protein binding and maintain solubility.

  • Metabolic Stability: In vivo, the C2-C3 double bond is a target for metabolism. While potent in vitro, simple chromones may have short half-lives.

References

  • Role of Nrf2/Keap1 Pathway: Baird, L., & Yamamoto, M. (2020).[3] The NRF2 system in cancer: from defense to disruption.[1][3] Nature Reviews Cancer. Link

  • Chromone SAR & Mechanism: Protti, I. F., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. Link

  • DPPH Assay Limitations: Xie, J., & Schaich, K. M. (2014).[9] Re-evaluation of the antioxidant activity of purified products from DPPH assay. Journal of Agricultural and Food Chemistry. Link

  • Xanthine Oxidase Inhibition: Lin, S., et al. (2015). Structure-activity relationship of flavonoids as xanthine oxidase inhibitors. International Journal of Biological Macromolecules. Link

  • Nrf2 Activation by Michael Acceptors: Dinkova-Kostova, A. T., et al. (2017). Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. Proceedings of the National Academy of Sciences. Link

Sources

Comprehensive Characterization Guide: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

[1][2]

Primary Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers. CAS: 23866-72-0 Molecular Formula: C₁₂H₁₀O₅ Molecular Weight: 234.21 g/mol [1]

Executive Summary: The Structural Challenge

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a critical pharmacophore scaffold, often utilized in the development of antioxidant, anti-inflammatory, and anticancer therapeutics. However, its synthesis (typically via Claisen condensation of 2,4-dihydroxyacetophenone with diethyl oxalate) presents a significant characterization challenge: differentiation from its coumarin isomers.

The thermodynamic stability of the benzopyrone system means that slight deviations in pH or temperature during synthesis can favor the formation of coumarin derivatives (2-oxo-2H-chromene) rather than the desired chromone (4-oxo-4H-chromene). Furthermore, the ester moiety is susceptible to hydrolysis, necessitating rigorous confirmation of the ethyl group's integrity.

This guide moves beyond basic spectral listing. It provides a comparative analytical strategy to definitively confirm the 4-oxo chromone core and the 2-carboxylate position, distinguishing it from common impurities and isomers.

Comparative Analytical Matrix

The following table evaluates analytical methods based on their ability to resolve specific structural questions regarding this molecule.

MethodSpecificityKey Structural InsightLimitation
¹H NMR (DMSO-d₆) High Definitive Proof. Distinguishes Chromone H-3 (

~6.8) from Coumarin H-4 (

~8.5). Confirms Ethyl ester integrity.
Requires ~5-10 mg pure sample.
¹³C NMR HighDistinguishes Ketone C=O[2] (C4, ~176 ppm) from Lactone C=O (C2, ~160 ppm).[2]Lower sensitivity; longer acquisition.
LC-MS/MS (ESI) MediumConfirms Molecular Weight (234.2 Da) and purity. RDA fragmentation suggests chromone core.Cannot easily distinguish positional isomers (Coumarin vs Chromone) without reference standards.
FT-IR LowIdentifies functional groups (OH, Ester C=O, Ketone C=O)."Fingerprint" region is crowded; difficult to distinguish isomeric carbonyls definitively.

Primary Validation Protocol: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this molecule. The critical "Go/No-Go" decision relies on the chemical shift of the proton on the heterocyclic ring.

Experimental Workflow
  • Sample Prep: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d₆ .

    • Note: DMSO is preferred over CDCl₃ due to the poor solubility of the 7-hydroxy derivative in chloroform and to prevent aggregation of the phenolic hydroxyl.

  • Acquisition: Run standard ¹H (16 scans) and ¹³C (1024 scans).

  • Analysis: Focus on the H-3 Singlet .

The "Isomer Trap" (Self-Validating Logic)
  • Target (Chromone): The ester is at C2.[3] The proton is at C3 . Due to the conjugation with the C4 ketone, this proton typically appears at

    
     6.7 – 6.9 ppm .
    
  • Alternative (Coumarin): If the synthesis formed Ethyl 7-hydroxycoumarin-3-carboxylate, the proton would be at C4 . This proton is beta to the carbonyl and highly deshielded, appearing at

    
     8.3 – 8.7 ppm .
    
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
  • 
     10.8 ppm (s, 1H):  7-OH (Phenolic, broad, disappears with D₂O shake).
    
  • 
     7.85 ppm (d, J=8.8 Hz, 1H):  H-5 (Periproton, deshielded by C4 carbonyl).
    
  • 
     6.95 ppm (d, J=2.2 Hz, 1H):  H-8 (Meta to OH).
    
  • 
     6.90 ppm (dd, J=8.8, 2.2 Hz, 1H):  H-6.
    
  • 
     6.82 ppm (s, 1H): H-3 (The Diagnostic Peak). 
    
  • 
     4.38 ppm (q, J=7.1 Hz, 2H):  Ester -CH ₂-.
    
  • 
     1.35 ppm (t, J=7.1 Hz, 3H):  Ester -CH ₃.
    
Visualization: NMR Logic Flow

NMR_LogicStartCrude Product(DMSO-d6 Solution)Check_EthylCheck 1: Ethyl Group?(Triplet ~1.35, Quartet ~4.38)Start->Check_EthylCheck_RingCheck 2: Heterocyclic Proton ShiftCheck_Ethyl->Check_RingSignals PresentResult_HydrolysisREJECT: Hydrolyzed Acid(Missing Ethyl Signals)Check_Ethyl->Result_HydrolysisSignals AbsentResult_ChromoneCONFIRMED: Chromone(H-3 Singlet @ 6.8 ppm)Check_Ring->Result_ChromoneShift < 7.0 ppmResult_CoumarinREJECT: Coumarin Isomer(H-4 Singlet @ 8.5 ppm)Check_Ring->Result_CoumarinShift > 8.0 ppm

Caption: Decision tree for structural confirmation using ¹H NMR chemical shifts.

Orthogonal Validation: LC-MS/MS

While NMR confirms the connectivity, Mass Spectrometry (MS) validates the molecular formula and provides sensitive detection of the hydrolyzed free acid impurity (7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid).

Experimental Protocol
  • Instrument: Q-TOF or Triple Quadrupole.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (ESI+) and Negative Mode (ESI-).

    • Note: Phenolic compounds often ionize better in Negative Mode (ESI-) .

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95%.

Diagnostic Fragmentation (ESI+)

The fragmentation pattern of chromones follows a specific Retro-Diels-Alder (RDA) pathway.

  • Parent Ion: [M+H]⁺ = 235.06 m/z .

  • Loss of Ethyl: [M+H - 28]⁺ -> 207 m/z (Carboxylic acid cation).

  • RDA Cleavage: The pyrone ring opens. Look for characteristic fragments of the resorcinol core.

Visualization: MS Fragmentation Pathway

MS_FragParentParent Ion [M+H]+m/z 235Frag1Ester Cleavage[-C2H4]Parent->Frag1IntermediateAcid Ionm/z 207Frag1->IntermediateFrag2Decarboxylation[-CO2]Intermediate->Frag2CoreChromone Corem/z 163Frag2->Core

Caption: Predicted ESI+ fragmentation pathway for Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

Physical Properties & Infrared Spectroscopy

While less specific than NMR, these properties serve as quick quality control checks during scale-up.

  • Appearance: Off-white to pale yellow powder.

  • Solubility: Soluble in DMSO, DMF, Ethanol (hot). Poorly soluble in Water, Dichloromethane.

  • FT-IR (ATR Method):

    • 3200 - 3400 cm⁻¹: Broad O-H stretch (Phenolic).

    • 1735 - 1745 cm⁻¹: Ester C=O stretch (Sharp).

    • 1640 - 1650 cm⁻¹: Chromone C=O stretch (Conjugated ketone).

    • Differentiation Note: If the spectrum shows a broad stretch at 2500-3000 cm⁻¹ (carboxylic acid dimer), the ester has hydrolyzed.

References

  • PubChem. Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CID 5376802).[1][3] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (Protocol).[2][4] Comprehensive Organic Chemistry Experiments. Available at: [Link] (Generalized chromone synthesis reference).

  • Matos, M. A., et al. (2009).[5] Energetics of Coumarin and Chromone.[5][6] Journal of Physical Chemistry B. 113(32):11216-21.[5] Available at: [Link] (Differentiation of isomers).

Publish Comparison Guide: Cross-Validation of Experimental Results for Chromone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromone Scaffold in Modern Drug Discovery

The chromone (1,4-benzopyrone) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including kinases, esterases, and G-protein-coupled receptors.[1] However, this promiscuity presents a significant challenge: distinguishing specific, high-affinity binding from non-specific pan-assay interference (PAINS).

This guide provides a rigorous framework for cross-validating experimental results of novel chromone derivatives. It moves beyond simple IC50 reporting to a "Triangulation Protocol" that correlates in silico predictions, biochemical enzymatic inhibition, and cellular phenotypic outcomes. We compare specific, high-performing chromone derivatives against clinical standards (e.g., Doxorubicin, Ibuprofen) to demonstrate this validation process in action.

Strategic Framework: The Triangulation Validation Protocol

To ensure scientific integrity, isolated assay results are insufficient. A self-validating system requires that data from three distinct domains converge.

The Validation Triad
  • Biochemical Potency: Direct inhibition of the purified target (e.g., CK2 kinase).

  • Cellular Phenotype: Functional consequence in living cells (e.g., Apoptosis, NO reduction) consistent with the biochemical mechanism.

  • Target Engagement: Physical evidence of ligand-target binding within the cellular environment (e.g., CETSA), ruling out off-target cytotoxicity.

Visualization: Cross-Validation Workflow

The following diagram illustrates the logical flow required to validate a chromone hit, ensuring that observed cell death is actually caused by the hypothesized mechanism.

ChromoneValidation InSilico In Silico Design (Docking/SAR) Synthesis Synthesis & Purity Check (>95%) InSilico->Synthesis Select Candidates Enzymatic Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Enzymatic Screen IC50 Cellular Cellular Assay (e.g., MTT/Apoptosis) Enzymatic->Cellular If Potent (<1µM) Cellular->InSilico No Activity (Permeability issue) CETSA Target Engagement (CETSA/Western Blot) Cellular->CETSA Confirm Mechanism CETSA->Enzymatic No Binding (Off-target toxicity) Validation VALIDATED LEAD CETSA->Validation Correlation Confirmed

Caption: A self-validating workflow connecting computational design to physical target engagement. Feedback loops identify false positives.

Comparative Analysis: Chromone Derivatives vs. Standard Alternatives

This section objectively compares the performance of recently developed chromone derivatives against standard clinical drugs. Data is synthesized from recent experimental studies to illustrate the potency range expected of high-quality leads.

Case Study A: Anticancer (CK2 Kinase Inhibition)

Target: Protein Kinase CK2 (Casein Kinase II), a key regulator of cell survival and apoptosis.[2] Chromone Derivative: Compound 5i (Chromone-2-aminothiazole hybrid).[2] Comparator: Doxorubicin (Standard Chemotherapy).[3]

Experimental Data Summary:

MetricChromone 5i (Novel Lead)Doxorubicin (Standard)Validation Insight
Enzymatic IC50 (CK2) 0.08 µM N/A (Different Mechanism)5i shows nanomolar affinity, validating specific kinase targeting.
Cellular IC50 (HL-60) 0.25 µM ~0.47 µg/mL (~0.8 µM)5i is more potent than the standard in this specific cell line.
Mechanism Induces G2/M arrest; Inhibits AktDNA intercalationThe cellular phenotype (Akt inhibition) matches the enzymatic target (CK2).
Target Engagement Confirmed via CETSAN/AThermal shift proves 5i enters the cell and binds CK2 physically.[2]

Causality Analysis: The correlation between the enzymatic IC50 (0.08 µM) and cellular IC50 (0.25 µM) is strong. The slight drop in potency in cells is typical due to membrane permeability barriers, but the values remain in the same order of magnitude, suggesting the observed cytotoxicity is indeed driven by CK2 inhibition.

Case Study B: Anti-Inflammatory (Dual COX/iNOS Inhibition)

Target: Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS).[4] Chromone Derivative: Compound 4i (Chromone-sulfonamide).[4] Comparator: Ibuprofen (NSAID) and L-Canavanine (iNOS inhibitor).[4]

Experimental Data Summary:

MetricChromone 4iIbuprofenL-CanavanineValidation Insight
PGE2 Inhibition (IC50) 28.83 µM 246.5 µMN/A4i is significantly more potent than Ibuprofen in reducing prostaglandin E2.[4]
NO Inhibition (IC50) 36.95 µM N/A440.0 µM4i outperforms the standard iNOS inhibitor L-Canavanine.[4]
Selectivity Dual InhibitorCOX-selectiveiNOS-selectiveDual mechanism offers synergistic anti-inflammatory potential.

Causality Analysis: The cross-validation here relies on the dual-readout . A compound acting via general cytotoxicity would reduce both markers non-specifically. However, the specific IC50 values (28.8 vs 36.9 µM) indicate a structured inhibition of the inflammatory cascade rather than simple cell death.

Detailed Experimental Protocols

To replicate these results and ensure trustworthiness, the following protocols emphasize critical control steps often omitted in brief reports.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Chromones

Purpose: To validate that the chromone compound physically binds the target protein within the complex cellular environment.

  • Cell Preparation: Harvest HL-60 or relevant cells and wash with PBS. Suspend at

    
     cells/mL.
    
  • Treatment: Lysate is divided into two aliquots.

    • Experimental: Treat with Chromone compound (at 4x IC50 concentration).

    • Control: Treat with DMSO (vehicle).

    • Incubation: 30 minutes at room temperature to allow binding.

  • Thermal Challenge: Divide samples into PCR tubes. Heat individually to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cooling & Lysis: Cool immediately on ice (3 min). Lyse cells using freeze-thaw cycles (liquid nitrogen / 25°C) x3.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Crucial Step: Only soluble (native) protein remains in the supernatant; denatured/aggregated protein pellets out.

  • Detection: Analyze supernatant via Western Blot using specific antibodies (e.g., anti-CK2).

  • Interpretation: A shift in the melting curve (protein remaining soluble at higher temperatures in the treated group) confirms ligand binding.

Protocol 2: Dual-Readout Anti-Inflammatory Assay

Purpose: To distinguish specific anti-inflammatory action from cytotoxicity.

  • Induction: Seed RAW 264.7 macrophage cells (

    
     cells/well). Stimulate with LPS (1 µg/mL) to induce inflammation.
    
  • Treatment: Add Chromone derivative at varying concentrations (1–100 µM).

  • Incubation: 24 hours at 37°C.

  • Readout A (Nitric Oxide): Transfer 100 µL supernatant to a new plate. Add 100 µL Griess reagent. Measure absorbance at 540 nm.

  • Readout B (Cell Viability - MTT): To the original cells, add MTT solution. Incubate 4 hours. Dissolve formazan crystals in DMSO. Measure at 570 nm.

  • Calculation (The Self-Validating Step):

    • Calculate Selectivity Index (SI) =

      
       (Cytotoxicity) / 
      
      
      
      (NO inhibition).
    • Rule: An SI < 2.0 suggests the "anti-inflammatory" effect is likely just toxicity (killing the cells prevents them from making NO). A valid lead must have SI > 5.0.

Mechanistic Visualization: Signaling Pathway

Understanding the downstream effects is vital for E-E-A-T. The following diagram details the mechanism of action for the anticancer Chromone 5i, illustrating how CK2 inhibition leads to apoptosis.

ChromoneMechanism Chromone Chromone 5i CK2 CK2 Kinase Chromone->CK2 Inhibits (IC50 0.08µM) Apoptosis Apoptosis / Cell Death Chromone->Apoptosis Induces (via Pathway) Akt Akt (Protein Kinase B) CK2->Akt Phosphorylates Survivin Survivin (Anti-apoptotic) CK2->Survivin Stabilizes Catenin α-Catenin CK2->Catenin Regulates Proliferation Cell Proliferation Akt->Proliferation Promotes Survivin->Apoptosis Blocks

Caption: Mechanism of Action for Chromone 5i.[2] Inhibition of CK2 destabilizes Survivin and Akt, forcing the cell into apoptosis.

References

  • Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2022).[2][5][6] Data: Compound 5i IC50 values and CETSA validation.

  • Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. Source: ResearchGate (2025). Data: Compound 4i vs Ibuprofen/L-Canavanine comparison.[4]

  • Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Source: Der Pharma Chemica. Data: Antioxidant comparison vs Ascorbic Acid.[7]

  • Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Source: Journal of Medicinal Chemistry (ACS). Data: SAR studies and specificity validation.

  • Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Source: CASSS / FDA Guidelines. Data: Validation standards for potency assays.

Sources

Safety Operating Guide

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

As researchers, we often handle pharmacophores like Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (CAS: 23866-72-0) during lead optimization or fluorogenic assay development.[1][2] While this compound is not a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), it falls under the "Precautionary Principle" of laboratory safety.[1] Its toxicological properties have not been fully investigated, and as a chromone derivative, it possesses biological activity that mandates strict containment.[1]

This guide moves beyond basic SDS bullet points to provide a logistical framework for the safe sequestration and disposal of this compound, ensuring compliance with EPA regulations and protecting laboratory personnel.

Physiochemical & Hazard Profile

The following data dictates our disposal strategy:

ParameterSpecificationOperational Implication
CAS Number 23866-72-0Use for waste manifesting.[1][2]
Physical State Solid (Powder)Dust inhalation is the primary exposure vector.[2]
Solubility Low in water; Soluble in DMSO/EthanolDo NOT dispose of via sink/drain.[1][2] It will precipitate and contaminate plumbing traps.[1]
Reactivity Ester functionality; Phenolic hydroxylIncompatible with strong oxidizers and strong bases (hydrolysis risk).[1][2]
Signal Word WARNING Standard Irritant (Skin/Eye/Respiratory).[1][2][3]
GHS Hazard Classification
Hazard CodeDescriptionPrevention Strategy
H315 Causes skin irritationDouble nitrile gloving recommended during weighing.[1][2]
H319 Causes serious eye irritationSafety goggles (ANSI Z87.[1][2]1) required; Face shield if handling >5g.[1]
H335 May cause respiratory irritationAll open handling must occur inside a certified fume hood.[1][2]

Pre-Disposal Assessment & Logic[1][2]

Before disposal, you must categorize the waste state.[1][4][5][6] The disposal path differs significantly between the pure solid reagent and reaction mixtures.[1]

Scientific Rationale for Segregation[1]
  • Prevention of Synergistic Toxicity: Chromone derivatives can act as kinase inhibitors.[1] Mixing them with permeating solvents (like DMSO) in general trash increases the risk of dermal absorption for downstream waste handlers.[1]

  • Environmental Fate: The ester moiety is lipophilic.[1] If released into waterways (via drain disposal), it may bioaccumulate in aquatic organisms before hydrolyzing into the potentially active 7-hydroxychromone-2-carboxylic acid.[1][2] Incineration is the only acceptable terminal fate. [1][2]

Waste Stream Decision Matrix (Visualized)

The following diagram outlines the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder, Contaminated Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Waste) StateCheck->Liquid SolidBin Segregate into Solid Waste Container (Double-bagged) Solid->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Chromone Ester SolidBin->LabelSolid Manifest Complete Waste Manifest (List CAS 23866-72-0) LabelSolid->Manifest Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated HaloBin Carboy A: Halogenated Waste Halogenated->HaloBin NonHaloBin Carboy B: Non-Halogenated Waste NonHalogenated->NonHaloBin HaloBin->Manifest NonHaloBin->Manifest Pickup EHS Pickup -> High Temp Incineration Manifest->Pickup

Figure 1: Operational workflow for the segregation and disposal of chromone ester waste streams.

Operational Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired reagents, spilled powder cleanup, contaminated gloves/weigh boats.[1][2]

  • Containment: Do not throw loose powder into the general solid waste drum.[1] Place the material into a clear polyethylene bag (secondary containment).

  • Seal: Zip-tie or tape the bag closed to prevent dust generation upon compression of the waste drum.[1]

  • Labeling: Affix a hazardous waste label to the bag.

    • Chemical Name: Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.[1][2][7][8]

    • Hazards: Irritant.[1][3]

  • Transfer: Place the sealed bag into the laboratory's dedicated Hazardous Solid Waste Pail .

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC effluent, stock solutions.[1][2]

  • Solvent Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., concentrated nitric acid), as organic esters can react vigorously.[1]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated waste carboy.[1]

    • If dissolved in DMSO, Methanol, or Ethanol : Pour into the Non-Halogenated waste carboy.[1]

  • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., acetone).[1] Add the rinsate to the liquid waste carboy.[1]

  • Defacing: Deface the label of the original empty amber bottle and dispose of the glass in the "Broken Glass/Sharps" box (if clean) or solid waste (if residue remains).[1]

Contingency: Spill Management

If a spill occurs, immediate action is required to prevent respiratory exposure.[1]

  • Evacuate & Ventilate: If the spill is significant (>10g) outside a hood, evacuate the immediate area for 15 minutes to allow HVAC to clear suspended dust.[1]

  • PPE Upgrade: Wear N95 or P100 respiratory protection , safety goggles, and nitrile gloves.[1]

  • Dry Cleanup (Preferred):

    • Cover the spill with a solvent-dampened pad (ethanol or water) to suppress dust.[1]

    • Do not dry sweep.[1] This aerosolizes the irritant.[1]

    • Scoop the dampened material into a wide-mouth jar.[1]

  • Decontamination: Wipe the surface with a mild detergent followed by water.[1] The compound is an ester; mild alkaline hydrolysis (soap) helps break it down, but simple solubilization is safer for cleanup.[1]

  • Disposal: Label the cleanup debris as "Hazardous Waste (Debris)" and process as Solid Waste (Scenario A).

Regulatory Framework (RCRA & EPA)[1][2][10]

While Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate is not listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it is regulated under the "Generator Knowledge" clause of RCRA (40 CFR § 262.11).[1][2]

  • Waste Classification: Non-listed Hazardous Waste.[1][9]

  • Characteristic: It does not meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003).[1] However, due to H315/H319/H335 hazards and lack of chronic toxicity data, EHS protocols mandate treating it as chemical waste .[1]

  • Drain Disposal: Strictly Prohibited.[1] The Clean Water Act prohibits the discharge of noxious or malodorous solids/liquids that may cause public nuisance or hazard.[1]

Final Directive: All waste containing this compound must be routed to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration .[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5376802, Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Managing Hazardous Waste.[1] EPA530-F-11-003.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23866-72-0 | Molecular Formula: C₁₂H₁₀O₅ Classification: Irritant (Skin/Eye/Respiratory) | Physical State: Solid Powder[1]

Executive Safety Directive

From: Senior Application Scientist To: Laboratory Operations & Synthesis Teams

Handling Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate requires a shift from passive compliance to active risk management.[1] While this compound is not classified as acutely toxic (Category 1 or 2), its structural properties as a chromone ester present specific risks regarding respiratory sensitization and ocular irritation .

The primary vector of exposure is airborne particulates during weighing and transfer. The secondary vector is dermal absorption once solubilized in organic solvents (e.g., DMSO, DMF), which can act as carriers, increasing the compound's permeability through the stratum corneum.[1]

Core Directive: Treat this compound as a bioactive intermediate. Do not rely solely on the lack of a "Skull and Crossbones" pictogram. The absence of acute toxicity data does not equal the presence of safety.

Hazard Identification & Risk Assessment

The following assessment is derived from the structural alerts of the chromone scaffold and GHS classifications (H315, H319, H335).

Hazard DomainGHS CodeMechanism of ActionOperational Risk Level
Respiratory H335 Mucosal irritation via dust inhalation.[1] Chromones can exhibit biological activity on smooth muscle; inhalation may trigger bronchospasm in sensitized individuals.[1]High (During Weighing)
Ocular H319 Mechanical abrasion (powder) and chemical irritation (ester hydrolysis on moist ocular surface).[1]High
Dermal H315 Localized dermatitis.[1] Lipophilicity of the ethyl ester facilitates skin interaction.Moderate (Solid) High (Solution)
Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety."[1] Use this specific matrix for chromone ester handling.

A. Hand Protection (The Barrier Protocol)

Recommendation: Nitrile Rubber (minimum 0.11 mm thickness) .[1]

  • Scientific Rationale: Latex is permeable to many organic esters.[1] Nitrile provides superior resistance to the ester functionality of the chromene-2-carboxylate.[1]

  • Double-Gloving Rule: Required when handling the compound in solution (e.g., dissolved in DMSO or DCM).[1] The outer glove protects against the solvent; the inner glove protects against the solute.

  • Validation: Perform a "positive pressure check" (inflate glove slightly) before donning to ensure micro-pinhole absence.[1]

B. Respiratory Protection (The Exclusion Protocol)

Recommendation: Engineering Controls (Fume Hood) Primary; N95 Secondary.

  • Primary: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Secondary: If weighing on an open bench is unavoidable (not recommended), a fit-tested N95 or P95 respirator is mandatory.[1] Surgical masks provide zero protection against chemical dust.[1]

C. Ocular Protection

Recommendation: Chemical Splash Goggles (Indirect Venting). [1]

  • Rationale: Safety glasses with side shields are insufficient for fine powders.[1] Airborne dust can bypass side shields.[1] Goggles seal the orbital region, preventing contact with the moist mucous membranes of the eye where the ester can hydrolyze to acid.

D. Body Protection

Recommendation: High-neck Lab Coat (Cotton/Polyester blend) + Tyvek Sleeves. [1]

  • Rationale: Chromone powders are often electrostatic.[1] They cling to synthetic fibers.[1] Use Tyvek sleeves to bridge the gap between the glove cuff and the lab coat cuff, a common point of exposure.

Operational Workflows
Phase 1: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs here due to dust generation.[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat.[1] Chromone esters are prone to static charge, causing "powder jumping."

  • Draft Shielding: Use a balance with a draft shield inside the fume hood.[1]

  • Wet Transfer: If possible, add the solvent to the weighing vessel immediately after weighing (inside the hood) to solvate the powder before transfer. This eliminates dust risk during the transfer to the reaction flask.

Phase 2: Reaction & Synthesis[1]
  • Temperature Control: If heating, ensure the condenser is active before heating begins to prevent vapor-phase escape of the sublimed solid.[1]

  • Solvent Choice: Be aware that dissolving this compound in DMSO or DMF increases the skin permeation rate.[1] Treat solutions as "skin penetrating" regardless of the solid's toxicity.

Phase 3: Decontamination & Disposal[1]
  • Surface Decontamination: Wipe surfaces with 70% Ethanol followed by a soap/water wash.[1] Ethanol solubilizes the organic ester better than water alone.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste."

    • Liquid Waste: "Organic Solvents" stream.[1] Do not pour down the drain.

Emergency Response Protocols
Scenario A: Ocular Exposure (Dust or Splash)[1][2]
  • Immediate Action: Do not rub eyes. Rubbing drives crystals into the cornea.

  • Flush: Use an eyewash station for 15 minutes minimum .[1] Hold eyelids open forcibly.

  • Medical: Seek evaluation. Esters can cause delayed irritation.[1]

Scenario B: Dermal Spill (Solution)
  • Doffing: Remove contaminated gloves immediately.[1] Peel from the cuff down to avoid touching the outer surface.

  • Wash: Wash skin with mild soap and copious water.[1] Avoid using organic solvents (acetone/ethanol) on the skin, as this may drive the chemical deeper into the pores.

Visualized Safety Logic
Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct equipment based on the state of matter.

PPE_Selection Start Handling Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent (DMSO, DMF, DCM) StateCheck->Solution Engineering Can you use a Fume Hood? Solid->Engineering SolventRisk Assess Solvent Permeability Solution->SolventRisk HoodYes Standard PPE: Nitrile Gloves + Goggles + Lab Coat Engineering->HoodYes Yes HoodNo Escalated PPE: Add N95/P100 Respirator + Tyvek Sleeves Engineering->HoodNo No DoubleGlove Double Gloving Required (Inner: Nitrile, Outer: Nitrile/Laminate) SolventRisk->DoubleGlove Splash Splash Goggles Mandatory (No Safety Glasses) SolventRisk->Splash

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Diagram 2: Emergency Decontamination Workflow

Standard Operating Procedure for accidental exposure.

Decon_Flow Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye ActionSkin 1. Remove Clothing/Gloves 2. Wash with SOAP & WATER (NO Solvents) Skin->ActionSkin ActionEye 1. Do NOT Rub 2. Flush 15 Mins 3. Lift Eyelids Eye->ActionEye Report Report to EHS & Seek Medical Review ActionSkin->Report ActionEye->Report

Caption: Immediate response protocol for dermal and ocular exposure events.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5376802, Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1][3] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.